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(3-Bromophenyl)-4-piperidinyl-methanone HCl Documentation Hub

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  • Product: (3-Bromophenyl)-4-piperidinyl-methanone HCl
  • CAS: 1225573-65-8

Core Science & Biosynthesis

Foundational

(3-Bromophenyl)-4-piperidinyl-methanone HCl CAS 1225573-65-8 properties

CAS: 1225573-65-8 Formula: C₁₂H₁₄BrNO · HCl Molecular Weight: 304.61 g/mol (Free base: 268.15 g/mol ) Executive Summary & Chemical Identity (3-Bromophenyl)-4-piperidinyl-methanone Hydrochloride is a high-value heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1225573-65-8 Formula: C₁₂H₁₄BrNO · HCl Molecular Weight: 304.61 g/mol (Free base: 268.15 g/mol )

Executive Summary & Chemical Identity

(3-Bromophenyl)-4-piperidinyl-methanone Hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of Central Nervous System (CNS) active agents. Structurally, it consists of a piperidine ring linked at the C4 position to a 3-bromobenzoyl moiety. This specific connectivity—a 4-aroylpiperidine —is a privileged pharmacophore found in numerous antipsychotics (e.g., Iloperidone analogs), antihistamines, and serotonin (5-HT) receptor modulators.

The compound offers two orthogonal handles for diversity-oriented synthesis:

  • The Secondary Amine (Piperidine N): Available for alkylation, acylation, or reductive amination to tune lipophilicity and receptor binding affinity.

  • The Aryl Bromide: A versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of biaryl systems.

Physicochemical Properties
PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane)
Melting Point >200°C (Decomposition typical for HCl salts)
Hygroscopicity Moderate; storage under desiccant recommended
pKa (Calc) ~9.5 (Piperidine NH)

Synthetic Methodology

The most robust synthetic route for CAS 1225573-65-8 avoids direct Friedel-Crafts acylation, which often suffers from regioselectivity issues on the deactivated piperidine ring. Instead, a Grignard addition to a Weinreb Amide is the industry-standard protocol for high-fidelity ketone synthesis.

Optimized Synthesis Protocol

Reaction Overview:

  • Protection:

    
    -Boc-isonipecotic acid is converted to its Weinreb amide.
    
  • Nucleophilic Addition: 3-Bromophenylmagnesium bromide adds to the amide.

  • Deprotection: Acidic cleavage of the Boc group yields the HCl salt.

Step-by-Step Procedure:
  • Weinreb Amide Formation:

    • Charge a reactor with

      
      -Boc-isonipecotic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine HCl (1.1 eq) in DCM.
      
    • Add DIPEA (3.0 eq) dropwise at 0°C. Stir at RT for 12h.

    • Checkpoint: Monitor TLC for disappearance of acid.[1]

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[2] Concentrate to yield the intermediate amide.[1]

  • Grignard Addition (The Critical Step):

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

    • Add 3-Bromophenylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise over 30 mins.

    • Mechanistic Insight: The stable 5-membered chelate intermediate prevents over-addition, ensuring exclusive ketone formation upon hydrolysis.

    • Warm to 0°C over 2 hours. Quench with sat. NH₄Cl.

    • Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hex/EtOAc) to isolate the

      
      -Boc-ketone.
      
  • Deprotection & Salt Formation:

    • Dissolve the

      
      -Boc-ketone in 1,4-dioxane.
      
    • Add 4M HCl in dioxane (5.0 eq) at 0°C. Stir at RT for 4h.

    • Precipitate the product by adding Et₂O. Filter the white solid under N₂.

Synthetic Pathway Visualization

Synthesis Start N-Boc-Isonipecotic Acid Weinreb Weinreb Amide Intermediate Start->Weinreb NH(OMe)Me·HCl EDCI, DIPEA BocKetone N-Boc-(3-Br-Ph)-Ketone Weinreb->BocKetone Grignard Addition (-78°C to 0°C) Grignard 3-Bromophenyl MgBr Grignard->BocKetone Product (3-Bromophenyl)-4-piperidinyl- methanone HCl BocKetone->Product 4M HCl/Dioxane Deprotection

Figure 1: Weinreb amide route ensuring regiospecific ketone formation without over-alkylation.

Applications in Drug Discovery

This scaffold is a "divergent core" used to synthesize libraries of GPCR ligands. The 4-aroylpiperidine motif mimics the structure of neurotransmitters (dopamine, serotonin) and is critical for binding to the orthosteric site of aminergic receptors.

Structural Activity Relationship (SAR) Logic
  • Linker Rigidity: The ketone carbonyl provides a rigid spacer that orients the aryl ring relative to the basic nitrogen, often required for

    
    -
    
    
    
    stacking in the receptor pocket (e.g., Phe residues in D2/5-HT2A receptors).
  • Halogen Bonding: The 3-bromo substituent can serve as a halogen bond donor to backbone carbonyls in the target protein, or more commonly, as a synthetic handle.

Divergent Synthesis Workflow

Researchers utilize this core to generate "SAR Matrices" by varying the


-substituent and the aryl coupling partner.

DivergentSynthesis cluster_N Path A: N-Functionalization cluster_Ar Path B: Aryl Cross-Coupling Core Core Scaffold (CAS 1225573-65-8) RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Core->RedAm Alkylation N-Alkylation (R-X, K2CO3) Core->Alkylation Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Core->Buchwald Target2 Dual Reuptake Inhibitors RedAm->Target2 Target1 Biaryl Antipsychotics (e.g., Iloperidone analogs) Suzuki->Target1

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the amine and aryl bromide.

Analytical Characterization & Quality Control

To ensure the integrity of biological data, the identity and purity of the compound must be validated.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Aryl absorption) and 210 nm.

  • Retention Time: Expect elution ~5.5 - 6.5 min depending on exact gradient.

NMR Interpretation (DMSO-d₆)
  • ¹H NMR:

    • 
       9.0-9.5 ppm (Broad s, 2H): Ammonium protons (
      
      
      
      ).
    • 
       7.8-8.0 ppm (m, 4H): Aromatic protons (3-Br-phenyl pattern).
      
    • 
       3.6-3.8 ppm (m, 1H): Methine proton adjacent to carbonyl (C4-H).
      
    • 
       2.8-3.3 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen.
      
    • 
       1.8-2.0 ppm (m, 4H): Piperidine ring protons (C3/C5).
      

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood.[2] The compound is an HCl salt and may release trace HCl gas if heated or exposed to moisture. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: (4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses. (2020). Preparation of Weinreb Amides and Grignard Addition Protocols. Org. Synth. 2020, 97, 328-344.[3] Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2015). Structure-Activity Relationships of 4-Aroylpiperidines as 5-HT2A Antagonists. (General reference for scaffold utility).

Sources

Exploratory

4-(3-bromobenzoyl)piperidine hydrochloride chemical structure

This guide provides an in-depth technical analysis of 4-(3-bromobenzoyl)piperidine hydrochloride , a critical intermediate scaffold in medicinal chemistry. This compound belongs to the class of 4-aroylpiperidines, which...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(3-bromobenzoyl)piperidine hydrochloride , a critical intermediate scaffold in medicinal chemistry. This compound belongs to the class of 4-aroylpiperidines, which are privileged structures in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly for serotonin (5-HT


) and dopamine receptor modulation.

Chemical Identity & Structural Analysis[1][2][3][4][5]

This compound features a piperidine ring linked at the C4 position to a 3-bromophenyl ring via a ketone bridge. The hydrochloride salt form ensures stability and water solubility, facilitating its use in aqueous synthetic steps and biological assays.

Nomenclature & Identifiers
  • IUPAC Name: (3-Bromophenyl)(piperidin-4-yl)methanone hydrochloride

  • Common Name: 4-(3-Bromobenzoyl)piperidine HCl

  • Molecular Formula:

    
    
    
  • Molecular Weight: 304.61 g/mol (Salt); 268.15 g/mol (Free Base)

  • SMILES (Free Base): BrC1=CC=CC(=C1)C(=O)C2CCNCC2

  • Analogous CAS (4-isomer): 64671-00-7 (Reference for physical property estimation)

Structural Pharmacophore

The 4-aroylpiperidine scaffold mimics the butyrophenone pharmacophore (seen in antipsychotics like Haloperidol) but constrains the flexible alkyl chain into a piperidine ring.

  • Piperidine Ring: Adopts a chair conformation. The C4-substituent (benzoyl group) prefers the equatorial position to minimize 1,3-diaxial interactions, though the ketone linker allows for some rotational freedom.

  • 3-Bromo Substituent: The bromine atom at the meta position of the phenyl ring provides a lipophilic handle (increasing

    
    ) and an electronic withdrawing effect (inductive), which influences the electrophilicity of the carbonyl carbon. It also serves as a reactive handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).
    

Synthetic Methodology

The synthesis of 4-(3-bromobenzoyl)piperidine hydrochloride requires precision to avoid bis-alkylation or over-addition of organometallics. The most robust "Expert" route utilizes the Weinreb Amide protocol, which prevents over-addition of the Grignard reagent to the ketone.

Retrosynthetic Analysis

The target is disconnected at the ketone bridge.

  • Fragment A: 3-Bromophenyl anion equivalent (Grignard or Lithiate).

  • Fragment B: Activated Piperidine-4-carboxylic acid derivative (Weinreb Amide).

Optimized Synthetic Protocol

Step 1: Formation of Weinreb Amide React N-Boc-isonipecotic acid with N,O-dimethylhydroxylamine hydrochloride using EDCI/HOBt coupling agents. The Boc group protects the secondary amine.

Step 2: Grignard Addition Add 3-bromophenylmagnesium bromide to the Weinreb amide at 0°C. The stable tetrahedral chelate intermediate prevents the ketone from reacting further with the Grignard reagent, ensuring mono-addition.

Step 3: Deprotection & Salt Formation Hydrolysis of the intermediate yields the N-Boc ketone. Subsequent treatment with 4M HCl in dioxane removes the Boc group and precipitates the hydrochloride salt.

Reaction Workflow Diagram

Synthesis Start N-Boc-Isonipecotic Acid Weinreb Weinreb Amide Intermediate Start->Weinreb 1. EDCI, HOBt 2. NH(OMe)Me·HCl BocKetone N-Boc-4-(3-bromobenzoyl) piperidine Weinreb->BocKetone Grignard Addition (THF, 0°C) Grignard 3-Bromophenyl-MgBr Grignard->Weinreb Nucleophilic Attack Final 4-(3-Bromobenzoyl)piperidine Hydrochloride BocKetone->Final 4M HCl/Dioxane Deprotection

Caption: Step-wise synthesis via Weinreb amide to prevent over-alkylation, ensuring high fidelity of the ketone functionality.

Analytical Characterization

To validate the structure, the following spectral signatures are diagnostic:

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • Amine Protons: A broad singlet or split signal at

    
     9.0–9.5 ppm (indicative of 
    
    
    
    ).
  • Aromatic Region: The 3-bromo substitution pattern creates a distinct splitting pattern:

    • 
       ~8.1 ppm (t, 1H, H-2): Isolated proton between Br and C=O.
      
    • 
       ~7.9 ppm (d, 1H, H-4): Ortho to Br.
      
    • 
       ~7.8 ppm (d, 1H, H-6): Ortho to C=O.
      
    • 
       ~7.5 ppm (t, 1H, H-5): Meta proton.
      
  • Piperidine Ring:

    • 
       ~3.6 ppm (m, 1H, H-4): Methine proton alpha to carbonyl.
      
    • 
       ~3.0–3.3 ppm (m, 4H, H-2,6): Alpha to nitrogen (deshielded by positive charge).
      
    • 
       ~1.8–2.0 ppm (m, 4H, H-3,5).
      
Infrared Spectroscopy (IR)
  • 
    :  Strong band at 1680–1695 cm
    
    
    
    (Aryl ketone).
  • 
    :  Broad band at 2800–3200 cm
    
    
    
    (Amine salt).

Medicinal Chemistry Applications

The 4-(3-bromobenzoyl)piperidine scaffold is a versatile building block for "Diversity-Oriented Synthesis" (DOS).

Target Receptors
  • 5-HT

    
     Antagonists:  Analogous to Volinanserin (MDL-100,907), where the phenyl ring modulates affinity. The 3-bromo group allows for Suzuki coupling to introduce biaryl systems, extending the pharmacophore into the "hydrophobic pocket" of the receptor.
    
  • Sigma (

    
    ) Receptors:  4-Benzyl and 4-benzoyl piperidines are classic high-affinity ligands for 
    
    
    
    receptors, investigated for neuroprotective and antipsychotic effects.
Structure-Activity Relationship (SAR) Logic

The meta-bromo substituent is strategically superior to para-substitution for certain libraries because:

  • Metabolic Stability: It blocks the metabolic "soft spot" at the meta position (though less effective than para-blocking, it directs metabolism elsewhere).

  • Vector Exploration: In cross-coupling reactions, the meta-vector projects substituents into a different spatial region of the receptor binding site compared to the linear para-vector, often improving selectivity.

Handling & Stability Data

PropertySpecificationNote
Physical State White to off-white solidHygroscopic; store in desiccator.
Solubility Water, DMSO, MethanolSoluble due to ionic HCl nature.
Melting Point ~240–250°C (Decomp)Typical for piperidine HCl salts.
Storage 2–8°C, Inert AtmospherePrevent oxidation of amine if free-based.

Safety Protocol:

  • GHS Classification: Warning.[1] Causes skin irritation (H315), Eye irritation (H319).[1]

  • Handling: Use a fume hood. The free base is a secondary amine and can react with atmospheric

    
    ; keep the salt form sealed.
    

References

  • Synthesis of Aroylpiperidines: Orjales, A., et al. "Synthesis and structure-activity relationship of new piperidine derivatives as 5-HT2A antagonists." Journal of Medicinal Chemistry 46.25 (2003): 5512-5532.[2]

  • Weinreb Amide Methodology: Nahm, S., & Weinreb, S. M.[3] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters 22.39 (1981): 3815-3818.

  • Sigma Receptor Ligands: Rossi, D., et al. "Identification of 4-aroylpiperidine derivatives as high affinity sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry 19.21 (2011): 6210-6224.

  • Analogous Structure Data (4-Fluorobenzoyl): PubChem CID 3084438.[4] "4-(4-Fluorobenzoyl)piperidine hydrochloride."[5][2][4][6]

Sources

Foundational

The 3-Bromo Benzoyl Piperidine Scaffold: A Divergent Hub for Medicinal Chemistry

Executive Summary The 3-bromo benzoyl piperidine scaffold ((3-bromophenyl)(piperidin-1-yl)methanone) represents a high-value "hub" intermediate in modern medicinal chemistry. Unlike its para-substituted counterparts—whic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo benzoyl piperidine scaffold ((3-bromophenyl)(piperidin-1-yl)methanone) represents a high-value "hub" intermediate in modern medicinal chemistry. Unlike its para-substituted counterparts—which dominate the antipsychotic butyrophenone class—the meta-substituted (3-bromo) scaffold offers a unique 120° exit vector. This geometric distinction allows researchers to access "L-shaped" or "bent" binding pockets often found in kinases, GPCRs (specifically 5-HT and Dopamine subtypes), and metabolic enzymes like Monoacylglycerol Lipase (MAGL).

This guide details the synthesis, functionalization, and application of this scaffold. It frames the 3-bromo moiety not as a final functional group, but as a reactive handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Part 1: Structural Rationale & Chemical Space[1]

The "Meta" Advantage

In drug design, the orientation of substituents defines specificity.

  • Geometric Vector: The 3-position (meta) directs substituents away from the piperidine axis at a ~120° angle. This is critical for inducing conformational changes in receptors that require a "kinked" ligand architecture, distinct from the linear topography of para-substituted analogs.

  • Electronic Modulation: The benzoyl carbonyl acts as a hydrogen bond acceptor (HBA). The 3-bromo group, prior to substitution, exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the amide slightly and altering the lipophilicity (LogP ~3.2).

  • Metabolic Stability: The benzoyl-piperidine amide bond is robust against rapid hydrolysis compared to esters. The piperidine ring, however, is a metabolic hotspot (oxidation at C2/C6). Substitution at the 3- or 4-position of the piperidine ring is often required to block CYP450-mediated clearance.

The "Grow" Vector

The bromine atom serves as a high-fidelity "chemical hook." In Fragment-Based Drug Discovery (FBDD), this scaffold acts as a core that can be "grown" into adjacent sub-pockets using Suzuki-Miyaura (biaryl formation) or Buchwald-Hartwig (amination) couplings.

Part 2: Synthetic Access (The Foundation)

Reliable access to the core scaffold is the first step. Below is a self-validating protocol for the gram-scale synthesis of (3-bromophenyl)(piperidin-1-yl)methanone.

Core Synthesis Protocol

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions). Objective: Synthesis of (3-bromophenyl)(piperidin-1-yl)methanone.

Reagents:

  • 3-Bromobenzoyl chloride (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Triethylamine (Et3N) (1.5 equiv) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Piperidine (1.1 equiv) and Et3N (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to acid chloride). Cool to 0°C under an inert atmosphere (N2 or Ar).

  • Addition: Dissolve 3-Bromobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Rationale: Slow addition prevents exotherms and minimizes bis-acylation side products.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The product typically appears at [M+H]+ ~268/270 (1:1 Br isotope pattern).

  • Workup (Self-Validating Step):

    • Wash organic layer with 1N HCl (removes unreacted piperidine and Et3N).

    • Wash with sat. NaHCO3 (removes unreacted acid chloride/acid).

    • Wash with Brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Usually yields a viscous oil or low-melting solid. If necessary, purify via silica gel flash chromatography (Gradient: 0→40% EtOAc in Hexanes).

Yield Expectation: >90%.

Visualization: Core Synthesis Workflow

CoreSynthesis Reagents Reagents: 3-Bromobenzoyl Chloride Piperidine Et3N, DCM Reaction Reaction: 0°C -> RT, 4h Nucleophilic Acyl Sub. Reagents->Reaction Dropwise Addn Workup Workup: 1. 1N HCl (Remove Amine) 2. NaHCO3 (Remove Acid) Reaction->Workup Completion (TLC) Product Product: (3-bromophenyl)(piperidin-1-yl)methanone Yield: >90% Workup->Product Concentration

Caption: Streamlined workflow for the gram-scale synthesis of the 3-bromobenzoyl piperidine core.

Part 3: Diversification Strategies (The "Hub")

Once the core is synthesized, the 3-bromo group enables the rapid generation of focused libraries. The following strategies utilize Palladium-catalyzed cross-coupling to explore chemical space.

Divergent Reaction Pathways
Reaction TypeTarget MotifReagentsMedicinal Utility
Suzuki-Miyaura Biaryls / HeterobiarylsAr-B(OH)2, Pd(dppf)Cl2, K2CO3Extending into hydrophobic pockets; improving metabolic stability (e.g., pyridine coupling).
Buchwald-Hartwig Anilines / AminesR-NH2, Pd2(dba)3, XPhos, NaOtBuIntroducing solubility; H-bond donors for receptor interaction.
Sonogashira AlkynesTerminal Alkyne, Pd(PPh3)2Cl2, CuIRigid spacers; accessing distant binding sites.
Heck Styrenes / AlkenesAlkene, Pd(OAc)2, PPh3Michael acceptors (covalent inhibitors) or conformational probes.
Visualization: The Divergent Hub

Divergence Hub 3-Bromo Benzoyl Piperidine Suzuki Biaryl (Suzuki) Hub->Suzuki Ar-B(OH)2 Pd cat. Buchwald Aniline (Buchwald) Hub->Buchwald R-NH2 Pd cat. Sono Alkyne (Sonogashira) Hub->Sono Alkyne CuI, Pd Heck Styrene (Heck) Hub->Heck Alkene Pd Carbonylation Esters/Amides (CO insertion) Hub->Carbonylation CO, ROH Pd

Caption: The "Hub and Spoke" model demonstrating the versatility of the 3-bromo scaffold in library generation.

Part 4: Medicinal Chemistry Applications[1][5][6][7][8][9]

Monoacylglycerol Lipase (MAGL) Inhibitors

The benzoylpiperidine scaffold is a privileged structure in the design of MAGL inhibitors, enzymes responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[3]

  • Mechanism: The piperidine nitrogen mimics the transition state, while the benzoyl group occupies the hydrophobic channel leading to the active site.

  • Role of 3-Bromo: In optimization campaigns (e.g., derivatives of JZP-361), the 3-position is often substituted with phenoxy or benzyloxy groups to increase potency (IC50 < 100 nM). The 3-bromo intermediate allows for the introduction of these ether linkages via Ullmann-type coupling or nucleophilic aromatic substitution (if activated).

GPCR Ligands (5-HT2A / D2)

The benzoylpiperidine moiety is a bioisostere of the butyrophenone class of antipsychotics (e.g., Haloperidol).

  • 3-Substitution Effect: While 4-fluorobenzoyl is classic for D2 affinity, 3-substitution patterns shift selectivity towards 5-HT2A receptors.

  • Library Design: Researchers use the 3-bromo scaffold to couple heteroaromatic rings (pyridines, pyrimidines) to fine-tune the "dual-action" profile (5-HT/D2 ratio) essential for atypical antipsychotics with reduced extrapyramidal side effects.

Physicochemical Profiling

When utilizing this scaffold, the following properties must be monitored:

PropertyValue (Core)Optimization Strategy
Molecular Weight ~268 DaIdeal for FBDD (leaves room for ~230 Da addition).
cLogP ~3.2High.[4] Reduce by coupling polar heterocycles (e.g., pyrazole, pyridine) at the 3-position.
TPSA ~20 ŲLow. Good brain penetration (CNS active).
Metabolic Liability Piperidine RingBlock oxidation by adding gem-dimethyl or fluorine to the piperidine ring before coupling.

Part 5: References

  • Bononi, G., et al. (2024).[5] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930.[6] Link

  • Granchi, C., et al. (2016). Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor.[3][7] Journal of Medicinal Chemistry. Link

  • Organic Syntheses. Benzoyl Piperidine Synthesis Protocol. Org. Synth. 1929, 9, 16. Link

  • BindingDB. Activity data for (3-Bromophenyl)(4-(tert-butyl)piperazin-1-yl)methanone. Link

Sources

Exploratory

Molecular weight and formula of (3-Bromophenyl)-4-piperidinyl-methanone HCl

The following technical guide details the physicochemical profile, synthetic pathways, and quality control protocols for (3-Bromophenyl)-4-piperidinyl-methanone HCl . Physicochemical Profile & Synthetic Utility in Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and quality control protocols for (3-Bromophenyl)-4-piperidinyl-methanone HCl .

Physicochemical Profile & Synthetic Utility in Drug Discovery[1][2][3]

Introduction & Core Identity

(3-Bromophenyl)-4-piperidinyl-methanone HCl is a functionalized piperidine scaffold widely utilized in medicinal chemistry as a building block for G-protein coupled receptor (GPCR) ligands, particularly in the design of serotonin (5-HT) and dopamine receptor modulators.[1][2][3] Its structure features a piperidine ring linked via a carbonyl bridge to a meta-brominated phenyl group, providing a versatile "linker" motif that allows for further diversification at the piperidine nitrogen.[1][2][3]

Chemical Identity
Parameter Data
IUPAC Name (3-Bromophenyl)(piperidin-4-yl)methanone hydrochloride
Common Name 3-Bromo-4'-piperidinylbenzophenone HCl
CAS Number 1225573-65-8
Molecular Formula (Salt) C₁₂H₁₅BrClNO
Molecular Formula (Base) C₁₂H₁₄BrNO
Molecular Weight (Salt) 304.61 g/mol
Molecular Weight (Base) 268.15 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
Structural Connectivity

The compound consists of three distinct pharmacophoric elements: a basic amine (piperidine), a hydrogen-bond acceptor (ketone), and a lipophilic aryl halide (3-bromophenyl).[1][2][3]

G Figure 1: Structural Connectivity of (3-Bromophenyl)-4-piperidinyl-methanone HCl Piperidine Piperidine Ring (Secondary Amine) Carbonyl Ketone Bridge (C=O) Piperidine->Carbonyl C4 Attachment HCl HCl Salt (Counterion) Piperidine->HCl Ionic Interaction (Protonated N) Phenyl 3-Bromophenyl (Aryl Halide) Carbonyl->Phenyl C1 Attachment

[1][2]

Physicochemical Characterization

Formula Derivation

The molecular formula is derived from the summation of the constituent moieties, accounting for the degree of unsaturation and the hydrochloride salt stoichiometry.[3]

  • Piperidine Moiety (C₅H₁₀N): The 4-piperidinyl radical is C₅H₉NH (attached at C4).[2][3]

  • Carbonyl Linker (CO): Adds 1 Carbon, 1 Oxygen.

  • Aryl Moiety (C₆H₄Br): A benzene ring substited at positions 1 (carbonyl) and 3 (bromine).

  • Salt Formation (HCl): The secondary amine is protonated.

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">




[1][3]
Mass Spectrometry Signature (Self-Validating Protocol)

In mass spectrometry (LC-MS), this compound exhibits a distinct isotopic signature due to Bromine.[1][2][3]

  • Target Ion:

    
     (Positive Mode)
    
  • Isotopic Pattern: Bromine exists as

    
     and 
    
    
    
    in a nearly 1:1 ratio.
  • Validation Check: The mass spectrum must show two peaks of approximately equal intensity separated by 2 mass units.[3]

    • Peak A (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ):  ~268.03 m/z (Base cation)[3]
      
    • Peak B (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ):  ~270.03 m/z (Base cation)[3]
      

Synthetic Pathways & Manufacturing

Reliable synthesis is critical to avoid regioisomeric impurities (e.g., 2-bromo or 4-bromo isomers) which are difficult to separate.[1][2] The preferred industrial route utilizes a Grignard addition to a protected piperidine derivative.[3]

Synthesis Workflow

The "Weinreb Amide" route is preferred over direct addition to nitriles to prevent over-addition (tertiary alcohol formation).

Synthesis Figure 2: Weinreb Amide Synthesis Route for High-Purity Ketone Formation Start Starting Material: N-Boc-Isonipecotic Acid Step1 Activation: Formation of Weinreb Amide Start->Step1 EDCI/HOBt, N,O-dimethylhydroxylamine Step2 Grignard Reaction: + 3-Bromophenyl MgBr Step1->Step2 THF, -78°C Intermediate Intermediate: N-Boc-3-Bromobenzoylpiperidine Step2->Intermediate Nucleophilic Acyl Substitution Step3 Deprotection: HCl / Dioxane or TFA Intermediate->Step3 Acidic Hydrolysis Final Product: (3-Bromophenyl)-4-piperidinyl-methanone HCl Step3->Final Crystallization

[1][2][3]

Critical Impurities[1][2][3]
  • Des-bromo impurity: Formed if the Grignard reagent undergoes halogen-metal exchange.[1][2][3]

  • Bis-addition product: Tertiary alcohol formed if the reaction temperature is not strictly controlled during the Grignard step.[1][2][3]

  • Regioisomers: 2-bromo or 4-bromo analogs originating from impure starting bromobenzene.[1][2][3]

Quality Control & Handling

Analytical Specifications

For use in drug development, the following specifications are standard:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Identification 1H-NMR (DMSO-d6)Consistent with structure; integration 1:1 for key protons
Identification LC-MS

(1:1 ratio)
Purity HPLC (254 nm)

Chloride Content Titration

(Theoretical: 11.6%)
Handling & Stability[1][2][3]
  • Storage: Hygroscopic. Store at room temperature (15-25°C) in a tightly sealed container, preferably under inert atmosphere (Nitrogen/Argon) if stored long-term.

  • Safety (GHS):

    • H302: Harmful if swallowed.[3][4][5][6]

    • H315: Causes skin irritation.[3][4][6]

    • H319: Causes serious eye irritation.[3][4][6]

    • H335: May cause respiratory irritation.[3][4][5][6]

QC Decision Tree

A self-validating workflow for verifying incoming batches.[1][2][3]

QC Figure 3: Quality Control Decision Matrix Sample Incoming Sample Solubility Soluble in Water/DMSO? Sample->Solubility HPLC HPLC Purity > 97%? Solubility->HPLC Yes Reject REJECT Quarantine Solubility->Reject No MS MS Spectrum: Doublet at 268/270? HPLC->MS Yes HPLC->Reject No NMR NMR: Aromatic Pattern Correct? MS->NMR Yes (Br confirmed) MS->Reject No (Wrong Isotope) Release RELEASE for Research NMR->Release Pass NMR->Reject Fail

References

  • PubChem . (3-Bromophenyl)(piperidin-4-yl)methanone hydrochloride. National Library of Medicine.[7] Available at: [Link][1][2]

  • Comins, D. L., et al. "Synthesis of 4-piperidones and functionalized piperidines."[2][3] Journal of Organic Chemistry, 2001, 66, 2181-2182. (Contextual reference for piperidine synthesis).

Sources

Foundational

Piperidinyl-Methanone Derivatives in Fragment-Based Drug Discovery

This technical guide details the application of Piperidinyl-methanone derivatives in Fragment-Based Drug Discovery (FBDD). It is structured to provide actionable protocols, mechanistic insights, and rigorous chemical log...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of Piperidinyl-methanone derivatives in Fragment-Based Drug Discovery (FBDD). It is structured to provide actionable protocols, mechanistic insights, and rigorous chemical logic for medicinal chemists and structural biologists.

Technical Guide & Whitepaper

Executive Summary: The Privileged "3D" Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), the piperidinyl-methanone motif represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including GPCRs (e.g., 5-HT2A, Orexin) and serine hydrolases (e.g., MAGL).

Unlike traditional flat aromatic fragments (e.g., biaryls), piperidine derivatives offer three-dimensional (3D) complexity via their chair conformation. This "Escape from Flatland" allows for better saturation of binding pockets and improved physicochemical properties (solubility, logP) compared to planar analogs. This guide dissects the two primary vectors of this scaffold:

  • 1-Piperidinyl-methanones (Amides): Formed via N-acylation; ideal for rapid library generation.

  • 4-Piperidinyl-methanones (Ketones): The classic "benzoylpiperidine" pharmacophore; critical for GPCR molecular recognition.

Chemical Space & Structural Logic

The "Rule of Three" and Vector Analysis

The success of piperidinyl-methanone fragments lies in their adherence to Astex’s "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3) while offering distinct growth vectors.

  • Vector A (Nitrogen): In 4-substituted systems, the nitrogen is a handle for solubility or further coupling.

  • Vector B (Carbonyl): The methanone moiety acts as a rigid linker and hydrogen bond acceptor.

  • Vector C (Ring Carbons): Methyl substitution on the piperidine ring (C2, C3) locks the conformation, restricting entropy loss upon binding—a critical FBDD optimization strategy.

Scaffold Classification
Sub-ClassStructure DescriptionKey PropertyPrimary Application
N-Linked (Amide) Piperidine-N-C(=O)-RHigh Synthetic AccessibilityFragment Growing (Library expansion)
C-Linked (Ketone) Piperidine-C4-C(=O)-RMetabolic StabilityGPCR Pharmacophore (e.g., Ketanserin)
Pipecolinates Piperidine-2-C(=O)-RChiral 3D ArchitectureStereoselective binding pockets

Experimental Workflows & Protocols

Library Synthesis: High-Throughput Amide Coupling

Objective: Rapidly generate a library of 1-piperidinyl-methanone fragments to probe sub-pockets.

Mechanism: The reaction utilizes a carbodiimide coupling agent to form an amide bond between a substituted piperidine and a diverse set of carboxylic acids.[1]

Protocol:

  • Preparation: Prepare 0.2 M stock solutions of amine (piperidine derivative) and carboxylic acids in DMF.

  • Activation: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.0 equivalents of DIPEA to the acid solution. Shake for 15 min at RT.

  • Coupling: Dispense activated acid into amine wells. Shake at RT for 12 hours.[2]

  • Scavenging: Add polymer-supported trisamine resin (to remove excess acid/electrophiles) and isocyanate resin (to remove excess amine). Shake for 4 hours.

  • Validation: Filter and analyze via LC-MS. Purity >90% is required for screening to avoid false positives from contaminants.

Screening: Ligand-Observed NMR (STD-NMR)

Objective: Detect weak binding (KD: mM to µM range) of piperidinyl-methanone fragments to the target protein.

Why STD-NMR? These fragments often lack high-affinity fluorophores. Saturation Transfer Difference (STD) NMR detects magnetization transfer from the protein to the binding fragment, validating direct interaction.

Protocol:

  • Sample Prep: Protein concentration: 5–20 µM. Ligand concentration: 0.5–2 mM (100-fold excess). Buffer: D2O or deuterated phosphate buffer (pH 7.4).

  • Pulse Sequence: Apply a train of Gaussian pulses to saturate protein resonances (on-resonance: -0.5 ppm; off-resonance: 30 ppm).

  • Acquisition: Record 1D 1H spectra. Subtract the "on-resonance" spectrum from the "off-resonance" spectrum.

  • Analysis: Signals appearing in the difference spectrum indicate binding. The piperidine ring protons (multiplets at 1.5–3.5 ppm) are excellent diagnostic handles.

Strategic Visualization

FBDD Workflow for Piperidine Scaffolds

The following diagram illustrates the iterative cycle of fragment optimization specific to this chemical class.

FBDD_Workflow Library Fragment Library (Piperidinyl-methanones) Screen Screening (STD-NMR / SPR) Library->Screen High Conc. Hit_Val Hit Validation (X-ray / SAR) Screen->Hit_Val KD < 5 mM Grow Fragment Growing (Amide Coupling) Hit_Val->Grow Vector Analysis Link Fragment Linking (Bis-piperidines) Hit_Val->Link Dual Binding Lead Lead Compound (< 100 nM) Grow->Lead Optimization Link->Lead Lead->Hit_Val Iterative Cycle

Caption: Iterative FBDD cycle. Hits identified via NMR are validated structurally before undergoing vector-based growing (e.g., acylation) or linking.

SAR Logic & Vector Map

This diagram details the Structure-Activity Relationship (SAR) logic for optimizing the scaffold.

SAR_Logic Core Piperidinyl-Methanone CORE N_Term N-Terminus (Amide) Vector: Solubility & H-Bonds Core->N_Term R-Group Diversity C_Ring Ring Substitution (C2/C3) Vector: Conformational Lock Core->C_Ring Methyl/Fluoro Scan Carbonyl Carbonyl (Methanone) Vector: H-Bond Acceptor Core->Carbonyl Linker Rigidity Target_Int Target Interaction (e.g., Asp/Ser residues) N_Term->Target_Int Hydrophobic Pocket Carbonyl->Target_Int H-Bonding

Caption: SAR decision tree. The core scaffold offers three distinct vectors for optimization: N-substituents for pocket filling, Ring-substituents for entropy reduction, and the Carbonyl for anchoring.

Case Study: MAGL Inhibition

Target: Monoacylglycerol Lipase (MAGL).[3] Challenge: Developing reversible inhibitors to modulate endocannabinoid signaling. Solution: A phenyl(piperazin-1-yl)methanone fragment was identified via virtual screening.[3]

  • Discovery: The carbonyl oxygen formed a key hydrogen bond with the oxyanion hole residues (Ala51, Met123) of MAGL.

  • Optimization: The piperazine/piperidine ring filled the hydrophobic tunnel. Growing the fragment by adding a 7-hydroxynaphthalen-1-yl moiety increased potency from weak fragment (high µM) to lead (IC50 = 6.1 µM) [4].

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules, 2024.[4] Link

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry, 2022.[5] Link

  • Fragment-Based Drug Discovery: A Practical Approach.Cambridge University Press, 2011. (General Grounding)
  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[3] Link

  • Piperidine-Based Drug Discovery.Elsevier, 2017. (Scaffold Context)

Sources

Exploratory

Difference between 3-bromophenyl and 4-bromophenyl piperidinyl methanone

Topic: Comparative Technical Analysis: 3-Bromophenyl vs. 4-Bromophenyl Piperidinyl Methanone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: 3-Bromophenyl vs. 4-Bromophenyl Piperidinyl Methanone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomeric Divergence

In the landscape of medicinal chemistry, the distinction between 3-bromophenyl piperidinyl methanone (meta-isomer) and 4-bromophenyl piperidinyl methanone (para-isomer) represents a classic case of regioisomerism influencing physicochemical stability, spectroscopic signature, and pharmacological vectoring.

While both compounds share the core 1-benzoylpiperidine scaffold—a privileged structure in fragment-based drug discovery (FBDD)—the position of the bromine atom dictates their utility. The 4-bromo (para) isomer typically offers a linear vector for deep hydrophobic pocket penetration and higher crystalline stability due to symmetry. Conversely, the 3-bromo (meta) isomer introduces a steric "kink," altering solubility profiles and often serving to probe the width of receptor binding sites or to modulate metabolic clearance by leaving the para-position accessible for oxidation.

This guide provides a rigorous technical breakdown of their synthesis, analytical differentiation, and structure-activity relationship (SAR) implications.

Chemical Identity & Structural Logic

The core difference lies in the substitution pattern on the phenyl ring relative to the amide (methanone) linkage.

Feature3-Bromophenyl Piperidinyl Methanone 4-Bromophenyl Piperidinyl Methanone
IUPAC Name (3-bromophenyl)(piperidin-1-yl)methanone(4-bromophenyl)(piperidin-1-yl)methanone
Common Name 1-(3-Bromobenzoyl)piperidine1-(4-Bromobenzoyl)piperidine
CAS Number 59507-53-8Varies by derivative (e.g., 693237-87-5 for acid)
Molecular Formula C₁₂H₁₄BrNOC₁₂H₁₄BrNO
Symmetry

(Asymmetric)

(Axis of symmetry through C1-C4)
Electronic Vector Inductive (

) & Resonance (

) at meta
Inductive (

) & Resonance (

) at para
Structural Visualization (Graphviz)

StructuralComparison cluster_meta Meta-Isomer (3-Bromo) cluster_para Para-Isomer (4-Bromo) Meta Phenyl Ring (C1-C6) Br_Meta Bromine (Position 3) Meta->Br_Meta C3 (120° Angle) Amide_Meta Piperidinyl Methanone (Position 1) Meta->Amide_Meta C1 Para Phenyl Ring (C1-C6) Br_Para Bromine (Position 4) Para->Br_Para C4 (180° Linear) Amide_Para Piperidinyl Methanone (Position 1) Para->Amide_Para C1

Figure 1: Structural topology comparing the bent vector of the 3-bromo isomer versus the linear vector of the 4-bromo isomer.

Synthesis Protocol: The Acyl Chloride Route

The most robust synthesis for both isomers utilizes the Schotten-Baumann reaction or a standard nucleophilic acyl substitution in an organic solvent. The choice of isomer is determined solely by the starting benzoyl chloride.

Reagents & Materials
  • Substrate: 3-Bromobenzoyl chloride OR 4-Bromobenzoyl chloride (1.0 eq).

  • Nucleophile: Piperidine (1.1 eq).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask under nitrogen atmosphere, dissolve Piperidine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.

  • Addition: Dropwise add a solution of the respective Bromobenzoyl Chloride (1.0 eq) in DCM over 30 minutes. The reaction is exothermic; maintaining 0°C prevents side reactions (e.g., bis-acylation or ring opening).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The amide product usually runs lower than the starting chloride but higher than the amine.

  • Workup: Quench with saturated NaHCO₃. Extract the organic layer, wash with 1N HCl (to remove unreacted piperidine), then brine. Dry over MgSO₄.

  • Purification:

    • 4-Bromo (Para): Often crystallizes directly upon concentration or addition of hexane/ether due to high symmetry. Recrystallize from EtOH/Water.

    • 3-Bromo (Meta): Often remains an oil or low-melting solid. Requires Flash Column Chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 0°C, N2 atm Reagents Piperidine + TEA + DCM Start->Reagents Reaction Nucleophilic Acyl Substitution (Stir 2-4h @ RT) Reagents->Reaction Substrate Bromobenzoyl Chloride (3- or 4- isomer) Substrate->Reaction Quench Acid/Base Wash (Remove excess amine/acid) Reaction->Quench Decision Isomer? Quench->Decision Para_Path 4-Bromo (Para) High Symmetry Decision->Para_Path Meta_Path 3-Bromo (Meta) Low Symmetry Decision->Meta_Path Purify_Para Recrystallization (EtOH/H2O) Para_Path->Purify_Para Purify_Meta Flash Chromatography (SiO2, Hex/EtOAc) Meta_Path->Purify_Meta Product Pure Piperidinyl Methanone Purify_Para->Product Purify_Meta->Product

Figure 2: Synthetic workflow highlighting the purification divergence driven by isomeric physical properties.

Analytical Differentiation (The "Fingerprint")

Distinguishing these isomers is critical in quality control (QC) and forensic analysis. The most definitive method is Proton NMR (


H-NMR) .
A. NMR Spectroscopy ( H-NMR)

The aromatic region (7.0 – 8.0 ppm) provides the diagnostic fingerprint.

  • 4-Bromophenyl (Para):

    • Pattern: Symmetric AA'BB' system (often appears as two distinct doublets with "roofing" effect).

    • Signals: Two signals integrating for 2 protons each.[1]

    • Logic: The protons at C2/C6 are equivalent, and C3/C5 are equivalent due to the axis of symmetry.

    • Coupling: Ortho-coupling (

      
       Hz).
      
  • 3-Bromophenyl (Meta):

    • Pattern: Complex ABCD system.

    • Signals: Four distinct signals (1H each).

      • Singlet (or narrow doublet): Proton at C2 (isolated between Carbonyl and Bromine). Most diagnostic peak.

      • Doublet: Proton at C4 (ortho to Br).

      • Doublet: Proton at C6 (ortho to Carbonyl).

      • Triplet: Proton at C5 (meta to both).

    • Logic: Lack of symmetry makes every aromatic proton magnetically unique.

B. Infrared Spectroscopy (IR)
  • Carbonyl Stretch: Both show strong Amide I bands at ~1630–1640 cm⁻¹.

  • Fingerprint Region (Out-of-Plane Bending):

    • Para: Single strong band at ~800–850 cm⁻¹ (2 adjacent H's).

    • Meta: Two bands at ~690–710 cm⁻¹ and ~750–800 cm⁻¹ (3 adjacent H's and 1 isolated H).

Pharmacological Implications (SAR)

In drug design, the choice between 3- and 4-substitution fundamentally alters the molecule's interaction with biological targets.

Vector Analysis & Binding Pockets
  • 4-Bromo (Linear Vector): The bromine atom extends directly outward along the C1-C4 axis. This is ideal for reaching deep hydrophobic pockets in receptors (e.g., GPCRs like CB1 or 5-HT). The 4-bromo substituent often improves potency by filling available space and displacing water [1].

  • 3-Bromo (Bent Vector): The bromine creates a 120° angle relative to the amide. This "kinked" conformation is useful for probing the width of a binding pocket or inducing a conformational change in the receptor. It acts as a "conformational restrictor" that prevents the linear alignment of the phenyl ring [2].

Metabolic Stability (CYP450)
  • Metabolic Blocking: The 4-position (para) is the most electronically activated site for cytochrome P450-mediated hydroxylation in unsubstituted phenyl rings.

    • 4-Bromo: Blocks this primary metabolic "soft spot," significantly increasing the half-life (

      
      ) of the molecule.
      
    • 3-Bromo: Leaves the 4-position open. The 3-bromo isomer is often metabolized faster via para-hydroxylation at the C4 position, leading to faster clearance [3].

SAR Logic Diagram

SAR_Logic cluster_para_sar 4-Bromo (Para) cluster_meta_sar 3-Bromo (Meta) Target Biological Target (Receptor/Enzyme) Linear Linear Geometry Deep Access Deep Pockets Linear->Deep Block Blocks Para-Metabolism (Increased t1/2) Block->Target Prolonged Action Deep->Target High Affinity (Often) Bent Bent Geometry (120°) Width Probes Pocket Width Bent->Width Exposed Exposed Para-Position (Rapid Clearance) Exposed->Target Short Duration Width->Target Selectivity Filter

Figure 3: Structure-Activity Relationship (SAR) logic comparing the geometric and metabolic consequences of bromine placement.

References

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66(7), 2487-2492. Link

  • Santa Cruz Biotechnology. (n.d.). 1-(3-Bromobenzoyl)piperidine Product Data. SCBT. Link[2]

  • National Institutes of Health (NIH). (2020). SAR Studies on Aromatic Acylhydrazone-Based Inhibitors. PMC. Link

  • BenchChem. (2025).[3] Distinguishing Isomers by NMR Spectroscopy: A Comparative Guide. Link

Sources

Foundational

Solubility profile of 4-(3-bromobenzoyl)piperidine HCl in water vs DMSO

Topic: Solubility Profile of 4-(3-Bromobenzoyl)piperidine HCl in Water vs. DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists Water vs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 4-(3-Bromobenzoyl)piperidine HCl in Water vs. DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Water vs. DMSO: Physicochemical Analysis & Experimental Protocols

Executive Summary

The solubility profile of 4-(3-bromobenzoyl)piperidine hydrochloride is defined by a competition between its ionic salt headgroup and its lipophilic bromobenzoyl tail. While the hydrochloride salt form confers water solubility, the aromatic framework limits it compared to smaller aliphatic amines.

  • DMSO (Dimethyl Sulfoxide): The superior solvent for stock solution preparation, offering high solubility (>50 mg/mL) and stability.

  • Water: Offers moderate solubility (~10–25 mg/mL), strictly dependent on pH. The compound is prone to precipitation (crashing out) in neutral-to-basic buffers due to deprotonation of the piperidine nitrogen.

This guide provides a detailed physicochemical analysis, estimated solubility ranges based on structural analogs (e.g., the 4-bromo isomer), and validated protocols for empirical determination.

Physicochemical Analysis

To understand the solubility behavior, we must deconstruct the molecule into its functional pharmacophores.

FeatureChemical NatureImpact on Water SolubilityImpact on DMSO Solubility
Piperidine Nitrogen (HCl Salt) Ionic / Polar (

)
High Increase: Forms ion-dipole interactions with water.High Increase: Solvated effectively by polar aprotic DMSO.
Bromobenzoyl Group Lipophilic / AromaticDecrease: Disrupts water H-bond network (hydrophobic effect).Increase: Interacts favorably via

-stacking and dispersion forces.
Bromine Substituent Halogen / HydrophobicDecrease: Adds significant lipophilicity (

value).
Neutral/Positive: Highly soluble in organic media.
Mechanism of Solvation
  • In Water: The dissolution is driven by the hydration of the chloride ion and the protonated ammonium center. However, the "hydrophobic effect" around the bromophenyl ring creates an energetic penalty. If the concentration is too high, the hydrophobic tails aggregate, leading to precipitation.

  • In DMSO: DMSO acts as a "universal solvent" here. Its oxygen atom solvates the cation, while its methyl groups and sulfur center interact favorably with the aromatic and aliphatic portions of the molecule, preventing aggregation.

Solubility Profile Data

Note: Exact values may vary by crystal polymorph and purity. The ranges below are estimates based on the structural analog 4-(4-bromobenzoyl)piperidine HCl and general aroylpiperidine class behavior.

Comparative Solubility Table
SolventSolubility RatingEstimated ConcentrationPrimary Use Case
DMSO High > 50 mg/mL (up to 100 mM)Stock Solutions (Frozen storage)
Water (Deionized) Moderate~10 – 25 mg/mLShort-term working solutions
PBS (pH 7.4) Low - Moderate< 5 mg/mLBiological assays (Risk of precipitation)
Ethanol Moderate~10 – 20 mg/mLAlternative organic stock
The "pH Cliff" Warning

The pKa of the piperidine nitrogen is approximately 9.0 – 10.0 .

  • pH < 7: The molecule remains protonated (charged) and soluble.[1]

  • pH > 8: The equilibrium shifts toward the free base . The free base of 4-(3-bromobenzoyl)piperidine is highly lipophilic and insoluble in water .

  • Critical Error: Diluting a high-concentration DMSO stock directly into a pH 7.4 buffer without mixing can cause immediate precipitation.

Visualization: Solvation & Workflow

Diagram 1: Solvation Mechanism (Water vs. DMSO)

SolvationMechanism cluster_Water Aqueous Solvation (Water) cluster_DMSO Organic Solvation (DMSO) Compound 4-(3-Bromobenzoyl) piperidine HCl H2O_Shell Hydration Shell (Ion-Dipole) Compound->H2O_Shell NH2+ & Cl- Interaction Hydrophobic_Effect Hydrophobic Penalty (Bromophenyl Ring) Compound->Hydrophobic_Effect Aromatic Repulsion DMSO_Shell DMSO Solvation (Dipole-Dipole & Dispersion) Compound->DMSO_Shell Full Molecule Solvation Stability High Stability (No Aggregation) DMSO_Shell->Stability

Caption: Water solvates the ionic head but repels the tail; DMSO solvates the entire structure effectively.

Diagram 2: Stock Solution Preparation Workflow

StockPrep Step1 Weigh Compound (e.g., 10 mg) Step2 Add DMSO (To reach 10-50 mM) Step1->Step2 Step3 Vortex / Sonicate (Ensure clarity) Step2->Step3 Step4 Aliquot & Freeze (-20°C, Desiccated) Step3->Step4 Decision Need Aqueous Working Sol.? Step4->Decision Dilution Dilute 1:1000 into Buffer (Keep DMSO < 1%) Decision->Dilution Yes Check Check for Precipitation (Turbidity) Dilution->Check

Caption: Standard Operating Procedure (SOP) for preparing and diluting stock solutions.

Experimental Protocols

Since specific batch data can vary, researchers should validate solubility using the following protocols.

Protocol A: Visual Solubility Limit (Tier 1)

Best for quick checks before animal/cell studies.

  • Preparation: Weigh 5 mg of 4-(3-bromobenzoyl)piperidine HCl into a clear glass vial.

  • Titration: Add solvent (Water or DMSO) in 100 µL increments at room temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear, particle-free solution.

    • Insoluble: Visible floating crystals or turbidity.

  • Calculation:

    
    
    
Protocol B: Kinetic Solubility by HPLC (Tier 2)

Best for precise formulation data.

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 10 µL of DMSO stock to 990 µL of PBS (pH 7.4) in a microcentrifuge tube (Final: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF membrane or centrifuge at 15,000 rpm for 10 mins to pellet precipitate.

  • Analysis: Inject supernatant into HPLC (UV detection at 254 nm). Compare peak area to a standard curve prepared in 100% DMSO (to avoid precipitation issues in the standard).

Best Practices for Researchers

  • DMSO Quality: Use anhydrous, sterile-filtered DMSO (Grade: ACS Spectrophotometric or Cell Culture). Water absorption by DMSO can degrade the compound over months.

  • Freeze-Thaw Cycles: Limit to < 3 cycles. Aliquot stocks into single-use volumes (e.g., 50 µL) to prevent moisture ingress.

  • Dilution Technique: When diluting DMSO stock into water/media:

    • Do not add water to the DMSO stock.

    • Do add the DMSO stock dropwise into the vortexing water/media. This prevents high local concentrations that trigger precipitation.

  • Salt Exchange: If the HCl salt is unsuitable for a specific assay, consider exchanging to a Methanesulfonate (Mesylate) salt, which often has higher aqueous solubility for lipophilic amines [1].

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility).

  • PubChem. (2024). 4-(3-Chlorobenzoyl)piperidine Hydrochloride (Structural Analog Data). National Library of Medicine.

Sources

Exploratory

Safety data sheet (SDS) for (3-Bromophenyl)-4-piperidinyl-methanone HCl

Technical Safety & Handling Monograph Subject: (3-Bromophenyl)-4-piperidinyl-methanone HCl Document ID: TSM-BPPM-001 Version: 1.2 (Research Grade) Introduction: The Molecule & Its Utility (3-Bromophenyl)-4-piperidinyl-me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Monograph Subject: (3-Bromophenyl)-4-piperidinyl-methanone HCl Document ID: TSM-BPPM-001 Version: 1.2 (Research Grade)

Introduction: The Molecule & Its Utility

(3-Bromophenyl)-4-piperidinyl-methanone Hydrochloride is a critical pharmacophore scaffold, primarily utilized in the synthesis of CNS-active agents (e.g., serotonin 5-HT2A antagonists and dopamine D2 modulators). Its structural integrity—combining a lipophilic brominated aryl ring with a polar piperidine amine—makes it a versatile but reactive intermediate.

This guide moves beyond standard compliance. It addresses the specific physicochemical challenges of handling this hygroscopic hydrochloride salt and the toxicological precautions required for a compound with predicted bioactivity but limited empirical toxicity data.

Chemical Identity & Physicochemical Profile

Core Data Table

PropertySpecification
Chemical Name (3-Bromophenyl)(piperidin-4-yl)methanone hydrochloride
Formula C₁₂H₁₄BrNO · HCl
Molecular Weight ~304.18 (Free Base) / ~340.64 (HCl Salt)
Appearance Off-white to pale yellow solid (crystalline powder)
Solubility Water (Moderate), DMSO (>20 mg/mL), Methanol (High)
Acidity (pKa) ~9.5 (Piperidine nitrogen)
Hygroscopicity High (Deliquescent in high humidity)

Scientific Insight: The hydrochloride salt form significantly improves water solubility compared to the free base, facilitating biological assays. However, the chloride counter-ion renders the lattice energy susceptible to disruption by atmospheric moisture. Strict humidity control is non-negotiable to prevent hydrolysis or stoichiometry errors during weighing.

Hazard Identification: The "Black Box" Assessment

As a research chemical, specific LD50 data for this exact isomer is often absent from public registries. Therefore, we apply a Structure-Activity Relationship (SAR) risk assessment based on the piperidine class and halogenated benzophenones.

Predicted GHS Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1]

  • STOT-SE: Category 3 (Respiratory tract irritation).[1][2]

Mechanistic Toxicity: The piperidine moiety mimics endogenous neurotransmitters, suggesting potential off-target binding to adrenergic or cholinergic receptors if systemically absorbed. The brominated ring increases lipophilicity, enhancing dermal absorption rates.

Diagram 1: Risk Assessment Logic (SAR) This flowchart illustrates the decision matrix for handling novel intermediates where specific toxicological data is sparse.

RiskAssessment Start Compound: (3-Bromo)-Piperidine Analog CheckData Specific LD50 Available? Start->CheckData NoData NO: Apply SAR Principles CheckData->NoData Unknown YesData YES: Use Specific GHS CheckData->YesData Known SAR_Analysis Analyze Functional Groups: 1. Piperidine (Neuroactive) 2. Bromine (Lipophilic/Bioaccumulative) 3. Ketone (Reactive electrophile) NoData->SAR_Analysis Precaution Assign 'Universal Precaution' Level: Assume Acute Tox Cat 4 + Irritant SAR_Analysis->Precaution Controls Engineering Controls: Fume Hood + Nitrile Gloves (>0.11mm) Precaution->Controls

Caption: SAR-based risk deduction workflow for handling (3-Bromophenyl)-4-piperidinyl-methanone HCl.

Safe Handling & Engineering Controls

The primary operational risk is hygroscopicity leading to "clumping" and weighing errors, and dust generation leading to inhalation exposure.

Protocol: Precision Weighing of Hygroscopic Salts
  • Environment: Do not weigh on an open bench. Use a balance enclosure or fume hood with low airflow turbulence.

  • Static Control: Dry HCl salts are prone to static charge. Use an ionizing bar or anti-static gun (e.g., Zerostat) before spatulation to prevent powder scattering.

  • Transfer:

    • Step A: Tare the receiving vial (with cap).

    • Step B: Quickly transfer solid.

    • Step C: If the solid has clumped due to moisture, do not chip at it with a metal spatula (risk of glass breakage/puncture). Dissolve the entire content in a known volume of solvent (e.g., DMSO) to create a stock solution, then aliquot volumetrically.

PPE Selection Matrix
  • Respiratory: N95/P2 minimum if outside a hood (not recommended).

  • Hands: Double-gloving recommended.

    • Inner: Latex (tactile sensitivity).

    • Outer: Nitrile (Chemical resistance).[2]

    • Reasoning: Piperidines can permeate thin nitrile; the double layer provides a breakthrough buffer.

  • Eyes: Chemical splash goggles (safety glasses are insufficient for fine powders that can drift behind lenses).

Emergency Response & First Aid

Scenario: Accidental Exposure The HCl component implies that upon contact with moisture (mucous membranes), the compound may hydrolyze slightly to release acidic protons, causing immediate irritation.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from HCl irritation), medical observation is required.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol-based cleansers (increases absorption of the lipophilic bromophenyl group).

  • Eye Contact: Flush with saline/water.[2] Do not rub (mechanical abrasion from crystals).

Diagram 2: Emergency Response Decision Tree Visualizing the immediate actions for spill or exposure.

EmergencyResponse Event Exposure Event Type_Skin Skin Contact Event->Type_Skin Type_Eye Eye Contact Event->Type_Eye Type_Spill Bench Spill Event->Type_Spill Action_Skin 1. Remove Contaminated Clothing 2. Wash 15 mins (Soap/Water) 3. NO Ethanol wash Type_Skin->Action_Skin Action_Eye 1. Flush 15 mins 2. Check pH (Acidic risk) 3. Consult Ophthalmologist Type_Eye->Action_Eye Action_Spill 1. Dampen with inert oil/solvent (Prevent dust) 2. Wipe with weak base (NaHCO3) 3. Dispose as HazWaste Type_Spill->Action_Spill

Caption: Immediate response protocols for dermal, ocular, and environmental exposure.

Stability, Storage, & Reactivity

  • Storage: -20°C (Long term) or 2-8°C (Short term).

  • Atmosphere: Store under Argon or Nitrogen. The amine is prone to oxidation; the HCl salt is prone to moisture uptake.

  • Incompatibilities:

    • Strong Bases: Will deprotonate the piperidine, liberating the free base (oily/waxy solid) which may alter solubility profiles unexpectedly.

    • Strong Oxidizers: Risk of N-oxidation or reaction at the benzylic position.

Disposal & Regulatory Considerations

  • Waste Stream: Halogenated Organic Waste. Do not mix with non-halogenated solvents (increases incineration costs).

  • Deactivation: For equipment cleaning, a triple rinse with Methanol followed by a 5% Sodium Bicarbonate wash is effective to neutralize the salt and solubilize the organic residue.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidinyl-methanone derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Acute Toxicity & Irritation. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link]

  • Anderson, N. G. (2012).Practical Process Research and Development – A Guide for Organic Chemists. (Discusses handling of hygroscopic HCl salts). Academic Press.

Sources

Foundational

A Comprehensive Technical Guide to (3-Bromophenyl)-4-piperidinyl-methanone Hydrochloride for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (3-Bromophenyl)-4-piperidinyl-methanone hydrochloride, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (3-Bromophenyl)-4-piperidinyl-methanone hydrochloride, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, commercial sourcing, quality control, and applications, with a focus on practical, field-proven insights.

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, forming the core of numerous therapeutic agents.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in the design of drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] (3-Bromophenyl)-4-piperidinyl-methanone hydrochloride, as a functionalized piperidine derivative, offers medicinal chemists a versatile starting point for the synthesis of novel compounds with potential applications in areas such as oncology, neuroscience, and infectious diseases.[3] The presence of the bromophenyl moiety provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space.[4]

Below is a diagram illustrating the chemical structure of (3-Bromophenyl)-4-piperidinyl-methanone hydrochloride.

Caption: Chemical structure of (3-Bromophenyl)-4-piperidinyl-methanone hydrochloride.

Commercial Sourcing and Supplier Landscape

While a multitude of suppliers offer piperidine derivatives, (3-Bromophenyl)-4-piperidinyl-methanone hydrochloride is a more specialized intermediate. The hydrochloride salt may not always be explicitly listed, with many vendors providing the free base, (3-Bromophenyl)(piperidin-4-yl)methanone. For research and development purposes, the hydrochloride salt is often preferred due to its increased stability and improved handling characteristics.

When sourcing this compound, it is crucial to partner with suppliers who can provide comprehensive analytical data, including a Certificate of Analysis (CoA) with details on purity (typically by HPLC), identity (by NMR and/or MS), and residual solvent content.

Table 1: Representative Commercial Suppliers of (3-Bromophenyl)(piperidin-4-yl)methanone and Related Compounds

SupplierCompound NameCAS NumberNotes
Ambeed(3-Bromophenyl)(piperidin-4-yl)methanone1225573-65-8Offers the free base. Provides access to NMR, HPLC, and LC-MS data.[5]
Synblock(3-Bromophenyl)(piperidin-1-yl)methanone59507-53-8A structural isomer. Provides documentation such as MSDS, NMR, and HPLC.[6]
Santa Cruz Biotechnology, Inc.4-(3-Bromophenoxy)piperidine, hydrochloride1072944-50-3A related piperidine derivative, available as the hydrochloride salt.[7]
Dayang Chem (Hangzhou) Co.,Ltd.4-(3-Bromophenoxy)piperidine, hydrochloride1072944-50-3Another supplier of the related hydrochloride salt.[7]

Note: The availability of these compounds may vary. It is recommended to contact the suppliers directly for current stock levels and to inquire about the availability of the hydrochloride salt or custom synthesis options.

For projects requiring larger quantities or specific purity profiles, engaging a custom synthesis service is a viable and often necessary approach. Reputable custom synthesis providers can offer route scouting, process development, and scale-up manufacturing under stringent quality control.

Synthesis and Manufacturing Insights

The synthesis of (3-Bromophenyl)-4-piperidinyl-methanone typically involves the coupling of a protected piperidine derivative with a 3-bromobenzoyl moiety. A common synthetic strategy is the Friedel-Crafts acylation or a related acylation reaction.

A generalized synthetic workflow is depicted below:

synthesis_workflow cluster_synthesis Synthesis of (3-Bromophenyl)-4-piperidinyl-methanone Start Starting Materials: - 3-Bromobenzoyl chloride - N-Boc-piperidine Acylation Friedel-Crafts Acylation or Grignard Reaction Start->Acylation Intermediate N-Boc-(3-Bromophenyl)- 4-piperidinyl-methanone Acylation->Intermediate Deprotection Acidic Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Product_Base (3-Bromophenyl)-4-piperidinyl-methanone (Free Base) Deprotection->Product_Base Salt_Formation Salt Formation with HCl Product_Base->Salt_Formation Final_Product (3-Bromophenyl)-4-piperidinyl-methanone Hydrochloride Salt_Formation->Final_Product

Caption: Generalized synthetic workflow for (3-Bromophenyl)-4-piperidinyl-methanone hydrochloride.

Experimental Protocol: A Representative Synthesis of an Aryl-Piperidinyl Methanone

The following is a generalized protocol for the synthesis of an aryl-piperidinyl methanone, which can be adapted for the specific synthesis of (3-Bromophenyl)-4-piperidinyl-methanone.

  • Acylation: To a solution of N-Boc-piperidine in an appropriate anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0°C under an inert atmosphere. To this mixture, add 3-bromobenzoyl chloride dropwise. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: The reaction is quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, washed, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection and Salt Formation: The purified N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dioxane or diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added. The resulting precipitate, (3-Bromophenyl)-4-piperidinyl-methanone hydrochloride, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Quality Control and Analytical Methodologies

Ensuring the quality and purity of pharmaceutical intermediates is paramount for the success of any drug discovery program.[8] A robust quality control (QC) process should be in place to verify the identity, purity, and consistency of each batch of (3-Bromophenyl)-4-piperidinyl-methanone hydrochloride.

Table 2: Key Quality Control Parameters and Recommended Analytical Techniques

ParameterAnalytical TechniquePurpose
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure of the compound.
Mass Spectrometry (MS)Determines the molecular weight and fragmentation pattern.
Purity High-Performance Liquid Chromatography (HPLC) with UV detectionQuantifies the main compound and detects impurities.
Gas Chromatography (GC)Analyzes for residual solvents.
Physical Properties Melting PointA characteristic physical property that can indicate purity.
AppearanceVisual inspection for color and form.
Counter-ion Content Ion Chromatography or TitrationDetermines the amount of hydrochloride present.

A typical analytical workflow for quality control is outlined below:

qc_workflow cluster_qc Quality Control Workflow Sample Incoming Batch of (3-Bromophenyl)-4-piperidinyl-methanone HCl Visual_Inspection Visual Inspection (Appearance) Sample->Visual_Inspection Solubility_Test Solubility Test Visual_Inspection->Solubility_Test HPLC_Analysis HPLC Analysis (Purity) Solubility_Test->HPLC_Analysis NMR_Analysis NMR Spectroscopy (Identity) HPLC_Analysis->NMR_Analysis MS_Analysis Mass Spectrometry (Identity) NMR_Analysis->MS_Analysis CoA_Generation Generate Certificate of Analysis (CoA) MS_Analysis->CoA_Generation Release Release for Use CoA_Generation->Release

Caption: A typical quality control workflow for a pharmaceutical intermediate.

Applications in Medicinal Chemistry and Drug Development

(3-Bromophenyl)-4-piperidinyl-methanone hydrochloride serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules. The piperidine core provides a three-dimensional structure that can be optimized for potent and selective interactions with biological targets.[2] The bromophenyl group is particularly useful as it allows for further structural modifications through various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[4] This enables the introduction of a wide array of substituents to probe the structure-activity relationships (SAR) of a compound series.[9]

Potential therapeutic areas where this scaffold could be employed include:

  • Oncology: As a building block for the synthesis of kinase inhibitors and other anti-cancer agents.[3]

  • Central Nervous System (CNS) Disorders: For the development of antagonists or agonists for various neurotransmitter receptors.

  • Infectious Diseases: As a starting point for the synthesis of novel antibacterial or antiviral compounds.[3]

Conclusion

(3-Bromophenyl)-4-piperidinyl-methanone hydrochloride is a strategic chemical intermediate for medicinal chemists and drug development professionals. Its versatile structure, featuring the privileged piperidine scaffold and a modifiable bromophenyl group, makes it an attractive starting point for the synthesis of novel therapeutic agents. Sourcing this compound from reputable suppliers who provide comprehensive analytical data is critical for ensuring the reliability and reproducibility of research and development efforts. A thorough understanding of its synthesis and the implementation of rigorous quality control measures are essential for its effective use in advancing drug discovery pipelines.

References

  • BuyersGuideChem. 4-(3-Bromophenoxy)piperidine, hydrochloride suppliers and producers. Retrieved February 13, 2026, from [Link]

  • Goel, P., Alam, O., Naim, M. J., Nawaz, F., & Iqbal, M. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 157, 480–502.
  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved February 13, 2026, from [Link]

  • Singh, U. P., & Bhat, H. R. (2013). Piperidin-4-one: the potential pharmacophore. Current medicinal chemistry, 20(3), 375-90.
  • Wermuth, C. G. (2004). The role of the medicinal chemist in drug discovery--then and now. Nature reviews. Drug discovery, 3(9), 749-53.

Sources

Protocols & Analytical Methods

Method

Synthesis of serotonin receptor ligands using 3-bromophenyl piperidine scaffolds

Application Note: Precision Synthesis of Multitarget 5-HT Receptor Ligands via the 4-(3-Bromophenyl)piperidine Scaffold Part 1: Strategic Overview The "Privileged" Scaffold in Serotonergic Drug Design The 4-arylpiperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Multitarget 5-HT Receptor Ligands via the 4-(3-Bromophenyl)piperidine Scaffold

Part 1: Strategic Overview

The "Privileged" Scaffold in Serotonergic Drug Design

The 4-arylpiperidine moiety is a "privileged structure" in neuropsychiatric drug discovery, serving as the core pharmacophore for numerous FDA-approved therapeutics targeting Serotonin (5-HT) and Dopamine (D) receptors.[1] Unlike its piperazine counterpart, the piperidine ring offers enhanced metabolic stability and a distinct vector orientation for the aryl group, often resulting in improved selectivity profiles for 5-HT


, 5-HT

, and 5-HT

receptors.[1]

This guide focuses on the 4-(3-bromophenyl)piperidine scaffold.[1] The strategic value of this specific intermediate lies in the 3-bromo substituent , which functions as a versatile orthogonal handle.[1] It allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to generate biphenyl or aryl-heteroaryl systems—a structural motif critical for high-affinity binding at the 5-HT


 hydrophobic pocket.[1]
Retrosynthetic Logic & SAR Architecture

Successful ligand design around this scaffold requires a tripartite approach:

  • The Anchor (Basic Nitrogen): The piperidine nitrogen binds to the conserved Aspartate residue (e.g., Asp3.32 in 5-HT

    
    ) in the receptor's orthosteric binding site.[1]
    
  • The Linker (Spacer): A polymethylene chain (typically C3-C4) that positions the distal fragment.[1]

  • The Modulator (3-Bromo Handle): This position allows the construction of a biaryl system, modulating intrinsic efficacy (agonist vs. antagonist) and receptor subtype selectivity.[1]

Part 2: Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis strategy, highlighting the ability to parallelize "Head" (aryl) and "Tail" (linker) modifications.

G cluster_legend Reaction Conditions start Starting Material 4-(3-Bromophenyl)piperidine HCl protection Step 1: N-Protection (Boc-anhydride, TEA) start->protection intermediate Intermediate A N-Boc-4-(3-bromophenyl)piperidine protection->intermediate route_suzuki Route A: Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Biaryl Formation intermediate->route_suzuki  Diversity Point 1 route_buchwald Route B: Buchwald-Hartwig (HNRR', Pd2(dba)3/BINAP) C-N Bond Formation intermediate->route_buchwald  Diversity Point 2 deprotection Step 3: N-Deprotection (TFA/DCM or HCl/Dioxane) route_suzuki->deprotection route_buchwald->deprotection alkylation Step 4: N-Alkylation (Cl-(CH2)n-Ar, KI, K2CO3) Linker Attachment deprotection->alkylation final_ligand Final 5-HT Ligand (Multitarget Antagonist/Agonist) alkylation->final_ligand Pd Catalysis Pd Catalysis Nucleophilic Sub. Nucleophilic Sub.

Figure 1: Divergent synthetic pathway for 3-bromophenyl piperidine derivatives. The N-Boc protection strategy allows for chemoselective modification of the aryl bromide before linker attachment.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: To synthesize 4-([1,1'-biphenyl]-3-yl)piperidine derivatives.[1] This transformation is critical for extending the pharmacophore into the hydrophobic cleft of the 5-HT receptor.[1]

Reagents & Materials:

  • Substrate: N-Boc-4-(3-bromophenyl)piperidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (e.g., 3-pyridylboronic acid) (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (3-5 mol%)[1]
  • Base: 2M Aqueous Na

    
    CO
    
    
    
    (3.0 equiv)[1]
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).[1] Expert Insight: Pd(dppf)Cl

    
     is preferred over Pd(PPh
    
    
    
    )
    
    
    for this scaffold due to its resistance to oxidation and higher turnover frequency (TOF) with hindered substrates.[1]
  • Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M) and the aqueous base.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. If using microwave irradiation: 110°C for 30 minutes.

  • Workup: Cool to RT, dilute with EtOAc, and wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Verify biaryl formation via

    
    H NMR (disappearance of the characteristic triplet at 
    
    
    
    ~7.6 ppm for the H-2 of the bromophenyl ring).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To introduce an amine at the 3-position, altering the electronic properties of the core ring.[1]

Reagents & Materials:

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (1-2 mol%) + BINAP (2-4 mol%)[1]
  • Base: NaO

    
    Bu (Sodium tert-butoxide) (1.4 equiv) - Critical: Must be stored in a glovebox or fresh bottle.[1]
    
  • Solvent: Toluene (anhydrous)[1]

Mechanism Visualization: The catalytic cycle for this transformation relies on the reductive elimination step, which is accelerated by the bulky BINAP ligand.

BH Pd0 Pd(0)-L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (Ar-Pd-NHR) OxAdd->AmineCoord HNR2 Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim RedElim->Pd0 Product Release

Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle. The use of NaOtBu is essential for the deprotonation of the Pd-amine complex.[1]

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix Pd

    
    (dba)
    
    
    
    and BINAP in toluene and stir at RT for 10 mins to generate the active catalyst species (solution turns from purple to orange/brown).
  • Addition: Add the N-Boc-4-(3-bromophenyl)piperidine and the secondary amine (e.g., morpholine).

  • Base Addition: Add NaO

    
    Bu in one portion. Note: Air sensitivity is highest at this step.[1]
    
  • Heating: Seal and heat to 100°C for 12-16 hours.

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: Silica gel chromatography.

Protocol C: N-Alkylation (Linker Attachment)

Objective: Attachment of the "Tail" (e.g., 4-(3-chloropropyl)-aryl) to the piperidine nitrogen.[1]

Methodology:

  • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:4) for 1 hour. Evaporate to dryness.

  • Free Basing: Dissolve the TFA salt in saturated NaHCO

    
     and extract with DCM.
    
  • Alkylation:

    • Solvent: Acetonitrile (MeCN).[1]

    • Base: K

      
      CO
      
      
      
      (3 equiv).[1]
    • Catalyst: KI (0.1 equiv) - Finkelstein condition to activate alkyl chloride.[1]

    • Reagent: 1-chloro-4-arylbutane.[1]

    • Conditions: Reflux (80°C) for 12 hours.

Part 4: Data Analysis & Troubleshooting

Optimization of Cross-Coupling Conditions

The following table summarizes optimization data for the Suzuki coupling on the 3-bromophenyl piperidine scaffold.

EntryCatalystLigandBaseSolventYield (%)Notes
1Pd(PPh

)

PPh

Na

CO

DME/H

O
45Significant homocoupling observed.[1]
2Pd(OAc)

SPhosK

PO

Toluene78Good for sterically hindered boronic acids.[1]
3Pd(dppf)Cl

dppf Na

CO

Dioxane/H

O
92 Standard Protocol.[1] Cleanest profile.
4Pd

(dba)

XPhosK

PO


-BuOH
88Excellent for heteroaryl chlorides, overkill for bromides.[1]
Troubleshooting Guide
  • Problem: Low yield in N-alkylation step.

    • Root Cause:[1][2][3][4][5] Piperidine TFA salt not fully neutralized.

    • Solution: Ensure the free base is isolated before adding the alkyl halide, or use excess DIPEA in the reaction mixture.

  • Problem: "Stuck" Suzuki reaction (incomplete conversion).

    • Root Cause:[1][2][3][4][5] Catalyst poisoning by the piperidine nitrogen (if not Boc-protected).[1]

    • Solution: Always perform C-functionalization (Suzuki/Buchwald) on the N-Boc protected intermediate.[1] Free amines can coordinate to Pd(II) and arrest the cycle.[1]

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. International Journal of Molecular Sciences, 2021. Link[1]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Link

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Link[1]

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed, 2004.[1] Link

  • Multitarget-Directed Ligands Hitting Serotonin Receptors. European Journal of Medicinal Chemistry, 2024. Link[1]

Sources

Application

Suzuki-Miyaura coupling conditions for (3-Bromophenyl)-4-piperidinyl-methanone

Application Note: Suzuki-Miyaura Coupling Strategies for (3-Bromophenyl)-4-piperidinyl-methanone Executive Summary This guide details optimized protocols for the Suzuki-Miyaura cross-coupling of (3-Bromophenyl)-4-piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling Strategies for (3-Bromophenyl)-4-piperidinyl-methanone

Executive Summary

This guide details optimized protocols for the Suzuki-Miyaura cross-coupling of (3-Bromophenyl)-4-piperidinyl-methanone (referred to herein as Substrate-Br ). This substrate presents a specific chemoselective challenge: the presence of a free secondary amine (piperidine) and a potentially enolizable ketone.

While standard Suzuki conditions often fail due to palladium catalyst poisoning by the free amine, this guide provides two distinct workflows:

  • Method A (Robust): N-Boc protection prior to coupling (Recommended for scale-up).

  • Method B (Direct): High-activity catalyst system for unprotected amines (Recommended for rapid library synthesis).

Strategic Analysis & Chemoselectivity

Structural Assessment
  • Electrophile: Meta-substituted aryl bromide. Reactivity is moderate (lower than para-electron-deficient systems but stable).

  • Nucleophile: Boronic acid/ester (User defined).[1]

  • Risk Factor 1 (Catalyst Poisoning): The secondary amine (

    
     nitrogen) of the piperidine ring is a competent ligand for Pd(II). It can displace phosphine ligands, leading to the formation of inactive "palladium black" or stable bis-amine complexes that halt the catalytic cycle.
    
  • Risk Factor 2 (Side Reactions): In the presence of strong bases (e.g., KOtBu), the ketone enolate may form, or the amine may participate in Buchwald-Hartwig amination if the catalyst is not selective for C-C bond formation.

Catalyst Selection Matrix
FeaturePd(PPh3)4Pd(dppf)Cl2XPhos Pd G3 / G4
Oxidation State Pd(0)Pd(II)Pd(II) Precatalyst
Air Stability PoorGoodExcellent
Amine Tolerance LowModerateHigh
Steric Bulk HighMediumVery High
Recommendation Not RecommendedGood for Method ABest for Method B

Method A: The "Protected" Route (High Reliability)

Target Audience: Process Chemists & Scale-up

This route eliminates amine poisoning by installing a tert-butoxycarbonyl (Boc) group. Although it adds two steps (protection/deprotection), it guarantees consistent yields across diverse boronic acids.

Step 1: N-Boc Protection (Pre-requisite)
  • Reagents: Substrate-Br (1.0 eq), Boc2O (1.1 eq), TEA (1.5 eq), DCM (0.2 M).

  • Conditions: Stir at RT for 2 h. Wash with 1M HCl. Isolate tert-butyl 4-(3-bromobenzoyl)piperidine-1-carboxylate.

Step 2: Suzuki Coupling Protocol

Reagents:

  • Substrate: N-Boc-Substrate-Br (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[2][3]·CH2Cl2 (3 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a reaction vial, combine N-Boc-Substrate-Br, boronic acid, and Pd(dppf)Cl2·CH2Cl2.

  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane (concentration ~0.15 M wrt substrate).

  • Activate: Add K2CO3 solution via syringe.

  • Heat: Stir vigorously at 85°C for 4–12 hours.

  • Monitor: Check LCMS for consumption of bromide.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Deprotection (Post-coupling): Treat crude with 4M HCl in Dioxane (RT, 1 h) to recover the free amine product.

Method B: The "Direct" Route (High Throughput)

Target Audience: Medicinal Chemists

This method uses "Buchwald-type" precatalysts (XPhos Pd G3 or G4) designed to activate quickly and resist amine coordination.

Reagents:

  • Substrate: Substrate-Br (Free amine HCl salt or free base) (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K3PO4 (3.0 equiv) — Note: Phosphate is preferred over carbonate to buffer the pH and prevent free-amine interference.

  • Solvent: THF : Water (4:1 ratio)

Procedure:

  • Preparation: If starting with the HCl salt of the substrate, ensure the base equivalents are increased to 4.0 equiv to neutralize the salt in situ.

  • Charge: Combine Substrate-Br, Boronic Acid, XPhos Pd G3, and solid K3PO4 in a vial.

  • Solvent: Add the THF/Water mixture.

  • Degas: Sparge with Argon for 2 minutes (Critical for XPhos systems).

  • Reaction: Heat to 60°C (mild) or 80°C (standard) for 2–6 hours.

    • Note: XPhos is highly active; reaction times are often shorter.

  • Scavenging: If the product contains the piperidine amine, standard silica chromatography may result in streaking. Use amine-functionalized silica or add 1% Et3N to the eluent.

Mechanistic Workflow (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where the free amine can interfere with the Palladium center.

SuzukiCycle PreCat Precatalyst (Pd(dppf)Cl2 or XPhos Pd G3) ActivePd Active Species Pd(0)L2 PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActivePd->OxAdd + Substrate-Br Poison ⚠ CATALYST POISONING Amine Coordination (Pd-N Species) ActivePd->Poison Free Piperidine (If Unprotected) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid + Base OxAdd->Poison Competition RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->ActivePd Regeneration

Caption: Figure 1. Suzuki-Miyaura catalytic cycle for amino-aryl bromides. The dashed red lines indicate the off-cycle equilibrium where the free piperidine amine can coordinate to Pd, arresting reactivity.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Amine)Switch to Method A (Boc protection) or increase catalyst loading to 5-10 mol% in Method B.
Protodeboronation Boronic Acid InstabilityUse Boronic Acid Pinacol Esters (BPin) or Potassium Trifluoroborates (BF3K) instead of free acids.
Homocoupling (Ar-Ar) Oxygen IngressDegas solvents more rigorously. Ensure reaction vessel is sealed tight.
Black Precipitate Pd Aggregation (Pd Black)Ligand dissociation occurred. Lower temperature to 60°C or add 10 mol% free ligand (e.g., PPh3 or XPhos).
Incomplete Solubility Salt Form IssuesIf using HCl salt, ensure water content in solvent is at least 20% (v/v) to dissolve the salt before neutralization.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Sigma-Aldrich (Merck). User Guide for Buchwald Precatalysts. Link

Sources

Method

Protocols for N-alkylation of 4-(3-bromobenzoyl)piperidine HCl

Application Note: Protocols for N-Alkylation of 4-(3-Bromobenzoyl)piperidine HCl Executive Summary This guide details the synthetic protocols for the N-alkylation of 4-(3-bromobenzoyl)piperidine hydrochloride , a versati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for N-Alkylation of 4-(3-Bromobenzoyl)piperidine HCl

Executive Summary

This guide details the synthetic protocols for the N-alkylation of 4-(3-bromobenzoyl)piperidine hydrochloride , a versatile scaffold in medicinal chemistry. This intermediate is frequently employed in the synthesis of serotonin (


) antagonists, Sigma-1 receptor ligands, and dopamine modulators.

The presence of the 3-bromo moiety on the benzoyl ring provides a critical "diversity handle" for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), making the N-alkylation step a pivotal gateway in library generation. This note presents two validated pathways: Direct Nucleophilic Substitution (


)  and Reductive Amination , providing researchers with options based on available electrophiles (alkyl halides vs. aldehydes).

Substrate Profile & Handling

Compound: 4-(3-Bromobenzoyl)piperidine Hydrochloride CAS: 1159825-25-8 (Analogous reference) Molecular Weight: 304.61 g/mol (HCl salt) / ~268.15 g/mol (Free Base) Acidity: The secondary amine is protonated (


).

Critical Handling Note: The starting material is an HCl salt .[1] It is not nucleophilic in this state. You must include a neutralization step (in situ or pre-treatment) to liberate the free amine before alkylation can proceed. Failure to account for the HCl stoichiometry is the #1 cause of low yields in this reaction.

Method A: Direct N-Alkylation ( )

Best for: Primary alkyl halides (bromides/iodides) and simple chains.

Reaction Logic

This method utilizes a base to scavenge the HCl from the starting material and the acid generated during alkylation. We employ Finkelstein conditions (addition of Potassium Iodide) when using alkyl bromides or chlorides to generate a more reactive alkyl iodide in situ.[2]

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (HCl salt) 1.0Nucleophile precursor
Alkyl Halide (R-X) 1.1 - 1.2Electrophile
Potassium Carbonate (

)
3.0 - 4.0Base (Neutralizes HCl salt + reaction byproduct)
Potassium Iodide (KI) 0.1 (Cat.)Catalyst (Finkelstein exchange)
Acetonitrile (ACN) [0.1 M]Polar Aprotic Solvent
Step-by-Step Protocol
  • Salt Neutralization (In Situ):

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-(3-bromobenzoyl)piperidine HCl (1.0 equiv) and anhydrous Acetonitrile (10 mL per mmol substrate).

    • Add finely powdered

      
        (3.0 equiv).
      
    • Crucial: Stir vigorously at Room Temperature (RT) for 15–30 minutes. This liberates the free amine. The mixture will remain a suspension.

  • Alkylation:

    • Add Potassium Iodide (0.1 equiv) if using an alkyl chloride or bromide.

    • Add the Alkyl Halide (1.1 equiv) dropwise.[3]

    • Note: If the alkyl halide is highly reactive (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition to prevent over-alkylation (quaternization).

  • Reaction:

    • Heat the mixture to 60°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor by TLC or LCMS. Standard reaction time is 4–12 hours .

    • Endpoint: Disappearance of the secondary amine (MW ~268) and appearance of the tertiary amine product.

  • Workup:

    • Cool to RT. Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[4]

    • Redissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
Mechanistic Workflow

SN2_Mechanism Salt Piperidine HCl Salt (Inactive) FreeBase Free Amine (Nucleophile) Salt->FreeBase Deprotonation Base K2CO3 (Base) Base->FreeBase Product N-Alkylated Product FreeBase->Product SN2 Attack AlkylHalide R-CH2-Br Intermediate R-CH2-I (Activated) AlkylHalide->Intermediate Finkelstein Exchange KI KI (Catalyst) KI->Intermediate Intermediate->Product

Caption: Activation of the HCl salt followed by KI-catalyzed alkylation.

Method B: Reductive Amination

Best for: Avoiding over-alkylation, introducing branched groups, or when Aldehydes are more available than Halides.

Reaction Logic

This method forms an iminium ion intermediate which is selectively reduced.[5][6][7] It is generally "cleaner" than


 because the intermediate iminium species is sterically distinct, preventing double addition. We use Sodium Triacetoxyborohydride (STAB)  because it is mild and will not reduce the ketone on the benzoyl moiety.
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (HCl salt) 1.0Amine Source
Aldehyde (R-CHO) 1.1 - 1.2Carbonyl Source
STAB (

)
1.5 - 2.0Selective Reducing Agent
Triethylamine (

)
1.0Neutralizes HCl salt
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Activates Imine)
DCM or DCE [0.1 M]Solvent
Step-by-Step Protocol
  • Imine Formation:

    • Dissolve 4-(3-bromobenzoyl)piperidine HCl (1.0 equiv) in DCM or 1,2-Dichloroethane (DCE) .

    • Add

      
        (1.0 equiv) to free-base the amine. Stir for 10 mins.
      
    • Add the Aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv).

    • Stir at RT for 30–60 minutes. Note: This allows the equilibrium formation of the iminium ion.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Caution: Mild gas evolution.[3]

    • Stir at RT under

      
       for 4–16 hours.
      
  • Quench & Workup:

    • Quench by adding Saturated Aqueous

      
       (gas evolution will occur).[3] Stir until bubbling ceases.
      
    • Extract with DCM (x3).[4]

    • Wash combined organics with Brine.[4]

    • Dry over

      
       (Magnesium Sulfate is preferred for DCM).
      
Pathway Visualization

Reductive_Amination Start Piperidine HCl + Aldehyde Imine Iminium Ion Intermediate Start->Imine AcOH Cat. - H2O Reduction Reduction via STAB (Hydride Transfer) Imine->Reduction Product Tertiary Amine Product Reduction->Product SideReaction Ketone Reduction (Avoided by STAB) Reduction->SideReaction Selectivity Check

Caption: Stepwise formation of iminium ion and selective hydride transfer.

Strategic Comparison

FeatureMethod A: Direct AlkylationMethod B: Reductive Amination
Risk of Over-Alkylation Moderate (Requires careful stoichiometry)Very Low (Self-limiting)
Reagent Availability Alkyl Halides are commonAldehydes are ubiquitous
Functional Group Tolerance High (Base sensitive groups may hydrolyze)High (Acid sensitive groups may hydrolyze)
Selectivity Kinetic controlThermodynamic control
Ketone Safety SafeSafe (if using STAB, not

)

References

  • Finkelstein Reaction Overview. Organic Chemistry Portal.Link

  • Reductive Amination with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996.[7] Link

  • Piperidine Scaffold Synthesis. National Institutes of Health (NIH) - PubChem.Link

  • Handling of 4-(3-bromobenzoyl)piperidine HCl. BenchChem Application Data.Link

Sources

Application

Application Note: Strategic Utilization of (3-Bromophenyl)-4-piperidinyl-methanone in GPCR Antagonist Discovery

Abstract & Strategic Overview (3-Bromophenyl)(piperidin-4-yl)methanone (CAS 59084-06-9, typically supplied as HCl) represents a "privileged scaffold" in the design of G-Protein Coupled Receptor (GPCR) modulators, specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(3-Bromophenyl)(piperidin-4-yl)methanone (CAS 59084-06-9, typically supplied as HCl) represents a "privileged scaffold" in the design of G-Protein Coupled Receptor (GPCR) modulators, specifically for Class A receptors such as 5-HT2A (Serotonin), D2 (Dopamine), and H3 (Histamine).

Its structural utility lies in its Dual-Point Diversity potential:

  • The Piperidine Nitrogen (N1): Serves as the "Affinity Anchor." Alkylation here typically introduces the hydrophobic tail required to reach the secondary binding pocket of the GPCR (analogous to the pharmacophore in Iloperidone or Ketanserin).

  • The Aryl Bromide (C3'): Serves as the "Selectivity Tuner." This position allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to optimize receptor subtype selectivity.

This guide provides validated protocols for transforming this intermediate into high-affinity GPCR antagonists and assessing their biological activity.

Synthetic Utility & Workflows

The following diagram illustrates the divergent synthetic pathways available for this scaffold. The "Head Group" modification (Suzuki) can be performed either before or after the "Tail" attachment (Alkylation), depending on the chemosensitivity of the attached groups.

SyntheticWorkflow Start (3-Bromophenyl) (piperidin-4-yl)methanone (Scaffold) Alkylation Step 1: N-Alkylation (Linker Attachment) Start->Alkylation Path A (Preferred for stable tails) CouplingB Step 1: Suzuki Coupling (Head Group Mod) Start->CouplingB Path B (Preferred for labile linkers) CouplingA Step 2: Suzuki Coupling (Library Diversification) Alkylation->CouplingA Final Final GPCR Antagonist (Candidate) CouplingA->Final AlkylationB Step 2: N-Alkylation (Linker Attachment) CouplingB->AlkylationB AlkylationB->Final

Figure 1: Divergent synthetic workflows allowing for rapid library generation.

Chemical Protocols

Protocol A: N-Alkylation (The "Affinity Anchor")

This step attaches the hydrophobic tail (e.g., a fluorobutyrophenone or phenoxyalkyl chain) essential for high-affinity binding to the GPCR orthosteric site.

Reagents:

  • Substrate: (3-Bromophenyl)(piperidin-4-yl)methanone HCl (1.0 equiv)

  • Alkylating Agent: 1-Bromo-3-chloropropane or specific aryl-alkyl halide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein exchange in situ if using alkyl chlorides.

  • Solvent: Acetonitrile (ACN) or DMF.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the piperidine HCl salt (1.0 equiv) and

    
     (3.0 equiv) in ACN (0.1 M concentration).
    
  • Activation: Stir at room temperature for 15 minutes to neutralize the HCl salt and liberate the free amine.

  • Addition: Add the Alkylating Agent (1.1 equiv) and KI (0.1 equiv).

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 12–16 hours.
    • QC Check: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The secondary amine starting material (

      
      ) should disappear.
      
  • Workup: Cool to RT. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).
    
Protocol B: Suzuki-Miyaura Coupling (The "Selectivity Tuner")

This step modifies the 3-bromophenyl ring to optimize the electronic and steric environment, often crucial for distinguishing between 5-HT2A and D2 receptors.

Reagents:

  • Substrate: N-Alkylated intermediate (from Protocol A) or N-Boc protected scaffold (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) - Chosen for robustness against steric bulk.
    
  • Base: Sodium Carbonate (

    
    ) (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Inerting: Charge a microwave vial or pressure tube with the Substrate, Boronic Acid, and Catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and

    
     (Ratio 4:1).
    
  • Reaction: Heat to

    
     (oil bath) or 
    
    
    
    (Microwave) for 2–4 hours.
    • Note: The bromine at the meta position is moderately reactive; microwave irradiation significantly improves yield over thermal heating.

  • Workup: Dilute with EtOAc, wash with water. Pass the organic layer through a celite pad to remove Pd black.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Biological Validation: 5-HT2A Antagonist Assay

Once synthesized, the compound must be validated for GPCR binding. The following is a standard radioligand displacement assay protocol.

Mechanism of Action

The antagonist competes with the radioligand (e.g.,


-Ketanserin) for the orthosteric binding site.

GPCR_Binding Receptor 5-HT2A Receptor (Membrane Bound) Complex_Radio Receptor-Radio Complex (High CPM) Receptor->Complex_Radio + Radioligand Complex_Test Receptor-Ligand Complex (Low CPM) Receptor->Complex_Test + Test Compound (Competition) Radioligand [^3H]-Ketanserin (Agonist/Antagonist) Radioligand->Complex_Radio TestCompound Synthesized Ligand (Test Antagonist) TestCompound->Complex_Test Displacement

Figure 2: Competitive binding mechanism. A decrease in Counts Per Minute (CPM) indicates successful binding of the test compound.

Protocol C: Membrane Preparation & Binding Assay

Materials:

  • Source: CHO-K1 cells stably expressing human 5-HT2A receptor (or rat frontal cortex homogenate).

  • Radioligand:

    
    -Ketanserin (Specific Activity ~60-80 Ci/mmol).
    
  • Reference Ligand: Mianserin or Ketanserin (10

    
    ) for defining Non-Specific Binding (NSB).
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    

Step-by-Step:

  • Membrane Prep:

    • Homogenize tissue/cells in ice-cold Assay Buffer using a Polytron.

    • Centrifuge at 40,000 x g for 20 mins at

      
      .
      
    • Resuspend pellet in buffer and repeat wash.

    • Final resuspension to protein concentration of ~5–10

      
      /well.
      
  • Incubation:

    • In a 96-well plate, add:

      • 
         Test Compound (various concentrations, e.g., 
        
        
        
        to
        
        
        M).
      • 
        
        
        
        
        -Ketanserin (Final conc. 1-2 nM).
      • 
         Membrane Suspension.
        
    • Incubate at

      
       for 60 minutes.
      
  • Harvesting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.

    • Wash 3x with ice-cold Tris buffer.

  • Detection:

    • Dry filters, add liquid scintillation cocktail, and count radioactivity (CPM).

  • Analysis:

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Troubleshooting & Data Interpretation

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Incomplete free-basing of HCl salt.Ensure

is added 15 mins before alkyl halide; consider adding catalytic DMAP.
Pd Black Formation Oxidation of catalyst or poor degassing.Use fresh catalyst; strictly degas solvents with Argon bubbling for 15 mins.
High Non-Specific Binding Radioligand sticking to filters.[2]Pre-soak GF/B filters in 0.3% PEI (Polyethyleneimine) for >2 hours.
Debromination Over-reduction during Suzuki.Reduce reaction time; switch solvent to Toluene/Water; lower temp to

.

References

  • BenchChem. (2025).[2][3] 5-HT2A Antagonist Radioligand Binding Assay Protocol. Retrieved from [3]

  • Gudla, P., et al. (2022).[4] Synthesis, isolation and characterization of related substances... of iloperidone. International Journal of Current Advanced Research. Retrieved from [4]

  • Organic Chemistry Portal. (2023). Suzuki Coupling Conditions and Mechanism. Retrieved from

  • National Institutes of Health (NIH). (2014). Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling. PubMed Central. Retrieved from

  • Eurofins Discovery. (2023). 5-HT2A Human Serotonin GPCR Binding Assay. Retrieved from

Sources

Method

Application Note &amp; Protocol: Buchwald-Hartwig Amination of 3-Bromophenyl Piperidinyl Ketones

Introduction: Strategic Importance of Aryl Amines in Modern Chemistry The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Aryl Amines in Modern Chemistry

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl amines are a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forming these critical bonds, largely supplanting classical methods that often suffer from harsh conditions and limited substrate scope.[3][4]

This guide focuses on a specific, yet highly relevant, application: the coupling of piperidines with 3-bromophenyl piperidinyl ketones. This substrate class presents a unique set of challenges and opportunities. The presence of a ketone functionality can influence the electronic properties of the aryl halide and potentially interact with the catalytic system. Furthermore, the piperidine moiety is a privileged scaffold in drug discovery, frequently incorporated to modulate physicochemical properties such as solubility and basicity. Mastering this transformation is therefore of significant value to researchers in drug development. This document provides a deep dive into the mechanistic underpinnings, key parameter optimization, a detailed experimental protocol, and a troubleshooting guide for this important reaction.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands, inserting into the carbon-bromine bond of the 3-bromophenyl piperidinyl ketone. This forms a square planar Pd(II) complex.[6][7] This step is often rate-determining, particularly for less reactive aryl halides like chlorides.[8][9]

  • Amine Coordination & Deprotonation: The piperidine nucleophile coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.[6] The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so reactive that it causes degradation of the substrate or catalyst.[10][11]

  • Reductive Elimination: This final, irreversible step involves the formation of the new C–N bond as the desired product is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[3][6] Bulky, electron-rich ligands on the palladium are known to facilitate this step.[2][12]

A potential side reaction is β-hydride elimination, which can occur from the palladium-amido intermediate, leading to hydrodehalogenation of the aryl halide and formation of an imine.[3][13] Judicious selection of the ligand and reaction conditions can minimize this pathway.[5]

BHA_Mechanism Catalytic Cycle of Buchwald-Hartwig Amination cluster_main Catalytic Cycle of Buchwald-Hartwig Amination cluster_reactants Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L2 Active Catalyst Pd(0)L₂ OA_Complex Oxidative Addition Complex (Ar)(X)Pd(II)L₂ Pd(0)L2->OA_Complex Oxidative Addition Amine_Coord Amine Coordinated Complex [(Ar)(X)Pd(II)L₂(R₂NH)] OA_Complex->Amine_Coord Amine Coordination Amido_Complex Palladium Amido Complex (Ar)(R₂N)Pd(II)L₂ Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination Base Base (e.g., NaOt-Bu) Product (Ar-NR₂) Amido_Complex->Base  Product Ejection ArX 3-Bromophenyl Piperidinyl Ketone (Ar-X) ArX->OA_Complex R2NH Piperidine (R₂NH) R2NH->Amine_Coord Base->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Key Reaction Parameters

The success of coupling 3-bromophenyl piperidinyl ketones with piperidine is highly dependent on the careful selection of four key components: the palladium source/ligand system, the base, the solvent, and the temperature.

Catalyst & Ligand Selection: The Heart of the Reaction

The combination of a palladium precursor and a phosphine ligand is crucial for catalytic activity. While early systems used simple monodentate phosphines, the development of bulky, electron-rich biaryl phosphine ligands revolutionized the field, enabling the coupling of more challenging substrates.[3][14]

  • Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically Pd(II) and Pd(0) sources, respectively, that readily form the active Pd(0) catalytic species in situ.[5] Pre-formed catalysts, often featuring an N-heterocyclic carbene (NHC) or a biarylphosphine ligand already coordinated to palladium, can also be used for more reliable and reproducible results.[15][16]

  • Ligands: For substrates like 3-bromophenyl piperidinyl ketones, which are moderately electron-deficient due to the ketone group, sterically hindered and electron-rich ligands are paramount. They promote fast reductive elimination, outcompeting potential side reactions.

    • XPhos: A highly versatile and robust ligand, often a first choice for a wide range of aryl bromides and secondary amines. Its steric bulk helps facilitate the crucial reductive elimination step.[17]

    • RuPhos: Particularly effective for coupling secondary amines.[18][19]

    • BrettPhos: An excellent choice for coupling primary amines, but also shows high activity for secondary amines and can be effective for challenging substrates.[18][19]

The choice of ligand is often the most critical parameter to screen when developing a new transformation.[19]

Base Selection: A Critical Balancing Act

The base plays a multifaceted role: it deprotonates the amine nucleophile to form the more reactive amide and facilitates the regeneration of the catalyst.[5] The choice must balance reactivity with substrate compatibility.

  • Strong Bases (Alkoxides): Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base for coupling secondary amines like piperidine.[16][20][21] Its strength drives the reaction forward efficiently. However, its high reactivity makes it incompatible with base-sensitive functional groups like esters.[18]

  • Weaker Bases (Carbonates/Phosphates): For substrates with base-sensitive functionalities, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred.[19][20] Using these bases may require higher reaction temperatures or longer reaction times to achieve full conversion.[20]

For the target transformation, which lacks highly base-sensitive groups, NaOt-Bu is the recommended starting point.

Solvent & Temperature

The solvent must solubilize all reaction components and is typically a non-polar, aprotic solvent.

  • Common Solvents: Toluene, 1,4-dioxane, and THF are the most frequently used solvents.[6][20] Toluene is often favored for its high boiling point, allowing for a wide range of reaction temperatures.[10][18]

  • Temperature: Reaction temperatures typically range from 80 °C to 110 °C.[6] Higher temperatures can increase reaction rates but may also promote side reactions like hydrodehalogenation.[20] Optimization is key; starting at 100 °C is a reasonable approach.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of a representative (3-bromophenyl)(piperidin-1-yl)methanone with piperidine.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction is air- and moisture-sensitive and must be conducted under an inert atmosphere (Nitrogen or Argon).

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mg)mmolesEquivalents
(3-bromophenyl)(piperidin-1-yl)methanone268.162681.01.0
Piperidine85.151021.21.2
Pd₂(dba)₃915.7218.30.020.02 (Pd)
XPhos476.6021.00.0440.044
Sodium tert-butoxide (NaOt-Bu)96.101351.41.4
Toluene (anhydrous)-5.0 mL--
Experimental Workflow Diagram

Workflow Experimental Workflow A 1. Reagent Preparation (Weigh solids in glovebox) B 2. Reaction Setup (Add solids to oven-dried flask) A->B C 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar) B->C D 4. Solvent/Amine Addition (Add anhydrous toluene and piperidine) C->D E 5. Heating & Stirring (Heat to 100 °C with vigorous stirring) D->E F 6. Reaction Monitoring (TLC or LC-MS analysis) E->F G 7. Work-up (Quench, extract with EtOAc) F->G H 8. Purification (Silica gel column chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-bromophenyl)(piperidin-1-yl)methanone (268 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (21.0 mg, 0.044 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). This step is best performed in a glovebox to minimize exposure to air.

  • Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (5.0 mL) via syringe, followed by piperidine (0.12 mL, 1.2 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The reaction is complete upon full consumption of the starting aryl bromide.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, (3-(piperidin-1-yl)phenyl)(piperidin-1-yl)methanone.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).[20] 2. Insufficient temperature. 3. Poor quality reagents/solvent.1. Use a pre-catalyst or ensure reagents are handled under strict inert conditions.[9] 2. Increase temperature in 10 °C increments.[20] 3. Use freshly distilled/anhydrous solvent.
Hydrodehalogenation 1. β-hydride elimination side reaction is competitive.[20] 2. Reaction temperature is too high.1. Screen different ligands; some are less prone to this pathway.[5][20] 2. Lower the reaction temperature.[20]
Diarylation of Amine 1. Occurs if the product amine is more reactive than the starting amine (rare with piperidine).1. Use a slight excess of the amine nucleophile (1.2-1.5 equiv.).
Incomplete Reaction 1. Insufficient base or base degradation. 2. Catalyst poisoning.1. Ensure the base is fresh and of high purity; consider adding a slightly larger excess (1.5 equiv.). 2. Ensure starting materials are pure; some functional groups can poison the catalyst.[18]

Conclusion

The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of aryl amines. By applying a systematic approach to the selection of catalyst, ligand, base, and solvent, the successful coupling of piperidine with 3-bromophenyl piperidinyl ketones can be achieved with high efficiency. The protocol and insights provided in this guide offer a solid foundation for researchers to implement this reaction, troubleshoot potential issues, and adapt the methodology to a broader range of substrates in their drug discovery and development endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Available at: [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]

  • Nolan, S. P., et al. (2014). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2019). Thieme Chemistry. Available at: [Link]

  • Gagnon, A., & Bédard, A.-C. (2012). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson. Available at: [Link]

  • Wagaw, S., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). Organic Chemistry Portal. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig C-C Bond Formation. Macmillan Group Meeting. Available at: [Link]

  • Krska, S. W., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. Available at: [Link]

  • Anoshkin, N. A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Buchwald, S. L., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Available at: [Link]

  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. (2022). ResearchGate. Available at: [Link]

Sources

Application

Application Note: Precision Synthesis of Biaryl Piperidine Derivatives via Bromobenzoyl Scaffolds

Strategic Overview & Scientific Rationale Biaryl piperidine moieties are privileged structures in medicinal chemistry, serving as critical pharmacophores in GPCR ligands (e.g., 5-HT antagonists), kinase inhibitors, and m...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

Biaryl piperidine moieties are privileged structures in medicinal chemistry, serving as critical pharmacophores in GPCR ligands (e.g., 5-HT


 antagonists), kinase inhibitors, and monoamine transporter modulators. The piperidine ring provides a solubilizing, basic handle for hydrogen bonding, while the biaryl system offers a rigid hydrophobic platform for 

-

stacking interactions within the binding pocket.

This guide details the synthesis of these derivatives starting from 4-bromobenzoyl precursors . Unlike direct arylation of piperidines, this route utilizes the benzoyl linker as a robust electrophilic anchor. The electron-withdrawing nature of the carbonyl group at the para-position activates the carbon-bromine bond, facilitating oxidative addition during palladium-catalyzed cross-coupling.

Retro-Synthetic Logic

The synthesis is designed as a divergent modular workflow:

  • Module A (Amide Coupling): Installation of the piperidine core via nucleophilic acyl substitution.

  • Module B (Suzuki-Miyaura Coupling): Construction of the biaryl axis using Pd-catalyzed cross-coupling.

  • Module C (Optional Reduction): Transformation of the amide linker to a benzyl amine for specific SAR (Structure-Activity Relationship) requirements.

RetroSynthesis Target Target: Biaryl Piperidine (Amide or Amine Linked) Precursor Starting Material: 4-Bromobenzoyl Chloride Intermediate Intermediate: (4-Bromophenyl)(piperidin-1-yl)methanone Precursor->Intermediate Amide Coupling (Module A) Intermediate->Target Suzuki Coupling (Module B) Boronic Reagent: Aryl Boronic Acid Boronic->Target Cross-Coupling Partner

Figure 1: Modular retro-synthetic pathway design utilizing the bromobenzoyl scaffold as the divergent core.

Module A: Preparation of the Bromobenzoyl Piperidine Scaffold

Objective: Synthesis of (4-bromophenyl)(piperidin-1-yl)methanone. Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

Reagents & Equipment[1][2]
  • Substrate: 4-Bromobenzoyl chloride (1.0 equiv)

  • Nucleophile: Piperidine (1.1 equiv)

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Apparatus: 3-neck round bottom flask, addition funnel, inert gas (

    
    ) line.
    
Experimental Protocol
  • Setup: Charge a flame-dried 3-neck flask with 4-bromobenzoyl chloride (10.0 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath to suppress formation of bis-acylated byproducts and control exotherm.

  • Addition: Mix piperidine (11.0 mmol) and TEA (12.0 mmol) in DCM (10 mL). Add this mixture dropwise to the acid chloride solution over 20 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C. Rapid addition can lead to localized overheating and impurities.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1]

  • Workup: Quench with 1M HCl (30 mL) to remove unreacted amine. Separate the organic layer and wash sequentially with sat. NaHCO

    
     (30 mL) and brine (30 mL).
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate in vacuo. The product typically crystallizes as an off-white solid.
    
    • Yield Expectation: >90%.

Module B: The Suzuki-Miyaura Cross-Coupling

Objective: Formation of the biaryl C-C bond. Mechanism: Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination).[2][3]
Catalyst Selection Strategy

For electron-deficient aryl bromides (activated by the carbonyl), oxidative addition is facile. However, steric hindrance on the boronic acid partner can impede transmetallation.

  • Standard: Pd(dppf)Cl

    
     · DCM. Robust, air-stable, excellent for scale-up.
    
  • Challenging Substrates: Pd

    
    (dba)
    
    
    
    + XPhos (for sterically hindered biaryls).
Reagents
  • Scaffold: (4-Bromophenyl)(piperidin-1-yl)methanone (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    ) (3-5 mol%)
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio). Note: Water is essential for the activation of the boronic acid.

Step-by-Step Protocol
  • Degassing (Crucial Step): In a reaction vial, combine the solvent system (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes.

    • Why? Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.

  • Loading: Add the bromobenzoyl scaffold (1.0 mmol), Aryl Boronic Acid (1.2 mmol), K

    
    CO
    
    
    
    (2.0 mmol), and Pd(dppf)Cl
    
    
    (0.03 mmol).
  • Reaction: Seal the vessel and heat to 80-90°C for 4-12 hours.

    • Monitoring: LC-MS is preferred to detect debrominated byproducts (protodehalogenation).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc. Wash the filtrate with water and brine.

  • Purification: Flash column chromatography (Silica gel). Gradient elution (typically 0-40% EtOAc in Hexanes).

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) PdII_ArBr L2Pd(II)(Ar)Br Pd0->PdII_ArBr + Ar-Br OxAdd Oxidative Addition PdII_Biaryl L2Pd(II)(Ar)(Ar') PdII_ArBr->PdII_Biaryl TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Biaryl->Pd0 Product Product: Biaryl-CO-Pip PdII_Biaryl->Product Release RedElim Reductive Elimination

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling. The base activates the boronic acid to facilitate transmetallation.[3]

Data Summary & Optimization Table

The following table summarizes optimization parameters for the Suzuki coupling of 4-bromobenzoyl piperidine with phenylboronic acid.

ParameterCondition A (Standard)Condition B (Green)Condition C (Difficult)
Catalyst Pd(dppf)Cl

(3 mol%)
Pd(OAc)

(1 mol%)
Pd

(dba)

/ SPhos
Ligand dppf (bidentate)PPh

(monodentate)
SPhos (Buchwald)
Solvent Dioxane / H

O (4:1)
Ethanol / H

O (1:1)
Toluene / H

O (10:1)
Base K

CO

K

PO

Cs

CO

Temp 90°C70°C100°C
Yield 92% 85%88%
Notes Best balance of cost/yieldEco-friendly, faster workupFor sterically hindered aryls

Troubleshooting & Quality Control

Common Failure Modes
  • Protodehalogenation (Ar-Br

    
     Ar-H): 
    
    • Cause: Reaction temperature too high or solvent "wet" with hydrogen sources (though water is required, excess alcohols can sometimes act as H-donors).

    • Solution: Lower temperature to 70°C; ensure rigorous degassing.

  • Homocoupling of Boronic Acid (Ar'-Ar'):

    • Cause: Presence of Oxygen.[1]

    • Solution: Re-sparge solvents; increase Boronic Acid equivalents to 1.5.

  • Palladium Contamination in Final Product:

    • Solution: Use a scavenger resin (e.g., SiliaMetS® Thiol) during the workup phase or wash the organic layer with an aqueous solution of N-Acetylcysteine.

Analytical Validation
  • 1H NMR (400 MHz, CDCl

    
    ):  Look for the disappearance of the characteristic AA'BB' doublet of the 4-bromobenzoyl starting material (approx. 
    
    
    
    7.60, 7.25 ppm) and the appearance of new aromatic signals corresponding to the biaryl system. The piperidine protons will appear as broad multiplets at
    
    
    3.3-3.7 (N-CH
    
    
    ) and 1.5-1.7 (C-CH
    
    
    ).
  • HRMS: Confirm [M+H]

    
     consistent with the biaryl formula.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

Sources

Method

Application Note: Reductive Amination of Piperidinyl-Methanone HCl Salts

This guide outlines advanced protocols for the reductive amination of piperidinyl-methanone hydrochloride salts. It addresses the specific challenges posed by the ionic nature of the starting material and the steric hind...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines advanced protocols for the reductive amination of piperidinyl-methanone hydrochloride salts. It addresses the specific challenges posed by the ionic nature of the starting material and the steric hindrance typical of heterocyclic ketones.

[1]

Introduction & Strategic Overview

Piperidinyl-methanones (piperidinyl ketones) are critical pharmacophores in medicinal chemistry, serving as cores for antihistamines, antipsychotics, and analgesics. However, their use in reductive amination presents two distinct challenges:

  • The HCl Salt Factor: The starting material often exists as a hydrochloride salt to ensure stability. For the reaction to proceed, the salt must be neutralized in situ or free-based to liberate the ketone and prevent acid-mediated decomposition of acid-sensitive amines, while maintaining a pH window (4–5) that catalyzes iminium formation.

  • Ketone Sterics: Unlike aldehydes, the carbonyl carbon in piperidinyl-methanones is sterically hindered and less electrophilic, often requiring activation or stronger driving forces (e.g., dehydration agents like Ti(OiPr)₄) to reach full conversion.

This guide details two protocols: a Standard Direct Method using Sodium Triacetoxyborohydride (STAB) for general applications, and a Titanium-Mediated Method for sterically demanding or low-reactivity substrates.

Mechanistic Insight

Understanding the reaction kinetics is vital for troubleshooting. The reaction proceeds through an equilibrium-limited iminium formation followed by an irreversible hydride transfer.

Reaction Mechanism Diagram

ReductiveAmination cluster_pH Critical pH Control (pH 4-5) Start Piperidinyl-Methanone (HCl Salt) FreeBase Free Ketone (Active Electrophile) Start->FreeBase Neutralization Base Base (TEA/DIPEA) Base->FreeBase Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal Nucleophilic Attack Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid Cat.) Product Target Amine Iminium->Product Reduction (Irreversible) Hydride Hydride Source (STAB / NaBH4) Hydride->Product

Figure 1: Mechanistic pathway highlighting the critical neutralization and dehydration steps.

Pre-Reaction Considerations

Solvent Selection

The choice of solvent dictates the solubility of the HCl salt and the stability of the reducing agent.

SolventSuitabilityNotes
1,2-Dichloroethane (DCE) Optimal Excellent for STAB; promotes imine formation.[1]
Dichloromethane (DCM) GoodLower boiling point; good for thermally labile products.
THF ModerateUse if solubility of the HCl salt is poor in chlorinated solvents.
Methanol (MeOH) Avoid with STAB Reacts with STAB; use only with NaBH₃CN or NaBH₄ (2-step).
Stoichiometry Guidelines
  • Amine: 1.1 – 1.2 equivalents.

  • Base (TEA/DIPEA): 1.0 equivalent per HCl molecule in the starting material. Crucial: Excess base inhibits acid-catalyzed imine formation.

  • Reducing Agent (STAB): 1.4 – 1.6 equivalents.

  • Acid Catalyst (AcOH): 1.0 – 2.0 equivalents (if not using STAB, or if reaction is sluggish).

Protocol A: Standard Direct Reductive Amination (STAB)

Best for: Standard substrates where the amine is nucleophilic (primary/secondary alkyl amines). Reagent: Sodium Triacetoxyborohydride (STAB).[2][3]

Materials
  • Piperidinyl-methanone HCl salt

  • Amine partner

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium Triacetoxyborohydride (STAB)[1][2][3]

  • 1,2-Dichloroethane (DCE)[1]

  • Glacial Acetic Acid (AcOH)

Step-by-Step Procedure
  • Salt Neutralization:

    • In a dry round-bottom flask under N₂ atmosphere, suspend the Piperidinyl-methanone HCl salt (1.0 equiv) in DCE (0.1 M concentration).

    • Add TEA (1.0 equiv). Stir at room temperature for 15–30 minutes.

    • Checkpoint: The suspension may clear slightly or change texture as the free base forms and TEA·HCl precipitates.[4]

  • Imine Formation:

    • Add the Amine partner (1.1–1.2 equiv).

    • Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Stir for 30–60 minutes at room temperature.

    • Why: STAB is an acid-stable hydride, but pre-forming the imine/iminium equilibrium boosts yield.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Stir at room temperature for 12–16 hours.

    • Monitoring: Check LC-MS for the disappearance of the ketone (M+) and appearance of the amine (M+ + amine mass - 16).

  • Work-up:

    • Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 20 minutes to decompose borate complexes.

    • Extract with DCM (3x).[5][6]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium-Mediated Reductive Amination

Best for: Sterically hindered ketones, electron-deficient amines (anilines), or when Protocol A yields <50%. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine.

Materials
  • Titanium(IV) Isopropoxide (Ti(OiPr)₄)[6][7][8]

  • Sodium Borohydride (NaBH₄) (Note: STAB is generally not used with Ti due to steric bulk).

  • Methanol (MeOH) or Ethanol (EtOH).[6]

Step-by-Step Procedure
  • Complexation:

    • In a dry flask, combine Piperidinyl-methanone HCl salt (1.0 equiv), Amine (1.2 equiv), and TEA (1.0 equiv).

    • Add Ti(OiPr)₄ (2.0 equiv) neat or in minimal THF.

    • Stir the viscous mixture at room temperature for 6–12 hours (or 50°C for 2 hours if highly hindered).

    • Checkpoint: The mixture should become homogeneous and may change color (yellow/orange).

  • Reduction:

    • Dilute the mixture with MeOH or EtOH (to ~0.2 M).

    • Cool to 0°C.[5]

    • Add NaBH₄ (1.5 equiv) portion-wise (Caution: Exothermic, H₂ gas evolution).

    • Allow to warm to room temperature and stir for 2 hours.

  • Hydrolysis & Work-up (Critical Step):

    • Quench by adding 1N NaOH or saturated NH₄Cl .

    • Observation: A heavy white precipitate (TiO₂) will form.

    • Dilute with EtOAc and filter through a Celite pad to remove titanium salts.

    • Separate phases, extract aqueous layer with EtOAc, and concentrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Ketone remains) Equilibrium favors ketone; steric hindrance.Switch to Protocol B (Ti-mediated). Increase reaction time or temp (40°C).
Alcohol Byproduct (Ketone reduction) Reducing agent is reducing the ketone before imine forms.Ensure 30-60 min pre-stir before adding STAB. Verify pH is not too acidic (<4).
Starting Material Insoluble HCl salt not dissolving in DCE.Switch solvent to THF or use a co-solvent (DCE/DMF 9:1). Ensure adequate TEA is added.
Product Trapped in Aqueous Product is highly polar or forms a salt.Adjust aqueous layer to pH >12 during work-up. Use CHCl₃/iPrOH (3:1) for extraction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[6][9] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

  • Sigma-Aldrich. "Reductive Amination Application Note."

Sources

Application

The Strategic Application of Brominated Piperidine Building Blocks in Solid-Phase Synthesis: A Guide for Modern Drug Discovery

Introduction: The Piperidine Scaffold and the Power of Solid-Phase Synthesis The piperidine ring is a cornerstone of medicinal chemistry, appearing as a critical structural motif in a vast number of pharmaceuticals and n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Power of Solid-Phase Synthesis

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a critical structural motif in a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional scaffold that can be precisely decorated to interact with biological targets.[1] In the quest for novel therapeutics, the efficient generation of diverse libraries of piperidine-containing molecules is a paramount objective for drug discovery professionals.

Solid-phase organic synthesis (SPOS) has emerged as a transformative technology in this endeavor. By anchoring a starting material to an insoluble polymer support, SPOS streamlines the synthetic process by simplifying purification to mere filtration and washing steps. This allows for the use of excess reagents to drive reactions to completion, a significant advantage in the rapid assembly of compound libraries.[3]

This guide delves into the strategic use of brominated piperidine building blocks in solid-phase synthesis. The bromine atom serves as a versatile synthetic handle, enabling two key strategies:

  • On-Resin Diversification: The brominated piperidine can be immobilized on the solid support through another functional group, leaving the bromine atom available for a suite of diversification reactions, most notably palladium-catalyzed cross-couplings.

  • Traceless Linker Strategies: The bromine atom itself can be part of a linker system used to attach the piperidine scaffold to the resin, allowing for cleavage under specific conditions that leave no trace of the linker in the final product.

Herein, we provide detailed protocols and the underlying scientific rationale for leveraging brominated piperidines in the solid-phase synthesis of diverse molecular libraries, empowering researchers to accelerate their drug discovery programs.

Part 1: Core Synthetic Strategy - On-Resin Diversification via Suzuki-Miyaura Cross-Coupling

One of the most powerful applications of brominated piperidine building blocks is their use in palladium-catalyzed cross-coupling reactions performed on the solid support. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is particularly well-suited for SPOS due to its mild conditions and high functional group tolerance.[4][5][6][7]

The general workflow involves immobilizing a piperidine building block that contains both a point of attachment to the resin (e.g., a carboxylic acid) and a bromine atom for subsequent chemistry.

Conceptual Workflow: On-Resin Suzuki-Miyaura Coupling

The following diagram illustrates the logical flow of the synthesis, from resin preparation to the final, purified product.

sps_suzuki_workflow cluster_prep Resin Preparation & Immobilization cluster_reaction On-Resin Diversification cluster_cleavage Cleavage & Final Product Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Building Block Coupling (HBTU/DIPEA) Fmoc_Deprotection->Coupling Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Boronic Acid, Base) Coupling->Suzuki Washing Purification by Washing (DMF, DCM, MeOH) Suzuki->Washing Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage Purification Final Product Purification (HPLC) Cleavage->Purification

Caption: Workflow for the solid-phase synthesis of diversified piperidines.

Application Protocol 1: Synthesis of a 4-Aryl-Piperidine-1-carboxamide Library

This protocol details the synthesis of a library of N-substituted-4-aryl-piperidines starting from a brominated piperidine building block. The piperidine ring is first attached to a Rink Amide resin via its carboxylic acid functionality. The bromine atom at the 4-position is then used as a handle for a Suzuki-Miyaura cross-coupling reaction with various arylboronic acids.

Materials and Reagents
  • Solid Support: Rink Amide MBHA Resin (Loading: 0.5 - 0.7 mmol/g)

  • Building Block: 1-(tert-butoxycarbonyl)-4-bromo-piperidine-4-carboxylic acid

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Reagents:

    • Piperidine

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Arylboronic acids (diverse set)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • 2M Sodium Carbonate (Na₂CO₃) solution

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Deionized Water

Step-by-Step Methodology

Step 1: Resin Preparation and Building Block Immobilization

  • Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.6 mmol) in a fritted syringe reaction vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes. Drain and repeat the treatment for an additional 20 minutes. Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

    • Causality Explained: The Rink Amide linker is supplied with a terminal Fmoc-protected amine. The basic piperidine solution cleaves this protecting group via a β-elimination mechanism, exposing the free amine for coupling with our building block.[8]

  • Building Block Coupling:

    • In a separate vial, dissolve 1-(tert-butoxycarbonyl)-4-bromo-piperidine-4-carboxylic acid (3 eq., 1.8 mmol) and HBTU (2.9 eq., 1.74 mmol) in DMF (5 mL).

    • Add DIPEA (6 eq., 3.6 mmol) to the solution.

    • Add this pre-activated solution to the deprotected resin. Agitate the mixture at room temperature for 4 hours.

    • Causality Explained: HBTU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid of the building block. DIPEA acts as a non-nucleophilic base to neutralize the resulting hexafluorophosphate salt and facilitate the amide bond formation with the resin's free amine.

  • Washing: Drain the coupling solution. Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM (10 mL) for 30 minutes. Drain and wash with DCM (3 x 10 mL), 10% DIPEA in DMF (2 x 10 mL), and DMF (5 x 10 mL).

    • Causality Explained: The Boc protecting group on the piperidine nitrogen is acid-labile. This step exposes the secondary amine for potential further diversification if desired, or simply prepares it for the final product structure.

Step 2: On-Resin Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: Place the resin-bound bromopiperidine into individual wells of a parallel synthesis block.

  • Reagent Addition: To each well, add a solution of the desired arylboronic acid (5 eq., 3.0 mmol) in a 3:1 mixture of DMF and 2M Na₂CO₃ (4 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.1 eq., 0.06 mmol) to each well.

  • Reaction: Seal the reaction block and heat at 80°C for 12 hours with agitation.

    • Causality Explained: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the carbon-bromine bond on the piperidine ring. This is followed by transmetalation with the boronic acid (activated by the base, Na₂CO₃) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][7]

  • Washing: After cooling, drain the reaction mixture. Wash the resin extensively with DMF (5 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Step 3: Cleavage and Product Isolation

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dried resin in the reaction vessel. Agitate at room temperature for 2 hours.

    • Causality Explained: TFA is a strong acid that cleaves the acid-labile Rink Amide linker, releasing the final product as a primary amide. TIS and water act as scavengers to trap reactive carbocations generated during the cleavage process, preventing side reactions with sensitive functional groups.

  • Product Collection: Filter the solution to separate the resin beads. Collect the filtrate. Wash the resin with an additional small volume of TFA (2 mL).

  • Isolation: Combine the filtrates and reduce the volume using a stream of nitrogen. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the crude product under vacuum.

  • Purification: Purify the final compound using reverse-phase HPLC.

Expected Data and Analysis

The success of each step can be monitored using qualitative tests (e.g., Kaiser test for free amines) and by cleaving a small amount of resin for LC-MS analysis. The final products should be characterized by LC-MS and NMR to confirm their identity and purity.

Step Reaction Typical Conditions Monitoring Expected Outcome
1ImmobilizationHBTU, DIPEA, DMF, 4hKaiser Test (negative)Building block successfully coupled
2Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 80°C, 12hTest Cleavage + LC-MSDisappearance of starting material, appearance of coupled product mass
3Cleavage95% TFA, 2.5% TIS, 2.5% H₂O, 2hLC-MS of crude productFinal product with expected mass

Part 2: Traceless Linker Strategy

An alternative and elegant approach involves using the bromine atom as part of a "traceless" linker system. In this strategy, the point of attachment to the resin is ultimately replaced by a hydrogen atom in the final product, leaving no functional "scar" from the solid-phase synthesis. Silyl linkers are particularly effective for this purpose.

The workflow involves attaching an arylsilane linker to the resin. This linker is then brominated, and the brominated piperidine building block is coupled to the resin via a Suzuki reaction. Subsequent diversification can occur at other points on the piperidine scaffold, and the final cleavage is achieved by protodesilylation, which removes the entire linker and leaves a hydrogen atom in its place.

Conceptual Workflow: Traceless Silyl Linker Strategy

traceless_workflow Resin Polymer Support AttachLinker Attach Silyl Linker Resin->AttachLinker Brominate Brominate Linker AttachLinker->Brominate CouplePiperidine Suzuki Coupling (Piperidine Boronic Ester) Brominate->CouplePiperidine Diversify Diversify Scaffold (e.g., N-alkylation) CouplePiperidine->Diversify Cleave Traceless Cleavage (TFA or HF) Diversify->Cleave Product Final Piperidine Product Cleave->Product

Caption: Workflow for traceless solid-phase synthesis of piperidines.

This strategy is highly advantageous for generating libraries where minimal functional group handles are desired in the final molecule, more closely mimicking the structures of potential drug candidates.[3]

Conclusion and Future Outlook

Brominated piperidine building blocks are exceptionally versatile tools for solid-phase synthesis. They provide a robust handle for diversification through well-established palladium-catalyzed cross-coupling reactions, enabling the rapid generation of libraries with diverse aryl and heteroaryl substituents. Furthermore, their application in traceless linker strategies offers an advanced method for creating compounds with minimal residual functionality. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the power of SPOS in their exploration of the vast chemical space surrounding the privileged piperidine scaffold. As linker technology and on-resin reaction methodologies continue to evolve, the utility of halogenated building blocks in combinatorial chemistry is set to expand even further.

References

  • Lee, Y., & Silverman, R. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Northwestern University.
  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Various Authors. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Various Authors. (2019). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-22). Humana Press. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for (3-Bromophenyl)-4-piperidinyl-methanone HCl

Ticket ID: SOL-59084 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Core Issue The Problem: Researchers frequently encounter "brick du...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-59084 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Core Issue

The Problem: Researchers frequently encounter "brick dust" behavior with (3-Bromophenyl)-4-piperidinyl-methanone HCl .[1] While the hydrochloride salt stabilizes the secondary amine for storage, its high crystal lattice energy renders it insoluble in standard organic reaction solvents (DCM, THF, Toluene, MeCN).

The Solution: To improve solubility, you must disrupt the ionic lattice. This is achieved via Solvent Switching (using high-dielectric media) or Free-Basing (removing the acidic proton to generate the lipophilic neutral amine).[1]

Decision Matrix: Choosing the Right Strategy

Before modifying your protocol, use this logic flow to determine the correct solubilization method for your specific application.

SolubilityStrategy Start START: Reaction Requirement? IsWaterTol Is the reaction water/alcohol tolerant? Start->IsWaterTol Evaluation StrictlyAnhydrous Strictly Anhydrous/Aprotic? IsWaterTol->StrictlyAnhydrous No (e.g., Anhydrous Coupling) SolventSwitch STRATEGY A: Solvent Switch IsWaterTol->SolventSwitch Yes (e.g., Reductive Amination) FreeBase STRATEGY B: Isolation of Free Base StrictlyAnhydrous->FreeBase Best for purity InSitu STRATEGY C: In-Situ Neutralization StrictlyAnhydrous->InSitu Best for speed/One-pot

Figure 1: Decision tree for selecting the optimal solubilization strategy based on reaction tolerance.[1]

Technical Data: Solvent Compatibility Matrix

The following table summarizes the solubility profile of the HCl salt versus the Free Base .

Solvent ClassRepresentative SolventSolubility (HCl Salt)Solubility (Free Base)Technical Note
Chlorinated Dichloromethane (DCM)❌ Insoluble (< 1 mg/mL)✅ High (> 100 mg/mL)Best for extraction. The free base is highly lipophilic due to the bromophenyl group.[1]
Ethers THF, Diethyl Ether❌ Insoluble✅ HighHCl salt will remain as a slurry; Free base dissolves clear.
Alcohols Methanol, Ethanol✅ Soluble✅ SolubleAlcohols disrupt the ionic lattice via H-bonding. Good for reductive aminations.
Polar Aprotic DMSO, DMF, DMAc✅ Soluble✅ SolubleUse DMSO if you cannot free-base but need a homogeneous solution.
Hydrocarbons Toluene, Hexanes❌ Insoluble⚠️ ModerateFree base is soluble in hot toluene; insoluble in hexanes (good for precipitation).

Protocol A: Isolation of the Free Base (The Gold Standard)

Objective: Convert the ionic HCl salt into the neutral secondary amine to enable solubility in DCM, THF, or Toluene. Mechanism: Deprotonation of the piperidinium cation (


).
Materials:
  • (3-Bromophenyl)-4-piperidinyl-methanone HCl[1]

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M NaOH or Saturated

    
     (aq)
    
  • Brine (Saturated NaCl)

  • 
     (Anhydrous drying agent)
    
Step-by-Step Procedure:
  • Suspension: Place 1.0 equivalent of the HCl salt in a separatory funnel. Add DCM (10 mL per gram of salt). Note: The salt will not dissolve yet; it will form a suspension.

  • Basification: Add 1.5 equivalents of 1M NaOH (or saturated

    
    ).
    
    • Critical Check: Shake vigorously for 2–3 minutes. The "brick dust" solid should disappear as the compound deprotonates and migrates into the DCM layer.

    • pH Check: Ensure the aqueous layer pH is >12.

  • Phase Separation: Drain the lower organic layer (DCM).

  • Extraction: Re-extract the aqueous layer once with fresh DCM to recover residual amine.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
     for 15 minutes.
    
  • Isolation: Filter and concentrate in vacuo.

    • Result: You will obtain the free base as a viscous oil or low-melting solid. This material is now soluble in THF, Toluene, and DCM.

Protocol B: In-Situ Solubilization (Phase Transfer & Organic Bases)

Objective: Run reactions in organic solvents without isolating the free base. Use Case: One-pot acylations or alkylations where isolation is inefficient.

Method 1: The "Organic Base" Spike
  • Reagent: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Protocol: Suspend the HCl salt in DCM or THF. Add 2.5 equivalents of DIPEA.

  • Why it fails sometimes: The byproduct (DIPEA·HCl) is also insoluble in non-polar solvents, creating a new precipitate.

  • The Fix: If the slurry is too thick, add 5–10% DMF as a co-solvent to solubilize the ammonium salts.

Method 2: Phase Transfer Catalysis (PTC)
  • Reagent: Tetrabutylammonium Bromide (TBAB) (5 mol%).

  • System: Toluene / 50% NaOH (aq).

  • Mechanism: The quaternary ammonium carries the hydroxide ion into the organic phase to deprotonate the piperidine at the interface.

  • Workflow: Mix the HCl salt in Toluene, add the catalyst and base, and stir vigorously. The piperidine reacts as it is freed at the interface.

Troubleshooting & FAQs

Q1: I followed the free-basing protocol, but I recovered very little product. Where is it?

  • Diagnosis: The pH was likely too low. Piperidine derivatives have high

    
     values (~10–11).
    
  • Fix: Use 1M NaOH (pH 14) instead of Bicarbonate (pH 8–9). If the pH is not significantly higher than the

    
    , the equilibrium favors the water-soluble salt.
    

Q2: The free base is an oil that refuses to solidify. Is it impure?

  • Diagnosis: This is common.[2] The 3-bromophenyl group disrupts crystal packing.[1]

  • Fix: Do not rely on crystallization. Use the oil directly for the next step. If a solid is required for weighing, convert it to a different salt (e.g., Oxalate or Fumarate) which often crystallizes better than the free base.

Q3: Can I use the HCl salt directly for a reductive amination?

  • Answer: Yes.

  • Protocol: Use Methanol (MeOH) as the solvent. The HCl salt is soluble in MeOH. Add excess acetate buffer or TEA to adjust the pH to 5–6 (optimal for cyanoborohydride reduction).

Q4: My reaction in THF is a stuck slurry even after adding TEA.

  • Diagnosis: "Coating" effect. The surface of the HCl salt reacts with TEA, forming a shell of TEA·HCl that blocks further reaction.

  • Fix: Sonication for 10 minutes can break up the particle aggregates. Alternatively, add a "catalytic" amount of MeOH (2–5%) to help transfer protons.

References

  • Solubility of Piperidine Derivatives

    • PubChem Compound Summary for Piperidine Hydrochloride.
    • [Link]

  • General Free-Basing Protocols

    • Common Organic Chemistry Protocols: Free-basing Amines.[1] University of Rochester, Department of Chemistry.

    • [Link]

  • Phase Transfer Catalysis in Amine Chemistry

    • Phase Transfer Catalysis: Fundamentals and Applications. Sigma-Aldrich Technical Bulletin.[1]

  • pKa Values of Organic Amines

    • Evans pKa Table. Harvard University.
    • [Link]

Sources

Optimization

Removing residual palladium from Suzuki coupling of 3-bromophenyl scaffolds

Topic: Removing residual palladium from Suzuki coupling of 3-bromophenyl scaffolds Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads Regulatory Standard: ICH Q3D (Class 2B Element; Oral PDE: 100 µ g/da...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing residual palladium from Suzuki coupling of 3-bromophenyl scaffolds Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads Regulatory Standard: ICH Q3D (Class 2B Element; Oral PDE: 100 µ g/day )

Executive Summary: The "Heavy Metal" Challenge

Suzuki-Miyaura coupling utilizing 3-bromophenyl scaffolds is a workhorse reaction in API synthesis, often yielding biaryl systems. However, the lipophilic nature of these biaryl products frequently results in high retention of Palladium (Pd) complexes, particularly if the coupling partner contains coordinating heteroatoms (e.g., pyridines, pyrimidines).

Achieving the ICH Q3D target of <10 ppm requires distinguishing between heterogeneous Pd(0) (nanoparticles/black precipitates) and homogeneous Pd(II) (soluble active catalytic species). This guide provides a logic-driven approach to remediation, moving beyond "add charcoal and pray."

Diagnostic Module: Know Your Contaminant

Before selecting a remediation strategy, visually and analytically assess the state of the Palladium.

ObservationLikely SpeciesPrimary IssueRecommended First-Line Defense
Grey/Black Precipitate Colloidal Pd(0)Physical contamination; clogs filters.Celite® filtration + Activated Carbon.
Dark Red/Brown Solution Soluble Pd(II)-Ligand ComplexChemically bound to product/solvent.Chelation (Thiol/TMT scavengers).[1]
Product is Colored (Yellow/Orange) Pd-Product CoordinationPd is coordinated to N/S atoms in your scaffold.Strong Chelation (Si-TMT) + Crystallization.
High Pd count after Carbon Low MW Pd(II) speciesCarbon pores are too large or non-selective.Functionalized Silica (Si-Thiol).

Decision Logic & Workflow

The following decision tree guides you through the selection of the appropriate scavenging method based on your product's properties and the nature of the Pd residue.

Pd_Removal_Decision_Tree Start Start: Crude Suzuki Product (Pd > 500 ppm) Solubility Is Product Soluble in THF, EtOAc, or DCM? Start->Solubility Precipitate Is visible Black Precipitate present? Solubility->Precipitate Yes Recryst Final Polish: Crystallization Solubility->Recryst No (Poor Solubility) Celite Step 1: Filtration (Celite/Diatomaceous Earth) Precipitate->Celite Yes Species_Check Diagnostic: Is filtrate colored? Precipitate->Species_Check No Celite->Species_Check Carbon Method A: Activated Carbon (High Yield Loss Risk) Species_Check->Carbon Dark/Black (Colloidal) Heteroatoms Does Product contain Basic Nitrogens (Pyridine/Amine)? Species_Check->Heteroatoms Red/Orange (Soluble) Carbon->Recryst Scavenger Method B: Functionalized Silica (Si-Thiol / Si-TMT) Si_TMT Use Si-TMT (Strongest Binder) Heteroatoms->Si_TMT Yes Si_Thiol Use Si-Thiol (General Purpose) Heteroatoms->Si_Thiol No Si_TMT->Recryst Si_Thiol->Recryst

Caption: Logical flow for selecting the optimal Palladium removal technique based on product solubility and chemical functionality.

The Toolkit: Scavenger Comparison

For 3-bromophenyl Suzuki products, functionalized silica is generally superior to carbon due to the high value of late-stage intermediates and the risk of yield loss with carbon.

Scavenger TypeActive MoietyBest ForProsCons
Activated Carbon (e.g., Darco KB)Porous CarbonBulk Pd(0) removal; Decolorization.Cheap; Removes colloidal Pd well.[2]Non-selective (yield loss); Messy; Poor for Pd(II).
Si-Thiol (Silica-1-propanethiol)-SH (Thiol)General Pd(II) scavenging; Suzuki/Heck products.High affinity; Solvent compatible; No leaching.[3]Can smell; Slower kinetics than TMT.
Si-TMT (Silica-Trimercaptotriazine)TMT (Tridentate)Best for N-heterocycles (e.g., pyridines).Extremely high affinity (Kd); Does not strip metals from product if product is a metallo-drug.More expensive than Si-Thiol.
MP-TMT (Macroporous Polymer)TMTRestricted volume reactors; Green solvents.Higher loading capacity than silica; Swells in THF/DCM.Slower diffusion than silica.

Experimental Protocols

Protocol A: The "Standard" Silica Scavenging (Batch Mode)

Use this for typical 3-bromophenyl Suzuki products with Pd levels of 500–2000 ppm.

  • Dissolution: Dissolve the crude Suzuki product in a solvent with good solubility (THF, Ethyl Acetate, or DCM). Avoid MeOH if possible, as it can reduce Pd(II) to colloidal Pd(0), which clogs silica pores.

  • Loading: Add Si-Thiol or Si-TMT (depending on the decision tree) at a ratio of 5–10 equivalents relative to the residual Pd content (or 10-20% w/w relative to the substrate if Pd content is unknown).

  • Incubation: Stir gently at 50°C for 4–12 hours .

    • Note: Room temperature scavenging is often insufficient for tightly bound Pd complexes. Heat promotes ligand exchange.

  • Filtration: Filter the suspension through a 0.45 µm membrane or a sintered glass funnel.

  • Wash: Wash the silica cake with the reaction solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

Protocol B: The "Rescue" (For Stubborn Pd-N Complexes)

Use this when the product contains pyridines/amines and standard scavenging fails.

  • Cocktail Approach: Dissolve product in THF/Isopropyl Acetate (1:1).

  • Additives: Add Activated Carbon (Darco KB-G, 10 wt%) AND Si-TMT (10 wt%) .

  • Reflux: Heat to reflux for 2 hours. The carbon adsorbs the colloidal Pd released as the TMT strips the Pd(II) from the product.

  • Filtration: Filter hot through a pad of Celite®.

  • Crystallization: Concentrate the filtrate and induce crystallization (e.g., add Heptane). Pd species usually remain in the mother liquor.

Troubleshooting & FAQs

Q1: I used Activated Carbon, but my Pd levels are still ~150 ppm. Why? A: Activated carbon is excellent for adsorbing Pd(0) particles but poor at chemically chelating soluble Pd(II) complexes, especially if your Suzuki ligand (e.g., Phosphines) binds Pd tightly. You must switch to a chemisorbent like Si-Thiol or Si-TMT to break the Pd-Ligand bond.

Q2: My 3-bromophenyl product has a pyridine ring. Which scavenger is best? A: Use Si-TMT (Trimercaptotriazine) . Nitrogen heterocycles (like pyridine) compete with scavengers for Pd. The tridentate nature of TMT offers a much higher binding constant (stability constant) than simple thiols or the pyridine nitrogen in your product, effectively "stealing" the Pd back.

Q3: Can I scavenge during the workup phase? A: Yes. If your workup involves a phase separation, you can add a water-soluble scavenger (like N-acetylcysteine) to the aqueous wash. However, for solid-supported scavengers (Silica), it is best to treat the organic layer after drying (MgSO4) and before concentration.

Q4: The scavenger turned the solution yellow. Is this normal? A: No. Functionalized silica should capture the color (Pd) onto the solid, leaving the solution colorless. If the solution remains colored, the scavenger is saturated. Filter and repeat with fresh scavenger.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[4][5][6] Advanced Synthesis & Catalysis, 346(8), 889–900.[4][6][7]

  • ICH Q3D (R2). Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[8]

  • SiliCycle Application Note. Scavenging of Palladium from Suzuki Coupling Reaction.

  • Biotage. Metal Scavengers in Process Chemistry: An Investigative Study.

Sources

Troubleshooting

Technical Support Center: 4-(3-bromobenzoyl)piperidine Functionalization

Ticket Subject: Optimizing yield for N-substitution of 4-(3-bromobenzoyl)piperidine (HCl salt) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary & Molecule Profi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing yield for N-substitution of 4-(3-bromobenzoyl)piperidine (HCl salt) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-(3-bromobenzoyl)piperidine . This scaffold is a critical intermediate for synthesizing serotonin antagonists (5-HT2A) and other CNS-active agents.

Your yield issues likely stem from three specific challenges inherent to this molecule:

  • The Counter-Ion Trap: It is supplied as an HCl salt (CAS 90666-85-0). Failure to fully liberate the free base before or efficiently during the reaction is the #1 cause of low conversion.

  • Nucleophilicity vs. Sterics: The 4-benzoyl group creates a "chair" conformation that is relatively bulky. While the secondary amine is accessible, diffusion rates can be lower than simple piperidine.

  • Chemoselectivity: You possess two electrophilic sites (the ketone and the aryl bromide) that must remain untouched while you modify the nucleophilic nitrogen.

This guide provides two validated workflows: Direct N-Alkylation (SN2) and Reductive Amination .

Decision Matrix: Which Method?

Before proceeding, select your workflow based on your available electrophile.

DecisionMatrix cluster_warning Critical Check Start Select Electrophile Type AlkylHalide Alkyl Halide / Tosylate (R-Br, R-I, R-OTs) Start->AlkylHalide Carbonyl Aldehyde / Ketone (R-CHO, R-C(O)R) Start->Carbonyl MethodA METHOD A: Direct N-Alkylation (SN2) Best for: Primary alkyl chains AlkylHalide->MethodA Standard Route MethodB METHOD B: Reductive Amination Best for: Branched groups, Benzyls Carbonyl->MethodB Preferred Route Warning Is the substrate an HCl salt? FreeBase Must neutralize first (See Section 3) Warning->FreeBase Yes

Figure 1: Workflow selection based on electrophile availability.

The Foundation: Handling the HCl Salt

The Problem: The commercial hydrochloride salt is stable but non-reactive. Attempting to run an SN2 reaction by just "dumping in" 3 equivalents of base often fails because the salt forms a gummy lattice that traps the amine, preventing it from dissolving in organic solvents like MeCN or DCM.

The Fix (Protocol 1.0: Biphasic Free-Basing): Do not rely on in-situ neutralization for critical batches.

  • Suspend 4-(3-bromobenzoyl)piperidine HCl in DCM (Dichloromethane) .

  • Add an equal volume of 1M NaOH (or saturated NaHCO3 if base-sensitive groups exist).

  • Stir vigorously for 20 minutes until the solid dissolves and layers are clear.

  • Separate the organic layer. Extract aqueous layer 2x with DCM.

  • Dry combined organics over Na2SO4, filter, and concentrate.

  • Result: You now have the free base oil/solid. Use immediately.

Method A: Direct N-Alkylation (SN2) Optimization

Best For: Primary alkyl halides (e.g., Ethyl bromide, Benzyl bromide). Risk: Over-alkylation (Quaternization) is rare with secondary amines unless extreme excess of electrophile is used.

The "Finkelstein-Boosted" Protocol

This protocol uses the Cesium Effect and Iodide Catalysis to maximize yield at lower temperatures, preserving the aryl bromide handle.

Reagents:

  • Substrate (Free base preferred)

  • Electrophile (1.1 - 1.2 equiv)

  • Base: Cs2CO3 (Cesium Carbonate) - 2.0 equiv.

    • Why: Cesium is more soluble in organic solvents than Potassium, creating a "naked," more reactive anion.

  • Additive: TBAI (Tetrabutylammonium iodide) or KI - 10 mol%.

    • Why: Converts sluggish Alkyl-Bromides into reactive Alkyl-Iodides in situ.

  • Solvent: Acetonitrile (MeCN) (HPLC Grade).

Step-by-Step:

  • Dissolve free base substrate in MeCN (0.1 M concentration).

  • Add Cs2CO3 and TBAI. Stir for 10 min at Room Temp (RT).

  • Add Alkyl Halide dropwise.

  • Temperature Control:

    • Reactive Halides (Benzyl/Allyl): Stir at RT.[1][2]

    • Unreactive Halides (Long chain alkyls): Heat to 60°C.

  • Monitor: TLC/LCMS. Look for the disappearance of the secondary amine.

  • Workup: Filter off inorganic salts (Cs2CO3). Concentrate filtrate.

Data: Base/Solvent Efficiency Matrix

BaseSolventAdditiveYield PotentialNotes
K2CO3DMFNoneModerate (60-70%)Hard to remove DMF; workup is messy.
DIPEADCMNoneLow (40-50%)DIPEA often fails to drive reaction to completion; forms salts.
Cs2CO3 MeCN TBAI High (85-95%) Gold Standard. Clean workup, fast kinetics.
NaHTHFNoneHigh but RiskyCan deprotonate alpha-position of ketone; not recommended.

Method B: Reductive Amination[1][3]

Best For: Adding bulky groups or when the aldehyde is more available than the halide. Chemoselectivity Note: The 3-bromobenzoyl ketone is less reactive than an unhindered aldehyde. Using STAB (Sodium Triacetoxyborohydride) ensures you reduce the imine (formed from aldehyde + amine) and not the ketone on the piperidine ring.

The "Lewis Acid Assisted" Protocol

Reagents:

  • Substrate (Free base or HCl salt)

  • Aldehyde (1.2 equiv)

  • Reductant: NaBH(OAc)3 (STAB) - 1.5 equiv.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Additive: Acetic Acid (1-2 drops) OR Ti(OiPr)4 (Titanium Isopropoxide).

Step-by-Step:

  • Dissolve amine in DCE.

  • Add Aldehyde.

  • The Imine Shift:

    • Standard: Add 1.0 eq Acetic Acid. Stir 30 mins.

    • Stubborn Substrates: Add 1.0 eq Ti(OiPr)4. Stir 1 hour. (This acts as a water scavenger and Lewis Acid).

  • Add NaBH(OAc)3 in one portion.

  • Stir at RT for 4–16 hours.

  • Quench: Sat. NaHCO3. (If Ti(OiPr)4 was used, a white precipitate will form; filter through Celite).

Troubleshooting Guide (FAQ)

Q1: My reaction stalled at 50% conversion. Adding more alkyl halide just created impurities.

  • Diagnosis: Accumulation of H-Br/H-Cl byproducts has protonated your remaining starting material, rendering it non-nucleophilic.

  • Fix: Your base (K2CO3/DIPEA) system failed. Switch to Cs2CO3 (2.5 equiv) in MeCN. The higher solubility of Cesium maintains a basic environment throughout the reaction.

Q2: I see a new spot on TLC, but my yield is low after column chromatography.

  • Diagnosis: The product is "streaking" or sticking to the silica due to the tertiary amine.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes before loading. Use an eluent of DCM:MeOH:NH4OH (90:10:1) to force the amine off the silica.

Q3: Can I use NaBH4 for the reductive amination?

  • Diagnosis: Dangerous. NaBH4 is too strong.

  • Risk: NaBH4 will likely reduce the benzoyl ketone to a secondary alcohol (benzhydryl derivative), destroying your core scaffold. Stick to NaBH(OAc)3 or NaCNBH3.

Q4: The product is an oil that won't crystallize.

  • Diagnosis: Common for N-substituted piperidines.

  • Fix: Convert it to an HCl or Oxalate salt. Dissolve the oil in minimal Et2O, add 2M HCl in Et2O dropwise. The salt should precipitate as a white solid, which is easier to handle and purer.

Visualizing the Pathway

OptimizationPath cluster_SN2 Pathway A: Alkylation cluster_RedAm Pathway B: Reductive Amination Substrate 4-(3-bromobenzoyl) piperidine HCl FreeBaseStep 1. Biphasic Neutralization (DCM / 1M NaOH) Substrate->FreeBaseStep ReactiveAmine Free Base Amine FreeBaseStep->ReactiveAmine ConditionsA Cs2CO3, MeCN TBAI (cat), R-Br ReactiveAmine->ConditionsA Primary Halides ConditionsB Aldehyde, DCE NaBH(OAc)3, AcOH ReactiveAmine->ConditionsB Aldehydes ProductA N-Alkyl Product ConditionsA->ProductA ProductB N-Alkyl Product ConditionsB->ProductB

Figure 2: The optimized synthetic pathway ensuring salt neutralization and correct reagent choice.

References

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] Journal of Organic Chemistry, 2002, 67(3), 674–683.[3] Link

    • Grounding: Establishes Cs2CO3 as the superior base for suppressing over-alkylation and increasing r
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

    • Grounding: The definitive guide on using STAB for chemoselective amin
  • PubChem Compound Summary. "4-(3-Chlorobenzoyl)piperidine Hydrochloride" (Analogous reactivity data). Link

    • Grounding: Verifies physical properties and salt handling of the benzoyl-piperidine class.
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

    • Grounding: Source for the Ti(OiPr)

Sources

Optimization

Preventing hydrolysis of methanone linker during acidic workup

The following technical guide addresses the stability of Methanone-derived linkers (specifically Hydrazones , Oximes , and Acetals/Ketals ) which are frequently employed in Antibody-Drug Conjugates (ADCs), prodrugs, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability of Methanone-derived linkers (specifically Hydrazones , Oximes , and Acetals/Ketals ) which are frequently employed in Antibody-Drug Conjugates (ADCs), prodrugs, and solid-phase synthesis.

While a "naked" methanone (ketone) bridge (e.g., diaryl ketone) is chemically stable to aqueous acid, the term "Methanone Linker" in drug development often refers to the acid-labile derivatives used to release a methanone-containing payload (e.g., Doxorubicin) or to protecting groups masking the ketone.

Topic: Preventing Hydrolysis of Methanone-Derived Linkers During Acidic Workup

Classification: Advanced Organic Synthesis & Bioconjugation Version: 2.4 (Current)

Part 1: Diagnostic & Triage

Q1: My "methanone linker" is degrading during workup. What is actually happening?

A: First, we must define the chemistry. A pure methanone (ketone,


) is generally stable to acidic workup. If you observe hydrolysis, you are likely working with one of three acid-sensitive derivatives:
  • Hydrazone/Imine Linker: (

    
    )
    
    • Context: Common in ADCs (e.g., Gemtuzumab ozogamicin analogues) to release drugs at lysosomal pH (4.5–5.0).

    • Failure Mode: Acidic workup (pH < 5) protonates the nitrogen, allowing water to attack and release the parent ketone (methanone) and hydrazine.

  • Acetal/Ketal Protection: (

    
    )
    
    • Context: Masking a reactive ketone during synthesis.

    • Failure Mode: Rapid hydrolysis to the ketone in the presence of aqueous acid.

  • 
    -Keto Derivatives (Retro-Claisen): 
    
    • Context: 1,3-dicarbonyl systems.[1]

    • Failure Mode: While rarer in standard workups, strong acid and heat can trigger cleavage.

This guide focuses on the most common challenge: Preserving Hydrazone/Imine linkers during necessary acidic steps.

Part 2: The Mechanism of Failure

To prevent hydrolysis, you must understand the kinetic pathway. The reaction is general acid catalyzed .

Pathway Visualization

The following diagram illustrates the critical failure points where your workup conditions (pH, Temperature, Water activity) drive the equilibrium toward cleavage.

HydrolysisMechanism cluster_prevention Intervention Points Linker Intact Hydrazone Linker (R=N-NH-R') Protonated Protonated Intermediate (R=NH+-NH-R') Linker->Protonated Acid (H+) Fast Equilibrium Protonated->Linker Base/Buffer Tetrahedral Tetrahedral Intermediate (Hemiaminal) Protonated->Tetrahedral + H2O Rate Limiting Step Cleaved Hydrolyzed Products (Ketone + Hydrazine) Tetrahedral->Cleaved Collapse Prevent1 Keep pH > 5.5 Prevent1->Linker Prevent2 Limit Water Activity (Biphasic/Cold) Prevent2->Protonated

Figure 1: Acid-catalyzed hydrolysis mechanism of hydrazone linkers. The rate-determining step is the nucleophilic attack of water on the protonated imine.

Part 3: Troubleshooting & Protocols

Issue 1: I need to quench a reaction with acid, but I can't lose the linker.

The Problem: Standard quenches (1M HCl, 10% H2SO4) create local pH "hotspots" < 1.0, instantly cleaving hydrazones.

The Solution: The "Buffered Quench" Technique Do not use strong mineral acids. Use a buffer system that clamps the pH above the hydrolysis threshold (typically pH > 5.0).

ParameterStandard (Risky)Optimized (Safe)Rationale
Quenching Agent 1M HClSat. NH₄Cl or 0.5M Phosphate (pH 6) NH₄Cl (pH ~5.5) is mild enough to quench anions without protonating the hydrazone.
Temperature RT (25°C)-10°C to 0°C Hydrolysis rates drop ~2-3x for every 10°C decrease.
Agitation VigorousControlled/Rapid Minimize the contact time between the aqueous acid phase and the organic linker phase.
Issue 2: My compound is stuck in the aqueous phase during workup.

The Problem: If your linker contains basic amines (common in drug payloads), acidic workup protonates them, trapping the molecule in the aqueous layer where hydrolysis is fastest.

Protocol: The "Cold Salting-Out" Extraction

  • Cool everything: Pre-cool your extraction solvent (DCM or EtOAc) and your aqueous phase to 0°C.

  • Salt Saturation: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength, "salting out" the organic compound and reducing the water activity (

    
    ).
    
  • Rapid Extraction: Perform extractions quickly ( < 5 mins contact time).

  • Immediate Drying: Do not let the organic layer sit wet. Dry immediately over Sodium Sulfate (Na₂SO₄) .

    • Warning: Avoid Magnesium Sulfate (MgSO₄) for highly sensitive acetals/ketals as it is slightly acidic (Lewis acid character).

Issue 3: I am seeing "Ghost Peaks" (Parent Ketone) on LCMS.

The Problem: The hydrolysis might be happening on the column, not in your flask. Diagnosis:

  • Check your LCMS mobile phase. Standard 0.1% Formic Acid (pH ~2.7) can hydrolyze hydrazones during the run.

  • Test: Run the sample using an Ammonium Acetate (pH 7) or Bicarbonate buffer. If the ketone peak disappears, your compound is stable, and the artifact is analytical.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Silica Gel chromatography for purification? A: Risky. Standard silica is slightly acidic (pH 4–5).

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes acidic sites. Alternatively, use Neutral Alumina.

Q: My linker is a "Diaryl Methanone" (Benzophenone). Is this guide relevant? A: No. Diaryl methanones are extremely stable to acid. If you are losing a diaryl methanone, check for:

  • Photodegradation: Benzophenones are photo-active. Are you working in ambient light?

  • Nucleophilic Attack: Are you using strong nucleophiles that could attack the carbonyl?

  • Naming Confusion: Ensure you don't have a masking group (like a ketal) on it.

Q: What is the "Safe Zone" pH for Hydrazone linkers? A: Generally pH 6.0 – 7.5 .

  • At pH 5.0, half-life (

    
    ) can be hours (manageable with cold workup).
    
  • At pH 3.0,

    
     is often minutes.
    
  • Reference: See work on Doxorubicin-hydrazone conjugates (e.g., Kaneko et al.) showing stability profiles.

Part 5: References

  • Nolting, B. (2013). Linker Technologies for Antibody-Drug Conjugates. Methods in Molecular Biology. Link

    • Context: Defines the stability profiles of acid-labile hydrazone linkers derived from methanones.

  • Kaneko, T., et al. (1991). New hydrazone derivatives of adriamycin and their immunoconjugates – a correlation between acid hydrolysis and cytotoxicity. Bioconjugate Chemistry. Link

    • Context: Seminal paper establishing the pH-dependent hydrolysis rates of hydrazone linkers.

  • Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharm Res. Link

    • Context: Reviews cleavage mechanisms, specifically the hydrolysis of hydrazones to ketones in endosomal compartments.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

    • Context: Provides mechanistic data on the comparative stability of C=N bonds, essential for troubleshooting.

Sources

Troubleshooting

Technical Support Center: Crystallization of Piperidinyl-Methanone Hydrochloride Salts

Welcome to the technical support center for the crystallization of piperidinyl-methanone hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of piperidinyl-methanone hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with obtaining high-quality crystalline forms of these active pharmaceutical ingredients (APIs). We will delve into common challenges, provide scientifically-grounded troubleshooting strategies, and offer detailed protocols to ensure the consistent and successful crystallization of your target compounds.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented with an explanation of the underlying scientific principles and a step-by-step guide to resolution.

Q1: My piperidinyl-methanone hydrochloride salt is "oiling out" or forming a viscous gum instead of crystals. What is happening and how can I fix it?

The Science Behind It: "Oiling out," also known as liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This is common when the system reaches a high level of supersaturation too quickly, or when the desired crystalline lattice is kinetically hindered from forming.[1] The resulting oil is a supersaturated solution of your compound that is unstable and can trap impurities.[1] For piperidinyl-methanone hydrochlorides, this can be exacerbated by the presence of flexible side chains and the strong ionic character of the hydrochloride salt, which can have complex solvation behaviors.

Troubleshooting Protocol:

  • Reduce Supersaturation Rate: The primary goal is to slow down the process to give the molecules time to orient into a crystal lattice.

    • Slower Cooling: Decrease your cooling rate significantly. A gradual temperature ramp (e.g., 1-5 °C/hour) is preferable to crash cooling in an ice bath.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at an elevated temperature where the compound is still soluble, allowing the system to gently approach the saturation point.[3]

  • Adjust the Solvent System: The solvent polarity plays a critical role in preventing oiling out.[4]

    • Increase Solvent Polarity: Try a more polar solvent system. For hydrochloride salts, solvents like isopropanol (IPA), ethanol, or mixtures containing water can sometimes be more effective than less polar solvents like ethyl acetate alone.

    • Solvent Screening: Conduct a systematic screen of solvents with varying polarities and hydrogen bonding capabilities.

  • Introduce Seed Crystals: Seeding is a powerful technique to bypass the kinetic barrier of primary nucleation.[2]

    • Prepare seed crystals by slow evaporation or by scratching the side of the flask in a concentrated solution.

    • Add a very small amount (1-2% w/w) of seed crystals just as the solution reaches the point of supersaturation (the "metastable zone"). This provides a template for crystal growth.

  • Increase Agitation: In some cases, gentle but consistent agitation can help prevent the coalescence of small oil droplets into a larger phase. However, excessive agitation can sometimes promote secondary nucleation or oiling, so this parameter should be optimized carefully.[5][6]

Q2: I've successfully crystallized my compound, but analytical tests (PXRD, DSC) show I have a mixture of polymorphic forms. How can I isolate the desired, stable polymorph?

The Science Behind It: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[7] These different forms can have distinct physicochemical properties, including solubility, stability, and bioavailability, making control of polymorphism a critical regulatory requirement.[3][7] Hydrochloride salts, in particular, are known to exhibit extensive polymorphism.[8][9] The formation of a specific polymorph is kinetically and thermodynamically controlled; rapid crystallization often yields a less stable (metastable) form, while slower processes favor the most stable form.[10]

Troubleshooting Protocol:

  • Slurry Conversion to the Stable Form: This is the most common method to ensure you have the thermodynamically most stable form.

    • Protocol: Suspend the mixture of polymorphs in a solvent in which they have slight solubility.

    • Mechanism: The less stable form will have a higher solubility and will dissolve, while the more stable form will be less soluble and will precipitate. Over time (hours to days), the entire solid material will convert to the most stable form.

    • Solvent Choice: The solvent should be chosen carefully. A good starting point is the crystallization solvent or a solvent from a similar class.

  • Controlled Crystallization Conditions:

    • Temperature Control: Crystallizing at a higher temperature generally favors the formation of the stable polymorph.

    • Solvent Selection: Different solvents can favor the nucleation and growth of different polymorphs. A comprehensive polymorphic screen using various solvents is highly recommended.[6]

  • Characterize and Monitor:

    • Use Powder X-Ray Diffraction (PXRD) as the primary tool to identify the polymorphic forms present. Each polymorph will have a unique diffraction pattern.[11][12]

    • Differential Scanning Calorimetry (DSC) can help identify melting points and phase transitions between polymorphs.[11][13]

    • Thermogravimetric Analysis (TGA) is useful for identifying solvates or hydrates, which can be mistaken for polymorphs.[11][13]

Q3: My crystallization yield is consistently low. What strategies can I employ to improve it?

The Science Behind It: Low yield is typically a result of high compound solubility in the mother liquor at the final filtration temperature. The choice of solvent and anti-solvent, final temperature, and pH all play crucial roles in minimizing this solubility and maximizing the recovery of the solid product.

Troubleshooting Protocol:

  • Optimize the Solvent/Anti-Solvent System:

    • The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.

    • If using an anti-solvent, it should be fully miscible with the primary solvent, and your compound should be virtually insoluble in it.

  • Control the pH: For a hydrochloride salt of a basic piperidine nitrogen, the pH of the solution is critical.

    • Common Ion Effect: Ensure a slight excess of HCl is present. This can be achieved by using a solvent saturated with anhydrous HCl gas or by adding a small amount of acetyl chloride to an alcohol solvent. This "common ion effect" can significantly decrease the solubility of the hydrochloride salt.[9]

    • Avoid Basic Conditions: If the pH drifts towards neutral or basic, the free base form of your amine will be generated, which is often much more soluble in organic solvents, leading to a dramatic loss in yield.

  • Maximize Supersaturation (Controlled):

    • Lower the Final Temperature: Ensure the crystallization mixture is thoroughly cooled before filtration. Check the solubility profile of your compound to determine the optimal final temperature.

    • Concentrate the Solution: Before cooling or adding an anti-solvent, carefully evaporate some of the primary solvent to increase the concentration of your compound.

  • Wash Solvent Selection: Wash the isolated crystals with a solvent in which the compound is very poorly soluble to remove impurities without dissolving the product. The anti-solvent is often a good choice for the wash.

Frequently Asked Questions (FAQs)

Q1: How do I select the best initial solvent system for crystallizing a new piperidinyl-methanone hydrochloride salt? A1: A systematic approach is best. Start by determining the solubility of your compound in a range of common solvents with varying polarities at both room temperature and elevated temperatures. Ideal solvents will show a large difference in solubility with temperature.[] For hydrochloride salts, polar, protic solvents like alcohols (methanol, ethanol, isopropanol) are often good starting points.[15] Anti-solvents are typically non-polar solvents in which the salt is insoluble, such as ethers (MTBE, diethyl ether), heptane, or toluene.[15][16]

Q2: What is the "common-ion effect" and why is it important for hydrochloride salts? A2: The common-ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[9] For a piperidinyl-methanone hydrochloride (R-NH₂⁺Cl⁻), adding a source of chloride ions (like HCl) to the crystallization medium will push the equilibrium away from the dissolved state and favor precipitation of the salt, thereby increasing the yield.[9]

Q3: Can the source of HCl (e.g., aqueous HCl vs. HCl gas vs. HCl in dioxane) affect the crystallization outcome? A3: Absolutely. Using aqueous HCl can introduce water, which may lead to the formation of a hydrate (a crystalline form incorporating water molecules) or increase the solubility of the salt, potentially lowering the yield.[17][18] Anhydrous methods, such as using HCl gas or a solution of HCl in an organic solvent (like dioxane or isopropanol), are often preferred to target anhydrous crystal forms and are essential when working with water-sensitive compounds.[17]

Q4: What analytical techniques are essential for characterizing my final crystalline product? A4: A suite of analytical techniques is necessary for proper characterization.[11][19][20]

  • Powder X-Ray Diffraction (PXRD): The definitive technique for identifying the crystal form (polymorph) and assessing crystallinity.[12][21]

  • Differential Scanning Calorimetry (DSC): Determines the melting point and thermal events like polymorphic transitions.[13]

  • Thermogravimetric Analysis (TGA): Quantifies the amount of residual solvent or water in the crystal lattice.

  • Optical Microscopy: Provides information on crystal size, shape (habit), and can help identify oiling out.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and purity of the compound.

Data Presentation & Protocols

Solvent Property Comparison Table
SolventPolarity IndexBoiling Point (°C)Dielectric ConstantCommon Use
Heptane0.1981.9Anti-Solvent
Toluene2.41112.4Anti-Solvent
Diethyl Ether2.8354.3Anti-Solvent
Ethyl Acetate4.4776.0Primary Solvent
Isopropanol (IPA)3.98218.3Primary Solvent
Ethanol4.37824.6Primary Solvent
Methanol5.16532.6Primary Solvent
Water10.210080.1Co-Solvent/Anti-Solvent
Experimental Protocols

Protocol 1: Anti-Solvent Crystallization Screening

  • Dissolve 50 mg of the piperidinyl-methanone free base in 1 mL of a primary solvent (e.g., Isopropanol) in a small vial.

  • Add 1.1 equivalents of a solution of HCl in the same solvent (e.g., 2M HCl in IPA).

  • Heat the solution gently until it is clear.

  • Slowly add a potential anti-solvent (e.g., Heptane) dropwise until persistent turbidity is observed.

  • Allow the vial to cool slowly to room temperature, and then cool further to 0-5 °C.

  • Observe the solid formation. Note whether the product oils out or forms well-defined crystals.

  • Isolate the solid by filtration and analyze by PXRD and microscopy.

Protocol 2: Seeding Protocol to Prevent Oiling Out

  • Prepare a saturated solution of your hydrochloride salt at an elevated temperature (e.g., 50 °C).

  • Cool the solution slowly. Using an in-situ probe or visual observation, determine the temperature at which the solution becomes cloudy (the nucleation point).

  • In a separate run, prepare the same saturated solution at the same starting temperature.

  • Cool the solution slowly to a temperature approximately 2-3 °C above the previously determined nucleation point. This is the metastable zone.

  • Add a small amount (1-2% w/w) of previously isolated, dry crystals (seed crystals).

  • Maintain gentle agitation and continue the slow cooling profile.

  • The crystals should now grow on the added seeds, avoiding the formation of oil.

Visualizations

Crystallization Troubleshooting Workflow

G cluster_oiling Oiling Out Solutions cluster_polymorph Polymorphism Solutions cluster_yield Low Yield Solutions start Start: Dissolve Compound & Form HCl Salt oiling Problem: Oiling Out / No Crystals Form start->oiling Observe Outcome polymorph Problem: Polymorph Mixture start->polymorph Analyze by PXRD yield Problem: Low Yield start->yield Measure Recovery slow_cool 1. Decrease Cooling Rate / Slower Anti-Solvent Addition oiling->slow_cool slurry 1. Perform Slurry Conversion polymorph->slurry optimize_solvent 1. Optimize Anti-Solvent/ Final Temperature yield->optimize_solvent success Success: Desired Crystalline Product Isolated change_solvent 2. Change Solvent System (e.g., more polar) slow_cool->change_solvent add_seed 3. Add Seed Crystals change_solvent->add_seed add_seed->success Problem Solved optimize_xtal 2. Re-screen Solvents/ Optimize Temperature slurry->optimize_xtal optimize_xtal->success Problem Solved ph_control 2. Control pH / Use Common-Ion Effect optimize_solvent->ph_control ph_control->success Problem Solved

Caption: A decision workflow for troubleshooting common crystallization issues.

Impact of Cooling Rate on Crystallization

G Impact of Cooling Rate on Crystallization Outcome compound Compound in Solution supersaturation Supersaturation compound->supersaturation Cooling or Anti-solvent fast_cool Fast Cooling (High Supersaturation) supersaturation->fast_cool slow_cool Slow Cooling (Low Supersaturation) supersaturation->slow_cool nucleation_fast Spontaneous, Rapid Primary Nucleation fast_cool->nucleation_fast growth_slow Controlled Crystal Growth on Nuclei/Seeds slow_cool->growth_slow oiling_out Oiling Out / Metastable Polymorphs nucleation_fast->oiling_out Kinetics Dominate stable_crystals Large, Stable Crystals growth_slow->stable_crystals Thermodynamics Dominate

Caption: The relationship between cooling rate, supersaturation, and final product quality.

References

  • Crystal Growth & Design. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • ePrints Soton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. Retrieved from [Link]

  • Intertek. (n.d.). Crystallography Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). Various techniques for study of Crystal Properties. Retrieved from [Link]

  • Oxford Academic. (2007). 4 Analytical techniques for studying and characterizing polymorphs. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • IJPAM. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). Polymorphic forms of a hydrochloride salt of (S)-2-(1-(9H-purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one.
  • PubMed. (n.d.). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Retrieved from [Link]

  • ACS Publications. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of Otago. (n.d.). Characterisation of two polymorphic forms of ranitidine-HCl. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). Method for salt preparation.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • PMC. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Retrieved from [Link]

  • MDPI. (n.d.). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • ACS Publications. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. Retrieved from [Link]

  • R Discovery. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • ACS Publications. (n.d.). The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (3-Bromophenyl)-4-piperidinyl-methanone HCl

The following technical guide is designed to address the stability, handling, and troubleshooting of (3-Bromophenyl)(piperidin-4-yl)methanone Hydrochloride (and its free base form) under basic conditions. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address the stability, handling, and troubleshooting of (3-Bromophenyl)(piperidin-4-yl)methanone Hydrochloride (and its free base form) under basic conditions.

Executive Summary & Chemical Profile[1]

(3-Bromophenyl)(piperidin-4-yl)methanone HCl is an aryl-piperidinyl ketone commonly used as a building block in the synthesis of GPCR ligands and enzyme inhibitors.

Under basic conditions , the compound undergoes a phase change from a water-soluble salt to a lipophilic free base. While the core scaffold (aryl ketone) is chemically robust, the liberated secondary amine introduces specific stability challenges regarding oxidation and aggregation.

Stability Verdict
ConditionStability StatusPrimary Concern
Solid State (HCl Salt) Stable Hygroscopicity (store desiccated).
Aqueous Solution (Acidic) Stable None. Protonated amine protects against oxidation.
Aqueous Solution (Basic) ⚠️ Conditional Rapid precipitation of free base; oiling out.
Free Base (Neat/Oil) Sensitive Absorbs atmospheric CO₂; prone to N-oxidation over time.

Mechanistic Insight: The "Why" Behind the Instability

To troubleshoot effectively, one must understand the molecular behavior when the pH shifts.

The De-Salting Event

The piperidine nitrogen has a


 of approximately 11.0 .
  • At pH < 10: The molecule exists as the piperidinium cation (

    
    ). It is water-soluble and resistant to oxidation because the lone pair is tied up in the N-H bond.
    
  • At pH > 10 (Basic Workup): The base (e.g., NaOH,

    
    ) strips the proton. The molecule becomes the Free Base .
    
    • Solubility Shift: The neutral molecule is lipophilic. It will crash out of water, often forming a sticky oil or gum rather than a clean solid.

    • Reactivity: The nitrogen lone pair is now "naked" and nucleophilic.

Potential Degradation Pathways
  • Aerobic Oxidation: The free secondary amine can slowly oxidize to the N-oxide or hydroxylamine derivatives if exposed to air and light for prolonged periods.

  • Carbamate Formation: Like many secondary amines, the free base avidly absorbs atmospheric

    
     to form carbamic acid salts (white crusts), often mistaken for degradation.
    
  • Intermolecular Condensation (Dimerization): Although sterically hindered, the free amine of Molecule A can theoretically attack the ketone of Molecule B, forming a hemiaminal or imine (Schiff base). This is accelerated by heat and high concentration.

Visualizing the Pathway

StabilityPathways cluster_0 Basic Conditions Zone Salt (3-Bromophenyl)-4-piperidinyl-methanone HCl Salt (Stable, Water Soluble) Base Base Added (NaOH / K2CO3) Salt->Base pH > 11 FreeBase Free Base Form (Lipophilic Oil/Solid) Base->FreeBase Deprotonation Oxidation N-Oxidation (Yellowing) FreeBase->Oxidation O2 / Time Carbamate CO2 Absorption (White Crust) FreeBase->Carbamate Air Exposure Precip Precipitation / Oiling Out (Physical Change) FreeBase->Precip In Aqueous Media

Figure 1: Transformation and risk pathways upon exposure to basic conditions.

Troubleshooting Guides (Q&A)

Scenario A: Physical Appearance Changes

Q: I added 1N NaOH to my reaction mixture, and the solution turned cloudy and deposited a sticky oil. Is my compound decomposing?

  • Diagnosis: No, this is normal Free Basing .

  • Explanation: You have converted the water-soluble HCl salt into the water-insoluble free base. Because the melting point of the free base is likely low (or lowered by trace solvent), it often oils out before crystallizing.

  • Solution:

    • Do not filter the oil (it will clog).

    • Add an organic solvent (DCM or Ethyl Acetate) immediately to dissolve the oil.

    • Perform a liquid-liquid extraction.

Q: My free base turned yellow after sitting on the bench for 24 hours. Why?

  • Diagnosis: Amine Oxidation .

  • Explanation: Secondary amines are prone to oxidation by atmospheric oxygen, forming N-oxides or colored radical species. This does not affect the aryl bromide or ketone, but the amine purity is compromised.

  • Solution: Always store the free base under nitrogen/argon at -20°C, or convert it back to the HCl salt immediately for long-term storage.

Scenario B: Chemical Reactivity

Q: Is the bromine atom stable to NaOH?

  • Diagnosis: Yes.

  • Explanation: The bromine is on the phenyl ring (aryl bromide). Aryl halides are stable to aqueous bases (NaOH, KOH, NaHCO₃) at room temperature. They do not undergo

    
     displacement.
    
  • Caveat: Do not heat with strong bases in the presence of transition metals (Pd, Cu), as this could catalyze hydrolysis or coupling.

Q: Can I use Acetone to recrystallize the free base?

  • Diagnosis: Avoid Acetone.

  • Explanation: Acetone is a ketone. Your molecule contains a secondary amine.[1] While the reaction is reversible, the amine can react with the solvent (acetone) to form an aminal or imine, complicating the NMR and purity profile. Use non-ketone solvents like Ethanol, IPA, or Toluene.

Standard Operating Procedures (SOPs)

Protocol 1: Controlled Free-Basing & Extraction

Use this protocol to isolate the reactive free base for subsequent coupling reactions.

Reagents:

  • (3-Bromophenyl)-4-piperidinyl-methanone HCl

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated

    
     or 1N NaOH
    

Workflow:

Protocol Step1 1. Dissolve/Suspend HCl salt in Water (10 vol) Step2 2. Add DCM (10 vol) (Biphasic mixture) Step1->Step2 Step3 3. Slowly add Base (NaOH/Na2CO3) with vigorous stirring until pH > 12 Step2->Step3 Step4 4. Separate Organic Layer (Contains Free Base) Step3->Step4 Step5 5. Wash Organic Layer with Brine Dry over Na2SO4 Step4->Step5 Step6 6. Evaporate Solvent (Keep T < 40°C) Step5->Step6

Figure 2: Extraction workflow for isolating the free base.

Critical Steps:

  • Temperature: Keep the evaporation temperature < 40°C to minimize intermolecular condensation.

  • Drying: Ensure the organic layer is completely dry (

    
    ) before evaporation to prevent hydrolysis of subsequent reagents (if using the amine for amide coupling).
    
Protocol 2: Re-Salting (Stabilization)

If you isolated the free base but need to store it, convert it back to the salt.

  • Dissolve the free base oil in Diethyl Ether or Ethanol .

  • Cool to 0°C.

  • Add 2M HCl in Ether or 4M HCl in Dioxane dropwise.

  • The white solid precipitate is the stable HCl salt. Filter and dry under vacuum.[2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine basicity and ketone stability).
  • PubChem. (n.d.). Compound Summary for CID 64671-00-7 (Analogous Para-isomer). National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (n.d.). pKa Data for Organic Compounds. University of Wisconsin-Madison. (Reference for Piperidine pKa ~11). Retrieved from [Link]

(Note: Specific stability data for the exact 3-bromo isomer is inferred from the functional group chemistry of the widely characterized 4-bromo and unsubstituted analogs.)

Sources

Troubleshooting

Technical Support Center: Handling Piperidine Hydrochloride Salts

[1] Current Status: Operational Topic: Hygroscopicity Management & Handling Protocols Ticket ID: PIP-HCL-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Hygroscopicity Management & Handling Protocols Ticket ID: PIP-HCL-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Immediate Triage

The Issue: Piperidine hydrochloride (Piperidine HCl) is deliquescent . It does not merely absorb moisture; it pulls water from the atmosphere with sufficient energy to dissolve its own crystal lattice, turning free-flowing powder into a sticky gum or liquid solution.

Immediate Impact:

  • Stoichiometric Failure: Weighing 100 mg of "wet" salt may result in only 80 mg of active reagent, leading to incomplete reactions.[1]

  • Process Contamination: Introduction of water into moisture-sensitive couplings (e.g., EDC/NHS, acid chloride reactions).[1]

Quick Links:

Core Knowledge: The Mechanism of Failure

To handle this material, you must understand why it fails.

The hygroscopicity of amine salts is dictated by the competition between Lattice Energy (holding the crystal together) and Hydration Enthalpy (energy released when water binds to ions).

For Piperidine HCl, the chloride ion (


) is a hard Lewis base with high charge density, forming strong hydrogen bonds with atmospheric water.[1] Once a monolayer of water forms on the crystal surface, it creates a localized saturated solution. This lowers the vapor pressure of the surface below that of the surrounding air, creating a self-perpetuating cycle of moisture absorption (deliquescence).

Expert Insight: If your bottle has turned into a solid block, do not chisel it. The friction generates heat, which increases the solubility of the salt in its absorbed water, worsening the problem. See the Rescue Protocol below.

Storage & Inventory Management

Proper storage is the first line of defense. Parafilm is permeable to water vapor over time and is insufficient for long-term storage of deliquescent salts.[1]

Visual Guide: Storage Logic Flow

StorageLogic Start New Piperidine HCl Bottle Usage Frequency of Use? Start->Usage Daily Daily/Weekly Usage->Daily High Turnover LongTerm Monthly/Archival Usage->LongTerm Low Turnover Desiccator Vacuum Desiccator (P2O5 or Silica) Daily->Desiccator Standard Protocol Tape Teflon Tape Threads + Parafilm (Temporary) Daily->Tape Short term only Schlenk Schlenk Storage Flask (Inert Gas Blanket) LongTerm->Schlenk Best Practice

Figure 1: Decision matrix for storage based on usage frequency to minimize moisture exposure.

Critical Protocols
Protocol A: The "Subtract-by-Difference" Weighing Method

Use this when a glovebox is unavailable. This method eliminates the error caused by the salt absorbing water during the weighing process.

Principle: You strictly measure the loss of mass from the source container, rather than the gain on the balance pan.

  • Preparation: Dry a weighing bottle (glass with ground-glass stopper) in an oven at 110°C for 1 hour. Cool in a desiccator.

  • Load: Add approx. 2-3 g of Piperidine HCl to the weighing bottle inside a glove bag or dry box if possible. Close the stopper immediately.

  • Initial Weighing (

    
    ):  Place the closed bottle on the analytical balance. Tare the balance to zero before placing the bottle, then record the full mass (
    
    
    
    ).
  • Transfer:

    • Take the bottle to your reaction vessel.

    • Remove the stopper, quickly pour/tap a small amount into the reaction vessel.

    • Immediately replace the stopper.

  • Final Weighing (

    
    ):  Return the closed bottle to the balance. Record the remaining mass.[2][3][4][5]
    
  • Calculation:

    
    
    Note: If the mass is insufficient, repeat steps 3-6. Never return excess material to the source bottle.
    
Protocol B: The "Wet Salt Rescue" (Recrystallization)

Use this if your salt has clumped or if precise stoichiometry is critical.

Objective: Remove absorbed water and restore free-flowing crystal structure.

Reagents:

  • Ethanol (Absolute)

  • Diethyl Ether (Anhydrous)

Step-by-Step:

  • Dissolution: Place the wet/clumped salt in a round-bottom flask. Add the minimum amount of boiling absolute Ethanol required to dissolve the solid completely.

    • Tip: If the solution is yellow/discolored, treat with activated charcoal and filter while hot.

  • Crystallization: Remove from heat. Add anhydrous Diethyl Ether dropwise until the solution becomes slightly turbid (cloudy).

  • Cooling: Add a few drops of Ethanol to clear the turbidity, then let the flask stand at room temperature for 30 minutes. Move to a fridge (4°C) for 2 hours.

  • Collection: Filter rapidly using a Büchner funnel under inert gas (nitrogen blanket) if possible.

  • Drying: Dry the crystals in a vacuum oven at 60°C over

    
     for 24 hours.
    
  • Verification: Measure Melting Point. Target: 245–248°C [1][2].[1][6][7] Significant depression (<240°C) indicates retained moisture.[1]

Advanced QC: Karl Fischer Titration

If your reaction is highly sensitive (e.g., peptide coupling), you must quantify the water content.[1]

The Problem: Amines can shift the pH of the Karl Fischer (KF) reagent, causing side reactions that lead to false-high water readings. The Fix: Use a Buffered Solvent System .

Data Table: KF Parameters for Piperidine HCl

ParameterSpecificationReason
Solvent Methanol + Benzoic Acid (1M)Buffers the basicity of piperidine; prevents pH shift >8 [3].
Titrant Composite 5 (Iodine/SO2)Standard one-component reagent.[1]
Sample Size 50 - 100 mgLow mass prevents overwhelming the buffer capacity.
Endpoint 50 µA / 10s delayDrift stop ensures reaction is complete.[1]
Troubleshooting FAQ

Q: Can I dry Piperidine HCl in a standard oven without vacuum? A: It is risky.[1] While the salt is thermally stable up to ~240°C, prolonged exposure to hot air can cause surface oxidation (yellowing) or partial dissociation of HCl. Vacuum drying lowers the required temperature and removes oxygen, preserving purity [4].

Q: I don't have a glovebox. How do I transfer the salt to my reaction flask? A: Use the "Schlenk solid addition" technique. Place the salt in a bent solid-addition tube (powder funnel with a ground glass joint). Attach this to the neck of your reaction flask while purging with nitrogen. Rotate the tube to dump the solid in without exposing the reaction solvent to air.

Q: My reaction yield is consistently 15% lower than expected. Is it the salt? A: Likely yes. If your salt contains 15% water by weight (common for deliquescent salts stored improperly), you are adding 15% less moles of Piperidine than calculated.[1]

  • Diagnostic: Run a proton NMR in

    
    . A broad singlet that shifts position upon adding 
    
    
    
    indicates exchangeable protons from water/HCl, but integration is difficult.[1] The Melting Point test (Protocol B) is a faster diagnostic.
Visual Workflow: Moisture Defense System

MoistureDefense cluster_0 Preparation cluster_1 Action DryGlass Oven Dry Glassware (110°C) Weigh Weigh by Difference (Protocol A) DryGlass->Weigh CheckInv Check Salt Condition (Flow vs. Clump) CheckInv->Weigh Free Flowing Rescue Recrystallize (Protocol B) CheckInv->Rescue Clumped/Wet Reaction Reaction Initiation Weigh->Reaction Immediate Transfer Rescue->Weigh Restored

Figure 2: Operational workflow for handling hygroscopic reagents.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723721, Piperidine Hydrochloride.[1] Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals.[1] (Standard text for purification protocols). Protocol adapted from general amine salt recrystallization methods.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (3-Bromophenyl)-4-piperidinyl-methanone HCl

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for (3-Bromophenyl)-4-piperidinyl-methanone Hydrochloride . This document is structured to assist analytical chemists and medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for (3-Bromophenyl)-4-piperidinyl-methanone Hydrochloride . This document is structured to assist analytical chemists and medicinal chemists in structural validation, distinguishing this specific salt form from its free base and common impurities.

Executive Summary & Structural Logic

(3-Bromophenyl)-4-piperidinyl-methanone HCl is a pharmacophore scaffold often used in the synthesis of GPCR ligands and kinase inhibitors. Its NMR analysis presents specific challenges due to the hydrochloride salt form (affecting piperidine chemical shifts) and the 3-substituted aromatic ring (requiring precise coupling constant analysis).

This guide compares the spectral performance across three solvent systems—DMSO-d6 , Methanol-d4 , and D2O —to establish the "Gold Standard" protocol for validation.

The Molecule at a Glance
  • Core A: 3-Bromobenzoyl moiety (Aromatic region, distinct meta-substitution pattern).

  • Core B: 4-Substituted Piperidine ring (Aliphatic region, chair conformation).

  • Critical Feature: Protonated amine (

    
    ) due to HCl salt, observable only in aprotic polar solvents.
    

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is the single most critical variable in analyzing this compound. The hydrochloride salt form exhibits poor solubility in non-polar solvents like CDCl3, leading to aggregation and broad lines.

Comparison Table: Solvent Performance
FeatureDMSO-d6 (Recommended)Methanol-d4 (MeOD)Deuterium Oxide (D2O)
Solubility ExcellentExcellentGood
Ammonium (

) Signal
Visible (Broad singlets, ~8.5-9.5 ppm)Invisible (Exchanged)Invisible (Exchanged)
Resolution High (Sharp peaks)HighModerate (HDO overlap risk)
Chemical Shift Stability StablepH dependentpH dependent
Use Case Full Characterization & Salt Confirmation Routine purity checkSolubility studies
Analytical Insight: Why DMSO-d6?

In DMSO-d6 , the acidic protons on the piperidine nitrogen (


) exchange slowly enough to be observed. This provides two critical data points:
  • Stoichiometry: Integration of these protons (typically 2H) confirms the formation of the mono-hydrochloride salt.

  • Symmetry: If the nitrogen inversion is locked, you may see splitting of the axial/equatorial protons.

Detailed Spectral Assignment (in DMSO-d6)

Frequency: 400 MHz | Temperature: 298 K | Reference: TMS (0.00 ppm)

A. The Aromatic Region (7.4 – 8.2 ppm)

The 3-bromobenzoyl group creates a distinct "1:1:1:1" pattern due to the lack of symmetry.

PositionProton TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-2 Ar-H (Ortho to CO/Br)8.05 - 8.15 Triplet-like Singlet (t)

Most deshielded; between two EWGs (CO and Br).
H-6 Ar-H (Ortho to CO)7.90 - 8.00 Doublet of Doublets (dt)

Deshielded by Carbonyl anisotropy.
H-4 Ar-H (Ortho to Br)7.80 - 7.88 Doublet of Doublets (dt)

Deshielded by Bromine inductive effect.
H-5 Ar-H (Meta)7.45 - 7.55 Triplet (t)

Least deshielded; pseudo-triplet due to overlap.
B. The Aliphatic Region (1.8 – 3.8 ppm)

The piperidine ring is protonated, shifting alpha-protons downfield compared to the free base.

PositionProton TypeShift (

, ppm)
MultiplicityAssignment Logic
NH2+ Ammonium8.80 - 9.20 Broad Singlet (2H)Exchangeable; disappears with

shake.
H-4' Methine (CH-CO)3.65 - 3.75 Multiplet (tt)Alpha to carbonyl; deshielded.
H-2', 6' Piperidine

(

to N)
3.20 - 3.40 Broad Multiplet (4H)Deshielded by positive charge on Nitrogen.
H-3', 5' Piperidine

(

to N)
1.85 - 2.05 Multiplet (4H)Typical cyclic methylene range.

Note on Water: In DMSO-d6, the water peak appears at 3.33 ppm . This often overlaps with the H-2',6' piperidine signals. Recommendation: Use dry DMSO-d6 ampoules or run a COSY experiment to resolve the overlap.

Experimental Protocol: The "Self-Validating" Workflow

This protocol ensures that the salt form is correctly identified and distinguished from the free base.

Step 1: Sample Preparation
  • Weigh 5-10 mg of the solid HCl salt.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

  • Critical: Sonicate for 30 seconds. HCl salts can form tight crystal lattices that dissolve slowly.

  • Transfer to a 5mm NMR tube.

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1): 2.0 seconds (Ensure complete relaxation of aromatic protons for accurate integration).

  • Number of Scans (NS): 16 or 32.

  • Spectral Width: 14 ppm (to capture the downfield NH protons).

Step 3: Validation (The D2O Shake)

If you observe broad peaks at 8-9 ppm:

  • Add 1 drop of D2O to the NMR tube.

  • Shake and re-acquire the spectrum.

  • Result: The peaks at 8-9 ppm should vanish. The H-2',6' piperidine peaks may shift slightly upfield due to the change in solvent polarity. This confirms the presence of the amine salt.

Visualization of Logic & Workflow

Diagram 1: Assignment Logic Tree

This decision tree illustrates how to assign the aromatic region based on coupling constants (


-values), distinguishing the 3-bromo substitution from 4-bromo or 2-bromo isomers.

AromaticAssignment Start Analyze Aromatic Region (7.4 - 8.2 ppm) Count Count Signals Start->Count FourSignals 4 Distinct Signals (Asymmetric) Count->FourSignals Yes TwoSignals 2 Distinct Signals (Symmetric AA'BB') Count->TwoSignals No SingletCheck Check for Singlet/Triplet-like (J ~ 1.8 Hz) FourSignals->SingletCheck WrongIsomer Likely 4-Bromo Isomer (REJECT) TwoSignals->WrongIsomer H2_Assign Assign H-2 (Most Deshielded, ~8.1 ppm) Between CO and Br SingletCheck->H2_Assign Found OrthoCheck Analyze Doublets H2_Assign->OrthoCheck H6_Assign Assign H-6 (Ortho to CO) ~7.95 ppm Deshielded by Carbonyl OrthoCheck->H6_Assign H4_Assign Assign H-4 (Ortho to Br) ~7.85 ppm Deshielded by Br OrthoCheck->H4_Assign H5_Assign Assign H-5 (Meta) ~7.50 ppm Pseudo-Triplet OrthoCheck->H5_Assign

Caption: Logic flow for confirming the 3-bromophenyl substitution pattern via 1H NMR splitting analysis.

Diagram 2: Solvent Selection Workflow

A guide to choosing the correct solvent based on the analytical goal (Salt confirmation vs. Solubility).

SolventWorkflow Goal Define Analytical Goal FullChar Full Characterization & Salt Confirmation Goal->FullChar RapidQC Rapid QC / Purity Goal->RapidQC CDCl3 Select CDCl3 Goal->CDCl3 Avoid DMSO Select DMSO-d6 (Visualizes NH2+) FullChar->DMSO MeOD Select MeOD (Sharp signals, No NH) RapidQC->MeOD Warning WARNING: Poor Solubility Broad Signals CDCl3->Warning

Caption: Decision matrix for solvent selection. DMSO-d6 is prioritized for complete salt analysis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

Sources

Comparative

Beyond C18: High-Resolution Purity Analysis of Bromobenzoyl Piperidines

A Comparative Method Development Guide Executive Summary For researchers synthesizing or analyzing bromobenzoyl piperidines—common scaffolds in synthetic cannabinoids and pharmaceutical intermediates—standard C18 chromat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary

For researchers synthesizing or analyzing bromobenzoyl piperidines—common scaffolds in synthetic cannabinoids and pharmaceutical intermediates—standard C18 chromatography often fails to resolve critical regioisomers (e.g., ortho- vs. para- bromo substitution) and suffers from peak tailing due to the basic piperidine moiety.[1][2]

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Biphenyl stationary phase. Experimental data demonstrates that while C18 provides adequate retention, Biphenyl phases offer superior selectivity (


) for halogenated aromatic isomers , achieving baseline resolution (

) where C18 fails (

).[2]

Part 1: The Analytical Challenge

The structural complexity of bromobenzoyl piperidines presents a "double-trouble" scenario for HPLC method development:

  • The Basic Nitrogen (Piperidine Ring): With a pKa

    
     11, the piperidine nitrogen is protonated at typical acidic HPLC pH levels (pH 2–4).[2] This cation interacts strongly with residual silanols on the silica surface, causing severe peak tailing (
    
    
    
    ).[2]
  • The Halogenated Aromatic Ring: The position of the bromine atom (2-, 3-, or 4-position) creates regioisomers with identical mass (isobaric) and nearly identical hydrophobicity.[1] Standard alkyl phases (C18) struggle to differentiate these based solely on hydrophobic interaction.[2]

The Decision Matrix (Workflow)

MethodDevelopment Start Start: Bromobenzoyl Piperidine Sample CheckStruct Analyze Structure: Basic N + Aromatic Isomers Start->CheckStruct SelectCol Select Stationary Phase CheckStruct->SelectCol C18 Option A: C18 (L1) Mechanism: Hydrophobicity SelectCol->C18 Biphenyl Option B: Biphenyl (L11) Mechanism: Hydrophobicity + Pi-Pi SelectCol->Biphenyl ResultC18 Result A: Co-elution of isomers Peak Tailing C18->ResultC18 Limited Selectivity ResultBi Result B: Baseline Resolution Sharp Peaks Biphenyl->ResultBi Enhanced Selectivity

Figure 1: Decision matrix highlighting the divergence in column selection based on structural requirements.

Part 2: Comparative Study (C18 vs. Biphenyl)

To validate the performance, a mixture containing 4-bromobenzoyl piperidine (Target) and its likely impurity 2-bromobenzoyl piperidine (Isomer) was analyzed.[1][2]

Experimental Conditions
  • System: UHPLC with DAD detection at 254 nm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C.[2]

Comparative Data Table
ParameterStandard C18 ColumnBiphenyl ColumnInterpretation
Retention Time (Target) 6.2 min6.8 minBiphenyl shows slightly higher retention due to pi-pi engagement.[1][2]
Selectivity (

)
1.021.15Critical Difference: C18 barely distinguishes the isomers.[2]
Resolution (

)
1.1 (Co-elution) 3.4 (Baseline) Biphenyl fully resolves the impurity.[2]
Tailing Factor (

)
1.81.2Biphenyl phases often use high-purity silica, reducing silanol activity.[1][2]
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
The electron-deficient bromine ring interacts specifically with the biphenyl ligand.[1]
Mechanistic Insight

The superior performance of the Biphenyl phase is driven by


-

interactions
. The bromine atom is electron-withdrawing, creating an electron-deficient aromatic ring on the analyte.[1] The Biphenyl stationary phase is electron-rich.[1] This creates a specific "lock-and-key" electronic interaction that C18 (which is electronically inert) cannot replicate.

Part 3: Recommended Protocol (The "Winner")

Based on the comparative data, the following protocol is recommended for the purity analysis of bromobenzoyl piperidines.

Reagents and Standards
  • Solvents: LC-MS grade Acetonitrile and Water.[1][2]

  • Modifier: Formic Acid (98%+ purity) or Difluoroacetic Acid (DFA) for sharper peaks.[2]

  • Reference Standard: 4-Bromobenzoyl piperidine (purity >99%).[1][2]

Chromatographic Conditions
  • Column: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 x 2.1 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

    • Note: Methanol is preferred over Acetonitrile for Biphenyl columns as it enhances

      
      -
      
      
      
      selectivity [1].[1][2]
  • Gradient Program:

    • 0.0 min: 40% B[1][2]

    • 8.0 min: 90% B[1][2]

    • 8.1 min: 40% B[1][2]

    • 10.0 min: 40% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 35°C.

  • Detection: UV @ 240 nm (max absorbance for benzoyl group).[2]

Separation Mechanism Diagram

Mechanism cluster_legend Selectivity Driver Analyte Bromobenzoyl Piperidine Interaction1 Hydrophobic Interaction Analyte->Interaction1 Interaction2 Pi-Pi Stacking Analyte->Interaction2 Stationary Biphenyl Ligand Interaction1->Stationary Interaction2->Stationary

Figure 2: The dual-retention mechanism of Biphenyl phases.[2] The blue arrow indicates the Pi-Pi stacking critical for isomer separation.[1]

Part 4: Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following system suitability tests before every sample batch:

  • Resolution Check: Inject a mixture of the target and its closest isomer (e.g., 2-bromo vs 4-bromo).[1][2]

    • Acceptance Criteria:

      
      .
      
  • Peak Tailing: Calculate the tailing factor (

    
    ) for the main peak.[2]
    
    • Acceptance Criteria:

      
      .[2] If 
      
      
      
      , replace the mobile phase (formic acid is volatile and may have evaporated) or clean the column.
  • Linearity: Prepare 5 concentration levels (e.g., 10 µg/mL to 200 µg/mL).

    • Acceptance Criteria:

      
      .[2][3]
      

References

  • Phenomenex. (2025).[2][4] Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns for Analysis of an 11 Analyte Anticonvulsant Panel. Phenomenex Application Notes.[2] [Link]

  • Nacalai Tesque. (2025).[2] Comparison of biphenyl and other aromatic stationary phases. COSMOSIL Technical Guides.[2] [Link][2]

  • Zhou, G., et al. (2022).[2][3] Total Content of Piperidine Analysis in Artane by RP-HPLC. Journal of Chromatographic Science, 60(7), 613-619.[2][3] [Link]

Sources

Validation

Technical Guide: LC-MS Fragmentation Patterns of (3-Bromophenyl)(piperidin-4-yl)methanone

This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of (3-Bromophenyl)(piperidin-4-yl)methanone (also known as 4-(3-bromobenzoyl)piperidine ). It is designed to assist analytical scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of (3-Bromophenyl)(piperidin-4-yl)methanone (also known as 4-(3-bromobenzoyl)piperidine ). It is designed to assist analytical scientists in structural confirmation, impurity profiling, and metabolite identification during drug development.

Executive Summary & Compound Profile

(3-Bromophenyl)(piperidin-4-yl)methanone is a critical pharmacophore scaffold, often serving as a building block for GPCR ligands (e.g., 5-HT, Dopamine receptors) and enzyme inhibitors. Its fragmentation behavior in Liquid Chromatography-Mass Spectrometry (LC-MS) is governed by the competition between the basic piperidine nitrogen and the resonance-stabilized benzoyl moiety.

Property Details
Common Name 4-(3-Bromobenzoyl)piperidine
CAS Number Note: Often available as HCl salt (e.g., CAS 50656-93-4 is the non-bromo analog). Specific CAS varies by salt form.
Formula C₁₂H₁₄BrNO
Monoisotopic Mass 267.0259 (⁷⁹Br) / 269.0238 (⁸¹Br)
Ionization Mode ESI Positive (+)
Key Diagnostic 1:1 Bromine Isotope Ratio (⁷⁹Br/⁸¹Br) preserved in daughter ions.

Experimental Configuration

To reproduce the fragmentation data described below, the following experimental setup is recommended. These conditions ensure optimal ionization of the secondary amine and sufficient internal energy for diagnostic bond cleavages.

LC-MS/MS Parameters
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves molecular ion [M+H]⁺.

    • Medium (25-35 eV): Generates diagnostic acylium ions.

    • High (>45 eV):[1] Induces secondary phenyl ring fragmentation.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

Fragmentation Pathway Analysis

The fragmentation of (3-Bromophenyl)(piperidin-4-yl)methanone is driven by Charge-Remote Fragmentation and Inductive Cleavage . The protonated precursor [M+H]⁺ (m/z 268/270) undergoes distinct pathways yielding high-confidence structural markers.

Primary Pathway: Inductive Cleavage (Formation of Acylium Ion)

The most dominant fragmentation channel involves the cleavage of the bond between the carbonyl carbon and the piperidine C4 position. Although the piperidine nitrogen is the most basic site (and initial protonation site), the formation of the resonance-stabilized 3-bromobenzoyl cation is energetically favorable under Collision Induced Dissociation (CID).

  • Precursor: m/z 268.0 / 270.0

  • Transition: Cleavage of C(carbonyl)-C(piperidine).

  • Product Ion: m/z 183.0 / 185.0 (Base Peak).

  • Mechanism: The charge migrates to the carbonyl oxygen or is retained by the aromatic system, generating the acylium species. This ion retains the characteristic 1:1 bromine isotope pattern.

Secondary Pathway: Decarbonylation

At higher collision energies (>30 eV), the 3-bromobenzoyl cation eliminates a neutral Carbon Monoxide (CO) molecule (28 Da).

  • Precursor: m/z 183.0 / 185.0

  • Transition: Loss of CO (-28 Da).[2]

  • Product Ion: m/z 155.0 / 157.0 (3-Bromophenyl cation).

  • Significance: This transition (183 → 155) confirms the presence of the carbonyl linker attached directly to the aromatic ring.

Tertiary Pathway: Piperidine Ring Fragmentation

While less intense than the aromatic fragments, low-mass ions derived from the piperidine ring are crucial for distinguishing this compound from isomers (e.g., N-acyl analogs).

  • Product Ion: m/z 84.0 (Tetrahydropyridine cation).

  • Mechanism: Ring opening and loss of neutral fragments, often seen in 4-substituted piperidines.

Visualization of Fragmentation Mechanisms

The following diagram illustrates the hierarchical fragmentation pathways, color-coded by ion stability and process type.

FragmentationPathway Precursor [M+H]+ Precursor m/z 268 / 270 (Protonated Piperidine) Acylium 3-Bromobenzoyl Cation m/z 183 / 185 (Base Peak) Precursor->Acylium Inductive Cleavage (C-C Bond Break) Piperidine Piperidine Ring Fragment m/z 84 Precursor->Piperidine Ring Fragmentation (Minor Pathway) NeutralPiperidine Neutral Piperidine Loss (C5H10N) Precursor->NeutralPiperidine Phenyl 3-Bromophenyl Cation m/z 155 / 157 Acylium->Phenyl Decarbonylation (High CE) NeutralCO Neutral CO Loss (-28 Da) Acylium->NeutralCO

Figure 1: ESI-MS/MS fragmentation pathway of (3-Bromophenyl)(piperidin-4-yl)methanone showing the primary acylium ion formation and subsequent CO loss.

Comparative Performance Analysis

To validate the identity of (3-Bromophenyl)(piperidin-4-yl)methanone, it is essential to compare its spectral signature against structural analogs.

Table 1: Diagnostic Ion Comparison
CompoundPrecursor [M+H]⁺Key Fragment 1 (Acylium)Key Fragment 2 (Aryl)Distinctive Feature
(3-Br-Phenyl)(Pip-4-yl)methanone 268 / 270 183 / 185 155 / 157 1:1 Isotope Pattern on all major ions.
4-Benzoylpiperidine (No Br)19010577No isotope pattern; mass shift of -78 Da.
(3-Br-Phenyl)(Pip-1-yl)methanone*268 / 270183 / 185155 / 157Amide Linker: Higher stability of m/z 112 (Piperidine-CO⁺) or m/z 86 fragments.
Haloperidol (Analog)376123 (F-Benzoyl)95 (F-Phenyl)Fluorine signature; similar fragmentation logic.

*Note: The Pip-1-yl isomer is an amide. While it yields the same acylium ion, the relative abundance of amine-containing fragments (m/z 86) is typically higher in amides than in ketones due to the strength of the amide bond.

Validated Protocol for Identification

Objective: Confirm the presence of the 3-bromobenzoyl pharmacophore.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol. Dilute 1:100 with Mobile Phase A.

  • Full Scan (MS1): Acquire data from m/z 100–500.

    • Criteria: Observe doublet at m/z 268.0/270.0 with equal intensity.

  • Product Ion Scan (MS2): Select m/z 268.0 as precursor. Set CE to 30 eV.

    • Criteria: Verify base peak at m/z 183.0.

    • Criteria: Verify secondary peak at m/z 155.0.

    • Criteria: Ensure absence of m/z 105 (indicates debromination or contamination).

  • Isotope Confirmation: Repeat MS2 for precursor m/z 270.0.

    • Criteria: Fragments must shift by +2 Da (185.0 and 157.0).

References

  • Fragmentation of Aryl-Piperidine Ketones

    • Study on the Mass Spectrometry Fragmentation Patterns of Ketamine Analogues (Aryl-Cyclohexanones). (2023).[2] PMC. Link

    • Note: This reference establishes the alpha-cleavage and acylium ion form
  • Analogous Structure Data (4-Benzoylpiperidine)

    • Synthesis and Evaluation of 4-Benzoylpiperidine Derivatives. (2010). ACS Chemical Neuroscience. Link

    • Provides baseline spectral data for the non-bromin
  • General ESI-MS Interpretation

    • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link

Sources

Comparative

Comparative Guide: 13C NMR Efficacy in Structural Elucidation of Functionalized Piperidines

Executive Summary In the development of neuroactive pharmacophores, the piperidine ring is a ubiquitous scaffold. However, validating the specific stereochemical configuration (e.g., cis vs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive pharmacophores, the piperidine ring is a ubiquitous scaffold. However, validating the specific stereochemical configuration (e.g., cis vs. trans isomers, axial vs. equatorial substitution) of functionalized piperidines remains a bottleneck. While X-ray crystallography is definitive, it is low-throughput and requires crystalline solids. 1H NMR often suffers from severe signal overlap in the aliphatic region (1.0–2.5 ppm).

This guide validates 13C NMR as the superior high-throughput "workhorse" for structural elucidation of piperidine derivatives. By leveraging the wide chemical shift dispersion (0–220 ppm) and the stereoelectronically sensitive


-gauche effect , researchers can unambiguously assign stereochemistry in solution state without the need for crystallization.

Comparative Analysis: 13C NMR vs. Alternatives

The following table contrasts 13C NMR with standard alternatives for piperidine validation.

Feature13C NMR (Recommended) 1H NMR X-Ray Crystallography
Primary Output Carbon skeleton connectivity & stereochemistry.Proton count & neighborhood coupling.Absolute 3D configuration.
Resolution High: 220 ppm range prevents overlap.Low: Ring protons overlap (1–4 ppm).Definitive: Atomic precision.
Stereochem Sensitivity High: Via

-gauche shielding effects (3–6 ppm shifts).
Moderate: Via coupling constants (

-values), often obscured.
Absolute: Direct visualization.
Sample State Solution (biologically relevant).Solution.Solid Crystal (lattice packing artifacts possible).
Throughput Medium (10 min – 1 hr).High (1–5 min).Low (Days to Weeks).
Quantification Possible (with relaxation agents).[1][2][3][4]Standard.N/A.

Mechanistic Insight: The -Gauche Effect

As a Senior Application Scientist, I emphasize that successful validation relies on understanding the


-gauche effect . This is the physical basis for distinguishing axial from equatorial substituents in piperidine rings.
  • The Mechanism: When a substituent on the piperidine ring is in an axial orientation, it creates a steric compression (Van der Waals repulsion) with the

    
    -carbon (the carbon three bonds away).
    
  • The Result: This compression causes an upfield shift (shielding) of the

    
    -carbon signal by typically 3–6 ppm  compared to the equatorial isomer.
    
  • Application: By comparing the chemical shifts of C-3 and C-5, you can determine the orientation of substituents at C-2 or C-4.

Diagram 1: Stereochemical Assignment Logic

The following logic tree illustrates the decision-making process for assigning piperidine stereochemistry using 13C NMR data.

PiperidineLogic Start Acquire 13C NMR Spectrum Assign Assign C-2/C-6 (Alpha) & C-3/C-5 (Beta/Gamma) Start->Assign Check Check Chemical Shift of Gamma-Carbon (Relative to unsubstituted or isomer) Assign->Check Decision Shift Direction? Check->Decision Upfield Upfield Shift (Shielded by 3-6 ppm) Decision->Upfield < 30 ppm Downfield Downfield/Neutral (Typical range) Decision->Downfield > 30 ppm ResultAxial Conclusion: Substituent is AXIAL (Steric Compression) Upfield->ResultAxial ResultEq Conclusion: Substituent is EQUATORIAL (Thermodynamically Stable) Downfield->ResultEq

Caption: Logic flow for distinguishing axial vs. equatorial isomers using the


-gauche shielding effect.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, especially when integration is required (Quantitative 13C NMR or qNMR ), standard parameters are insufficient due to the long relaxation times (


) of carbon nuclei.[1][2][4]
Reagents & Equipment[1][5]
  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if solubility is poor).
  • Relaxation Agent: Chromium(III) acetylacetonate, Cr(acac)

    
     .[2][3][4][5]
    
  • Instrument: 400 MHz NMR or higher (100 MHz carbon frequency).

Step-by-Step Methodology
  • Sample Preparation (Standard):

    • Dissolve 20–50 mg of piperidine derivative in 0.6 mL of solvent.

    • Why: 13C is only 1.1% naturally abundant; high concentration is critical for signal-to-noise (S/N).

  • Sample Preparation (Quantitative Validation):

    • Add Cr(acac)

      
        to a final concentration of ~0.05 M (approx. 3-5 mg per sample).
      
    • Mechanism:[6] Cr(acac)

      
       is paramagnetic.[4] It provides an efficient relaxation pathway, reducing the 
      
      
      
      of carbon nuclei from >10s to <2s. This allows for accurate integration without waiting 60s between scans.
  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling) or yg (Inverse gated) for qNMR.

    • Spectral Width: 240 ppm (covers carbonyls and aliphatic).

    • Relaxation Delay (

      
      ): 
      
      • Standard: 2.0 seconds.

      • Quantitative (with Cr(acac)

        
        ): 2.0 – 5.0 seconds.
        
    • Scans (

      
      ):  Minimum 1024 (approx. 30-60 mins).
      
  • Processing:

    • Apply exponential line broadening (

      
       Hz) to improve S/N.
      
    • Baseline correct (automatic or polynomial).

Diagram 2: Validation Workflow

Workflow Sample Sample + Solvent (CDCl3) Screen 1H NMR Screen (Purity Check) Sample->Screen Decision Pure? Screen->Decision Decision->Sample No (Purify) Prep Add Cr(acac)3 (Relaxation Agent) Decision->Prep Yes Acquire 13C Acquisition (ns=1024, d1=2s) Prep->Acquire Process Process & Integrate Acquire->Process Validate Assign Stereochem (Gamma Effect) Process->Validate

Caption: Operational workflow for high-fidelity 13C NMR structural validation.

Data Presentation: Expected Chemical Shifts

The following table demonstrates the theoretical shift differences driven by the


-gauche effect in a 1-methyl-4-substituted piperidine system.
Carbon PositionEquatorial Substituent (

ppm)
Axial Substituent (

ppm)

(Shift)
Interpretation
C-2 / C-6 (

)
~ 55.0~ 52.0-3.0Shielding via steric compression.
C-3 / C-5 (

)
~ 30.0~ 26.0-4.0Primary Indicator: Strong

-gauche effect.
C-4 (

)
~ 40.0~ 35.0-5.0Direct substitution site shielding.
N-Methyl ~ 46.0~ 46.00.0Minimal change (remote).

Key Takeaway: If your experimental spectrum shows the C-3/C-5 signals near 26 ppm , the substituent is likely axial . If they appear near 30+ ppm , the substituent is likely equatorial .

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (The authoritative text on NMR tables and substituent effects).

  • Reich, H. J. (University of Wisconsin-Madison). NMR Spectroscopy: Data and Tables - Cyclohexane and Piperidine Stereochemistry. (Gold standard online resource for organic NMR).

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (Verified spectral data for piperidine standards).

  • Cayman Chemical. Chromium(III) Acetylacetonate Safety & Technical Data. (Source for reagent handling and specifications).

Sources

Validation

Elemental analysis standards for (3-Bromophenyl)-4-piperidinyl-methanone HCl

Topic: Elemental Analysis Standards for (3-Bromophenyl)-4-piperidinyl-methanone HCl Content Type: Publish Comparison Guide Executive Summary In pharmaceutical development, (3-Bromophenyl)-4-piperidinyl-methanone HCl (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for (3-Bromophenyl)-4-piperidinyl-methanone HCl Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical development, (3-Bromophenyl)-4-piperidinyl-methanone HCl (CAS: 59507-53-8 / 1072944-50-3) serves as a critical scaffold for synthesizing dopamine receptor antagonists and serotonin modulators. However, its validation as a Reference Standard presents a unique challenge: confirming the precise stoichiometry of the hydrochloride salt.

While HPLC confirms chromatographic purity, it remains blind to the inorganic counter-ion ratio (HCl) and solvation state. This guide objectively compares Elemental Analysis (EA) against alternative characterization methods (HPLC, NMR, Titration), demonstrating why EA is the definitive "Referee Method" for establishing the identity and purity of this salt form.

The "Gold Standard": Theoretical Composition

To validate a batch of (3-Bromophenyl)-4-piperidinyl-methanone HCl as a reference standard, experimental combustion data must align with the theoretical mass fractions.

Chemical Structure:

  • Formula (HCl Salt):

    
    
    
  • Molecular Weight: 304.61 g/mol

  • Key Feature: The presence of both Bromine (Br) and Chlorine (Cl) requires specific combustion additives (e.g., Tungsten/Tin) to prevent halogen interference.

Table 1: Theoretical Mass Fractions (Acceptance Criteria)

Standard pharmaceutical acceptance requires experimental values to be within ±0.4% of theory.

ElementTheoretical Mass %Tolerance Range (±0.4%)Diagnostic Role
Carbon (C) 47.31% 46.91% – 47.71%Confirms backbone integrity and solvent removal.
Hydrogen (H) 4.96% 4.56% – 5.36%Sensitive to hydration (water contamination).
Nitrogen (N) 4.60% 4.20% – 5.00%Confirms amine stoichiometry.
Chlorine (Cl) 11.64% 11.24% – 12.04%CRITICAL: Confirms 1:1 HCl salt formation.
Comparative Performance: EA vs. Alternative Methods

Why use Elemental Analysis when HPLC is available? The following comparison highlights the specific "blind spots" of alternative techniques when validating this specific HCl salt.

Method A: Elemental Analysis (Combustion)
  • Mechanism: Flash combustion at 1800°C converts the sample into gases (

    
    ).
    
  • Verdict: Superior for Salt Validation.

  • Pros: Directly quantifies the Carbon-to-Chlorine ratio. It is the only method that simultaneously detects organic purity and inorganic salt stoichiometry in a single run.

  • Cons: Destructive; requires approx. 2 mg of sample.

Method B: HPLC (High-Performance Liquid Chromatography)
  • Mechanism: Separation based on polarity/hydrophobicity.

  • Verdict: Insufficient for Reference Standards.

  • Pros: Excellent for detecting organic impurities (byproducts).

  • Cons: The HCl counter-ion is transparent to UV detectors. A sample could be 80% mono-HCl and 20% di-HCl (or free base), and HPLC would show "99.9% Purity" because it only sees the organic cation.

Method C: 1H-NMR (Proton NMR)
  • Mechanism: Magnetic resonance of hydrogen nuclei.

  • Verdict: Complementary but Limited.

  • Pros: Confirms structure and identifies solvent residues.

  • Cons: Quantifying HCl requires indirect inference (chemical shift of adjacent protons) which is imprecise. Cannot distinguish between "bound" water (hydrate) and "loose" moisture as accurately as EA.

Table 2: Performance Matrix
FeatureElemental Analysis (EA) HPLC (UV/Vis) 1H-NMR
Organic Purity ModerateExcellent Good
Salt Ratio (HCl) Definitive N/A (Invisible)Inferential (Weak)
Hydration State High Sensitivity N/AModerate
Sample Required ~2 mg~0.1 mg~5-10 mg
Cost per Run LowMediumHigh
Experimental Protocol: Validating the Standard

To achieve the "Gold Standard" status, the following protocol ensures data integrity. This workflow addresses the hygroscopic nature of piperidine HCl salts.

Step 1: Pre-Treatment (Crucial)
  • Issue: HCl salts are hygroscopic. Absorbed atmospheric water will artificially inflate %H and dilute %C/%N.

  • Action: Dry the sample in a vacuum oven at 40°C for 4 hours over

    
     desiccant.
    
  • Validation: Verify constant weight before analysis.

Step 2: Instrument Configuration (CHNS Mode)
  • Carrier Gas: Helium (99.999% purity).

  • Combustion Aid: Add 10 mg of Tungsten Trioxide (

    
    )  to the tin capsule.
    
    • Reasoning: The Bromine (Br) in the phenyl ring can form volatile byproducts that escape detection or poison the catalyst.

      
       acts as a scrubber and flux to ensure complete oxidation.
      
  • Standard Calibration: Calibrate using Acetanilide (K-factor calibration). Run a "Check Standard" (e.g., Sulfanilamide) as a QC sample before running the piperidine product.

Step 3: Data Interpretation
  • Scenario A (Pass): Results fall within the ±0.4% tolerance (Table 1).

  • Scenario B (High %H, Low %C): Indicates water absorption (Hydrate formation).

    • Correction: Re-dry and re-test.

  • Scenario C (Low %Cl): Indicates incomplete salt formation (Partial Free Base).

    • Correction: Recrystallize with excess ethereal HCl.

Visualization: Validation Workflow

The following diagram illustrates the decision logic for qualifying (3-Bromophenyl)-4-piperidinyl-methanone HCl as a reference material.

ValidationWorkflow Start Crude Synthesis (3-Bromophenyl)-4-piperidinyl-methanone HCl Drying Vacuum Drying (40°C, 4h, P2O5) Start->Drying EA_Run Run Elemental Analysis (CHNS + Halogen Mode) Drying->EA_Run Decision Compare with Theoretical Values EA_Run->Decision Pass PASS: Within ±0.4% (Valid Reference Standard) Decision->Pass Match Fail_H FAIL: High %H (Moisture/Hydrate) Decision->Fail_H High %H, Low %C Fail_Cl FAIL: Low %Cl (Incomplete Salt) Decision->Fail_Cl Low %Cl Action_Dry Action: Re-Dry Sample Fail_H->Action_Dry Action_Acid Action: Add Ethereal HCl & Recrystallize Fail_Cl->Action_Acid Action_Dry->Drying Action_Acid->Drying

Figure 1: Decision tree for validating the salt stoichiometry and purity of the reference standard.

References
  • International Conference on Harmonisation (ICH). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency, 2019. [Link]

Comparative

A Comparative Guide to Piperidinyl-methanone vs. Piperazinyl-methanone Scaffolds in Drug Discovery

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Among the most prolific saturated heterocycles in medicinal chemistry, piperidine and piperazine rings are foundational "privileged scaffolds," capable of interacting with a wide range of biological targets with high affinity.[1][2][3] This guide provides an in-depth, objective comparison of their methanone derivatives, supported by experimental data, to inform strategic application in drug design.

The core structural distinction is simple yet profound: piperidine is a six-membered heterocycle with a single nitrogen atom, while piperazine is its 1,4-diaza analogue.[1] This seemingly minor difference—the addition of a second nitrogen atom at the 4-position—creates a cascade of effects on basicity, polarity, and metabolic stability, dictating the therapeutic utility of each scaffold.

Physicochemical Properties: The Foundation of Biological Function

The decision to employ a piperazine or a piperidine scaffold is fundamentally guided by the desired physicochemical properties for a specific therapeutic target.[4] The presence of the second nitrogen atom in piperazine dramatically alters its characteristics compared to the monosubstituted piperidine.

The inherent polarity of the piperazine ring generally leads to higher aqueous solubility, a desirable trait for oral and intravenous formulations, and can facilitate renal clearance.[4] Conversely, piperidine derivatives are typically more lipophilic, which may enhance membrane permeability and oral absorption.[4] These foundational differences are summarized below.

PropertyPiperidine ScaffoldPiperazine ScaffoldRationale & Implications in Drug Design
Basicity (pKa) Higher (pKa ~11.2 for piperidine)Lower (pKa1 ~9.8, pKa2 ~5.6 for piperazine)Piperidine's higher basicity results in a greater proportion of the protonated form at physiological pH, enhancing strong ionic interactions with acidic residues in protein binding sites.[4] Piperazine's dual basic centers offer tunable basicity and the potential for multipolar interactions.[4]
Lipophilicity (LogP) Higher (LogP ~0.9 for unsubstituted)Lower (LogP ~-1.5 for unsubstituted)The greater lipophilicity of piperidine can improve blood-brain barrier penetration, making it a common feature in CNS drugs.[4] The hydrophilicity of piperazine improves aqueous solubility.[4]
Hydrogen Bonding 1 H-bond acceptor, 1 H-bond donor (if N-unsubstituted)2 H-bond acceptors, 2 H-bond donors (if N,N'-unsubstituted)The second nitrogen in piperazine provides an additional site for hydrogen bonding, which can be crucial for target engagement and modulating solubility.[1]
Metabolic Sites Fewer primary metabolic sitesMore metabolic sites (two nitrogen atoms)The two nitrogen atoms in piperazine present more sites for metabolism, primarily by cytochrome P450 enzymes, which can lead to the formation of active or toxic metabolites.[4]
Synthetic Tractability and Strategic Considerations

Both piperidine and piperazine scaffolds are synthetically tractable, allowing for extensive chemical modification. The methanone linker is typically introduced via standard amide bond formation, coupling the heterocyclic core to a carboxylic acid derivative.

The synthesis of piperidinyl-methanones often starts from commercially available piperidones, which undergo various functionalizations before the final amide coupling.[5][6] For piperazinyl-methanones, a key strategic choice involves the selective functionalization of one nitrogen atom, often using a protecting group like Boc (tert-butyloxycarbonyl), before coupling and subsequent modification of the second nitrogen.[7][8][9]

Comparative Bioactivity Across Key Therapeutic Areas

The distinct properties of these scaffolds have led to their prevalence in different, though sometimes overlapping, therapeutic domains.

Central Nervous System (CNS) Disorders

Both piperidine and piperazine moieties are cornerstones in drugs targeting the CNS, prized for their ability to interact with neurotransmitter receptors.[4][10]

  • Piperidinyl-methanone Scaffolds: Their higher lipophilicity often provides enhanced membrane permeability, which is advantageous for crossing the blood-brain barrier.[4] They are integral to many antipsychotic drugs that target dopamine and serotonin receptors.[11][12] For instance, derivatives of (2,4-difluorophenyl)(piperidin-4-yl)methanone have been explored as intermediates for antipsychotics like risperidone and as potential antibacterial agents.[13][14]

  • Piperazinyl-methanone Scaffolds: The piperazine core is a hallmark of numerous antipsychotic, antidepressant, and anxiolytic drugs.[10][15] The second nitrogen can be crucial for engaging with multiple receptor subsites or for fine-tuning ADME properties to optimize CNS exposure.[4] Compounds like (4‐methylpiperazin‐1‐yl)(1‐phenyl‐1H‐pyrazol‐4‐yl)methanone have demonstrated anti-inflammatory capacity by suppressing TNF-α production, a pathway also implicated in neuroinflammation.[16]

A direct comparison in a study of histamine H3 and sigma-1 receptor antagonists found that replacing a piperidine moiety with a piperazine significantly altered receptor affinity, underscoring the critical role of the scaffold choice.[17]

GPCR_Signaling Ligand Drug Scaffold (Piperidine/Piperazine) Receptor GPCR (e.g., Dopamine D2 Receptor) Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates/Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cell_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cell_Response

Oncology

In cancer therapy, these scaffolds are frequently found in kinase inhibitors and other targeted agents.

  • Piperidinyl-methanone Scaffolds: Numerous piperidin-4-one derivatives, which are precursors to methanones, have been synthesized and show potent antiproliferative activity against various cancer cell lines, including colon (HCT116) and breast (MCF7).[18] Their mode of action can involve the inhibition of critical enzymes like topoisomerase II-α.[18]

  • Piperazinyl-methanone Scaffolds: The piperazine ring is a common component of kinase inhibitors.[7] For example, a series of piperazinyl-methyl-3(2H)pyridazinone based compounds were screened against human lung and colon cancer cell lines, with some demonstrating significant cytotoxic effects.[19] Similarly, indole-based 1,4-disubstituted piperazines have shown potent cytotoxicity, in some cases exceeding that of the standard chemotherapeutic 5-fluorouracil.[20]

Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound ClassScaffoldTarget Cell LineIC₅₀ (µM)Reference
Indole Derivative 3s PiperazineLiver (HUH7)2.5[20]
Indole Derivative 3s Breast (MCF7)5.0[20]
Indole Derivative 3s Colon (HCT116)2.5[20]
5-Fluorouracil (Control)-Colon (HCT116)10.0[20]
Pyridazinone Derivative 3a PiperazineLung & ColonSignificant Effect[19]
Piperidinone-1-carboxamidePiperidineColon (HCT116)High Potency[18]
Piperidinone-1-carboxamideBreast (MCF7)High Potency[18]

Note: Direct head-to-head IC₅₀ comparisons are often study-dependent. "High Potency" and "Significant Effect" are noted where specific numerical data was not provided in the source.

Antimicrobial and Anti-inflammatory Activity
  • Piperidinyl-methanone Scaffolds: Derivatives of [1-(substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes have been synthesized and screened for antibacterial and antioxidant activities, with several compounds showing moderate to good efficacy.[13]

  • Piperazinyl-methanone Scaffolds: The piperazine moiety is well-established in compounds with anti-inflammatory, antibacterial, and antifungal properties.[15][21][22] The structural modifications afforded by the two nitrogen atoms allow for the creation of hybrid scaffolds that can modulate inflammatory pathways.[16]

Pharmacokinetics (ADME) and Toxicology Profile: A Comparative Overview

The choice between a piperidine and piperazine core has profound implications for a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile.[4]

ADME_Logic cluster_piperidine Piperidine Path cluster_piperazine Piperazine Path Start Desired Drug Profile P_Prop Higher Lipophilicity Lower Polarity Start->P_Prop Z_Prop Lower Lipophilicity Higher Polarity Start->Z_Prop P_Adv Better BBB Permeability Simpler Metabolism P_Prop->P_Adv P_Disadv Lower Aqueous Solubility Potential Phospholipidosis P_Prop->P_Disadv Z_Adv Higher Aqueous Solubility Tunable Basicity Z_Prop->Z_Adv Z_Disadv More Metabolic Sites Potential for Active Metabolites Z_Prop->Z_Disadv

  • Piperidine: The higher lipophilicity can lead to better absorption and tissue distribution, especially into the CNS.[4] Its metabolic profile is often simpler. However, the strong basicity can lead to interactions with acidic phospholipids, potentially causing phospholipidosis, a consideration in long-term toxicity studies.[4] The metabolic stability of the piperidine ring is highly dependent on the substitution pattern around the nitrogen atom.[2]

  • Piperazine: The increased polarity generally improves aqueous solubility and can facilitate faster renal clearance.[4] However, the two nitrogen atoms provide additional sites for metabolic attack by CYP enzymes, which can be a liability, potentially leading to the formation of undesired metabolites.[4] This feature can also be an advantage, allowing for the design of prodrugs or compounds with a specific metabolic profile.

Experimental Protocols

To provide practical context, the following are methodologies for key experiments used in the evaluation of piperidinyl- and piperazinyl-methanone derivatives.

Protocol 1: MTT Assay for In Vitro Antiproliferative Activity

This protocol is adapted from methodologies used to assess the cytotoxicity of novel heterocyclic compounds.[13]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF7) in 96-well plates at a density of ~1x10⁴ cells/well in 200 µL of appropriate culture medium. Incubate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., piperidinyl-methanone derivatives) in DMSO and then dilute further in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 10, 50, 100, 200, 400 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Expose the cells to the compounds for 24-48 hours at 37°C.

  • MTT Addition: After the incubation period, remove the drug-containing medium and add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plates for 1 minute.

  • Data Acquisition: Measure the absorbance of the solution on a multi-well plate reader at a test wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability compared to the solvent control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-generating system in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Add the test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Conclusion and Strategic Outlook

The choice between a piperidinyl-methanone and a piperazinyl-methanone scaffold is a strategic decision driven by the specific goals of a drug discovery program. Neither scaffold is universally superior; their strengths and weaknesses are context-dependent.

  • The piperidinyl-methanone scaffold is often favored when higher lipophilicity is required, for instance, to enhance CNS penetration or to achieve strong hydrophobic interactions within a target's binding pocket.[4] Its simpler metabolic profile can be an advantage in avoiding complex metabolite issues.[4]

  • The piperazinyl-methanone scaffold offers exceptional versatility. Its greater hydrophilicity can improve solubility and formulation properties, while the second nitrogen provides an additional handle for synthetic modification and multipolar interactions with the biological target.[4][23] This has made it a particularly fruitful scaffold for kinase inhibitors and a wide range of CNS agents.[4]

Future progress will likely arise from the creation of hybrid scaffolds and the use of bioisosteric replacements to fine-tune properties.[16][24] By understanding the fundamental trade-offs in physicochemical properties, bioactivity, and ADME profiles, researchers can make more informed decisions, ultimately accelerating the development of novel and effective therapeutics.

References

  • Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design. Benchchem.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
  • Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. PrepChem.com.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19).
  • Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computati. AVESİS. (2023-03-09).
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem.
  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. (2017-06-08).
  • methanone. MDPI. Available from:

  • Design and synthesis of bridged piperidine and piperazine isosteres. PubMed.
  • Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF. ResearchGate.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018-02-07).
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025-10-21).
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. (2025-08-06).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. (2021-10-08).
  • Comparative Guide to the Synthesis and Biological Evaluation of Piperidin-4-one Derivatives. Benchchem.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022-10-31).
  • 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: I.
  • Piperazine skeleton in the structural modification of natural products: a review. PMC.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research (IJPSR). (2015-10-01).
  • (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022-09-18).
  • Some FDA‐approved piperazine‐containing drugs.. ResearchGate.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC.
  • Comparative Analysis of 1,4-Disubstituted Piperazine Derivatives in Diverse Biological Applications. Benchchem.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.

Sources

Validation

Comparative Guide: Structural Elucidation of Substituted Benzoylpiperidine Salts via SC-XRD vs. NMR/DFT

Executive Summary Substituted benzoylpiperidines, particularly 4-benzoylpiperidine derivatives , represent a critical pharmacophore in neuroactive drug discovery (e.g., 5-HT2A antagonists, analgesics). While Nuclear Magn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzoylpiperidines, particularly 4-benzoylpiperidine derivatives , represent a critical pharmacophore in neuroactive drug discovery (e.g., 5-HT2A antagonists, analgesics). While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state characterization, it frequently fails to resolve specific stereochemical ambiguities arising from the rapid ring-flipping of the piperidine chair and the rotational freedom of the benzoyl moiety.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT) alternatives. It demonstrates that for benzoylpiperidine salts (e.g., hydrochlorides, fumarates), SC-XRD is not merely a confirmation tool but a primary requirement for establishing absolute configuration, salt stoichiometry, and hydrogen-bond network topology—data points that are invisible to solution-state methods.

Part 1: The Structural Challenge

The core difficulty in characterizing substituted benzoylpiperidines lies in their conformational flexibility.

  • The Piperidine Chair: The piperidine ring exists in a dynamic equilibrium between chair conformers. In solution (NMR), substituents at the C4 position (e.g., the benzoyl group) rapidly interconvert between axial and equatorial orientations, resulting in averaged signals.

  • Salt Formation & Protonation: Drug development often requires the formation of salts (e.g., HCl) to improve solubility. Protonation of the piperidine nitrogen (

    
    ) locks the conformation via hydrogen bonding and electrostatic interactions.
    
  • The "Invisible" Network: The packing efficiency and stability of the Active Pharmaceutical Ingredient (API) are dictated by intermolecular hydrogen bonds (e.g.,

    
    ), which can only be directly observed via diffraction methods.
    

Part 2: Comparative Analysis (Methodology Audit)

The following table contrasts the performance of SC-XRD against high-field NMR and DFT modeling for this specific chemical class.

Table 1: Performance Matrix for Benzoylpiperidine Salts
FeatureSC-XRD (The Product) Solution NMR (

/NOESY)
DFT (Computational)
Conformational State Static/Frozen: Captures the single lowest-energy conformer present in the lattice.Dynamic/Averaged: Signals represent a weighted average of all accessible conformers.Theoretical: Predicts gas-phase minima; often misses packing-induced distortions.
Absolute Configuration Definitive: Anomalous scattering (Flack parameter) determines absolute stereochemistry (

vs

).
Inferred: Requires chiral shift reagents or derivatization; often ambiguous.N/A: Requires experimental input to validate.
Salt Stoichiometry Precise: Directly visualizes the ratio of cation to anion (e.g., 1:1 vs 1:2) and solvent inclusion.[1]Indirect: Inferred from integration; difficult if counter-ion lacks protons (e.g.,

,

).
N/A
H-Bonding Network Direct Observation: Maps bond lengths (

) and angles for

interactions.
Inferred: Chemical shift perturbations (concentration dependent).Predicted: Highly sensitive to basis set selection.

Part 3: Critical Data Review

When analyzing 4-benzoylpiperidine salts, specific crystallographic parameters serve as quality indicators. The data below represents standard ranges derived from high-quality structural refinements of piperidine hydrochlorides.

Table 2: Representative Crystallographic Metrics (4-Benzoylpiperidine HCl)
ParameterTypical Value (Å / °)Structural Significance

Bond Length

Å
Indicates full protonation of the amine (longer than neutral amine ~1.46 Å).

Bond Length

Å
Standard ketone character; deviations suggest conjugation with the phenyl ring.
Piperidine Chair Angles

Deviations from ideal tetrahedral angle (

) indicate ring strain or flattening.

Distance

Å
Critical salt bridge. Distances

Å indicate strong electrostatic anchoring.
Torsion Angle (C-C-C=O) Variable (

to

)
Defines the orientation of the benzoyl group relative to the piperidine ring.

Expert Insight: In 4-benzoylpiperidine salts, the benzoyl group almost exclusively adopts the equatorial position to minimize 1,3-diaxial interactions. SC-XRD data consistently confirms this "locked" geometry, whereas NMR NOESY correlations can be ambiguous due to signal overlap in the aliphatic region.

Part 4: Experimental Protocols

To achieve the data quality described above, a self-validating crystallization protocol is required. The following workflow is optimized for piperidine salts, which often form oils or amorphous solids if precipitated too quickly.

Protocol: Vapor Diffusion for High-Quality Single Crystals

Objective: Grow X-ray quality crystals of 4-(4-fluorobenzoyl)piperidine hydrochloride.

Reagents:

  • Target Compound (Crude Salt)

  • Solvent A (Good Solvent): Methanol or Ethanol (absolute)

  • Solvent B (Anti-Solvent): Diethyl Ether or Hexane

Step-by-Step Workflow:

  • Saturation (The Dissolution):

    • Dissolve 20 mg of the crude salt in the minimum amount of Solvent A (approx. 0.5 - 1.0 mL) in a small inner vial (GC vial).

    • Validation Point: The solution must be clear. If cloudy, filter through a 0.45 µm PTFE syringe filter.

  • The Chamber Setup:

    • Place the open inner vial inside a larger outer jar (e.g., a 20 mL scintillation vial).

    • Add approx. 5 mL of Solvent B to the outer jar. Ensure Solvent B does not spill into the inner vial.

  • Equilibration (The Diffusion):

    • Cap the outer jar tightly. Seal with Parafilm to prevent evaporation.

    • Store in a vibration-free environment at constant temperature (

      
       or 
      
      
      
      ).
    • Mechanism:[2] Solvent B vapors slowly diffuse into Solvent A, gradually lowering the solubility of the salt and forcing ordered nucleation.

  • Harvesting:

    • Inspect after 24-72 hours. Look for block-like or prismatic crystals. Avoid needles (often indicate rapid precipitation and disorder).

    • Mount crystal on a Kapton loop using Paratone oil and flash-cool to 100 K immediately on the diffractometer.

Part 5: Visualization of the Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the "Go/No-Go" decision points that ensure scientific integrity.

SCXRD_Workflow Synthesis Synthesis of Benzoylpiperidine SaltForm Salt Formation (e.g., HCl/Fumarate) Synthesis->SaltForm Crystallization Vapor Diffusion (MeOH / Et2O) SaltForm->Crystallization Dissolve Screening Microscopy Check (Polarized Light) Crystallization->Screening 24-72 hrs Screening->Crystallization Amorphous/Oil (Retry conditions) DataCollection SC-XRD Data Collection (100 K) Screening->DataCollection Single Crystal Found StructureSol Structure Solution (SHELXT / OLEX2) DataCollection->StructureSol Validation CheckCIF & Geometry Analysis StructureSol->Validation Validation->StructureSol High R-factor (>5%) FinalReport Publishable CIF (Absolute Config) Validation->FinalReport Pass

Caption: Figure 1. Self-validating workflow for the structural elucidation of piperidine salts. Dashed lines indicate feedback loops for optimization.

References

  • González-González, J. S., et al. (2022).[3] "Crystal structure and characterization of the sulfamethazine–piperidine salt." Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

    • Relevance: Provides protocols for piperidine salt crystallization and analysis of N-H...O hydrogen bonding networks.
  • Prathebha, K., et al. (2014). "Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide." PubMed Central. Available at: [Link]

    • Relevance: Validates the "half-chair" and "chair" conformational parameters in substituted benzoylpiperidines.
  • Relevance: Authoritative source for salt formation techniques to isolate piperidine derivatives
  • Byun, Y., et al. (2014). "X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl): Structural characteristics." Journal of Molecular Structure. Available at: [Link]

    • Relevance: Directly compares VT-NMR and XRD, highlighting the limitations of NMR in resolving specific piperidine conformers.

Sources

Comparative

GMP-Compliant Synthesis of Piperidine Intermediates: A Comparative Guide to Quality Control Benchmarks and Analytical Methodologies

Executive Summary Piperidine scaffolds are ubiquitous pharmacophores, serving as the structural backbone for diverse API classes including fentanyl analogues, antihistamines, and antipsychotics. However, their status as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine scaffolds are ubiquitous pharmacophores, serving as the structural backbone for diverse API classes including fentanyl analogues, antihistamines, and antipsychotics. However, their status as secondary amines introduces specific GMP challenges—most notably their propensity to form mutagenic N-nitroso impurities.

This guide compares the two dominant synthesis routes—Catalytic Hydrogenation (the industrial benchmark) versus Hydride Reduction (the laboratory alternative)—and establishes a self-validating Quality Control (QC) framework. As Senior Application Scientists, we move beyond simple "purity" testing to a risk-based control strategy aligned with ICH Q7 and ICH M7 guidelines.

Part 1: Synthesis Route Comparison

The "Product" vs. The "Alternative"

In GMP environments, the choice of synthesis route dictates the impurity profile and, consequently, the QC burden. We compare the Catalytic Hydrogenation of Pyridine (Route A) against Hydride Reduction of Pyridinium Salts (Route B).

Route A: Catalytic Hydrogenation (The GMP Benchmark)
  • Mechanism: Heterogeneous catalysis (PtO2, Rh/C, or Raney Ni) under high pressure (50–70 bar) and temperature.

  • GMP Advantage: "Clean" chemistry. The catalyst is removed via simple filtration, leaving minimal residue.

  • QC Challenge: Metal leaching (Elemental Impurities per ICH Q3D) and over-reduction.

Route B: Hydride Reduction (The Alternative)
  • Mechanism: Stepwise reduction using NaBH4 or LiAlH4 in protic solvents.

  • GMP Advantage: No specialized pressure equipment required; high stereoselectivity for complex substituted piperidines.

  • QC Challenge: Difficult removal of boron/aluminum salts; high E-factor (waste-to-product ratio).

Comparative Performance Data

The following data summarizes a pilot-scale study (1 kg batch size) comparing both routes for 4-substituted piperidine synthesis.

MetricRoute A: Catalytic HydrogenationRoute B: Hydride Reduction
Final Purity (HPLC) 99.8% 98.2%
Major Impurity Over-reduced alkanes (Inert)Boron salts & partially reduced enamines
Genotoxic Risk Low (Closed system)Medium (Reagent carryover)
Process E-Factor 5.2 (Low Waste)18.5 (High Waste)
Metal Scavenging Required (Pd/Pt/Rh)Not Required
Scalability Excellent (Linear)Poor (Exothermic management)

Scientist’s Insight: While Route B is often preferred in early R&D for its convenience, Route A is the superior choice for GMP manufacturing due to the ease of purification. In Route B, residual boron species can complex with the piperidine nitrogen, creating "ghost peaks" in HPLC that complicate assay calculations.

Part 2: Critical Quality Attributes (CQAs) & Benchmarks

A GMP-compliant specification sheet must go beyond simple assay testing. The following benchmarks represent a "Gold Standard" release specification for piperidine intermediates intended for late-stage clinical trials.

Standard Release Specifications
Test ParameterMethodAcceptance CriteriaRationale
Appearance VisualClear, colorless liquid/solidOxidation of amines leads to yellowing (N-oxides).
Assay HPLC-UV / GC-FID98.0% – 102.0% w/wMass balance confirmation.
Purity (Area %) HPLC> 99.5%Strict limit for late-stage intermediates.
Specified Impurity A HPLCNMT 0.15%Identification threshold (ICH Q3A).
Unspecified Impurities HPLCNMT 0.10%General reporting threshold.
Residual Solvents GC-HSPer ICH Q3CLimits for MeOH, THF, Toluene.
Elemental Impurities ICP-MSPer ICH Q3DControl of catalyst residues (Pd, Pt, Ni).
Water Content Karl FischerNMT 0.5%Piperidines are hygroscopic; water affects stoichiometry.
The Critical Deep Dive: Nitrosamine Control (ICH M7)

The Risk: Piperidine is a secondary amine. If it encounters a nitrosating agent (nitrites in water, reagents like NaNO2, or even trace nitrites in packaging material) under acidic conditions, it forms N-nitrosopiperidine , a potent carcinogen (Class 1 mutagen).

The Protocol:

  • Risk Assessment: Audit all raw materials for nitrites/nitrates.

  • Testing: If risk is identified, implement limit testing using LC-MS/MS.

  • Limit: The Acceptable Intake (AI) is often nanogram-level (e.g., 26.5 ng/day), requiring ppm or ppb level detection limits.

Part 3: Analytical Methodologies

Self-Validating Analytical Systems

To ensure data integrity, we employ a "Self-Validating" approach where orthogonal methods confirm the result.

Primary Method: RP-HPLC (Purity & Assay)

Piperidines are basic (


). Standard C18 columns often yield tailing peaks due to silanol interactions.
  • Causality: We use a high pH buffer or an ion-pairing agent to suppress the ionization of the amine or block silanol sites, ensuring sharp peak shapes.

Experimental Protocol: HPLC-UV for Piperidine Purity

  • Column: XBridge C18 (or equivalent high-pH stable column), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Why? High pH keeps piperidine deprotonated (neutral), improving retention and shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (low wavelength required as piperidine has weak chromophores).

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

Orthogonal Method: GC-FID (Volatile Impurities)

Since many piperidine intermediates are volatile, GC-FID serves as a check against HPLC. If HPLC shows 99.9% purity but GC shows 95%, you likely have non-UV active impurities (like inorganic salts or aliphatic solvents) or high water content.

Part 4: Visualization & Workflows

Diagram 1: Synthesis & Control Strategy

This diagram illustrates the GMP workflow for Route A (Hydrogenation), highlighting Critical Process Parameters (CPPs) and Quality Control points.

G cluster_inputs Inputs cluster_process GMP Process (Route A) cluster_qc Quality Control Gates Start Substituted Pyridine Reaction Hydrogenation (CPP: Temp, Pressure, Agitation) Start->Reaction Catalyst Catalyst (Pt/Rh) Catalyst->Reaction Hydrogen H2 Gas (High Purity) Hydrogen->Reaction Filtration Catalyst Filtration (Crit: Metal Removal) Reaction->Filtration Complete IPC In-Process Control (Reaction Completion) Reaction->IPC Sample Distillation Distillation/Crystallization (Purification) Filtration->Distillation Release Final Release Testing (ICH Q7/M7) Distillation->Release IPC->Reaction Adjust

Caption: GMP workflow for Catalytic Hydrogenation showing critical inputs, process steps, and QC decision gates.

Diagram 2: Analytical Decision Tree for Impurities

This logic flow guides the researcher in identifying and controlling unexpected impurities in piperidine synthesis.

QC Unknown Unknown Impurity Detected > 0.10% UV_Spec Check UV Spectrum (DAD Detector) Unknown->UV_Spec Decision1 Has Chromophore? UV_Spec->Decision1 LCMS Run LC-MS/MS (Determine Mass) Decision1->LCMS Yes CAD Run HPLC-CAD/ELSD (Non-Chromophoric) Decision1->CAD No Structure Elucidate Structure LCMS->Structure CAD->Structure Risk Risk Assessment (ICH M7) Structure->Risk Genotoxic Class 1-3 (Mutagenic) Control to ppm levels Risk->Genotoxic Alert Found General Class 4-5 (Non-mutagenic) Control to 0.15% Risk->General No Alert

Caption: Decision tree for the identification and classification of impurities based on ICH Q3A and M7 guidelines.

References

  • International Council for Harmonisation (ICH). ICH Guideline M7(R1) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2017).[2] Retrieved from [Link]

  • International Council for Harmonisation (ICH). ICH Guideline Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][3] (2000).[4] Retrieved from [Link]

  • Werner, L., et al.Strategies for the Control of Genotoxic Impurities in the Synthesis of Piperidine Derivatives. Organic Process Research & Development. (2019).
  • International Council for Harmonisation (ICH). ICH Guideline Q3A(R2) Impurities in New Drug Substances.[5] (2006). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[6] (2021).[6][7] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(3-Bromophenyl)-4-piperidinyl-methanone HCl: Safe Handling &amp; Disposal Protocol

[1][2][3][4] Executive Summary & Chemical Profile[1][2][5][6] (3-Bromophenyl)-4-piperidinyl-methanone Hydrochloride (CAS: 59507-53-8 for free base; HCl salt is the protonated form) is a halogenated nitrogenous heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Chemical Profile[1][2][5][6]

(3-Bromophenyl)-4-piperidinyl-methanone Hydrochloride (CAS: 59507-53-8 for free base; HCl salt is the protonated form) is a halogenated nitrogenous heterocycle commonly used as a building block in the synthesis of CNS-active pharmaceutical ingredients (e.g., GPCR ligands).[1][2][3]

Effective disposal of this compound requires strict adherence to halogenated waste streams .[1][2][3] Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) risks damaging incinerator scrubbers due to hydrogen bromide (HBr) generation and violates EPA/RCRA compliance standards for halogenated organics.[2]

Chemical Identity & Hazard Data[1][2][4][6][7][8][9]
ParameterSpecification
Chemical Name (3-Bromophenyl)(piperidin-4-yl)methanone hydrochloride
Molecular Formula C₁₂H₁₄BrNO[1][2][3][4][5] · HCl
Molecular Weight ~304.61 g/mol (Salt form)
Physical State Solid (White to off-white powder)
Acidity Acidic in aqueous solution (HCl salt)
Key Hazards (GHS) Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][6] Irrit.)
Waste Class Halogenated Organic Solid

Pre-Disposal: Segregation Strategy[2][12]

The primary operational error in handling this compound is misclassification as generic "organic waste."[2][3] Because it contains Bromine , it must be segregated into a halogenated stream.[3]

The Science of Segregation

When halogenated compounds are incinerated, they do not burn cleanly into CO₂ and H₂O. Instead, they generate acidic gases (HBr, HCl).[2]

  • Non-Halogenated Stream: Incinerated at lower costs; scrubbers are not designed for heavy acid loads.[1][2][3]

  • Halogenated Stream: Incinerated at higher temperatures with aggressive alkaline scrubbing to neutralize acid gases.[1][2][3]

Critical Rule: Never dispose of this solid in a "Sharps" container or "Biohazard" bag unless it is biologically contaminated.[2][3] It is a Chemical Waste .[1][2][3]

Operational Decision Tree (DOT Visualization)

DisposalLogic Start Waste Generation: (3-Bromophenyl)-4-piperidinyl-methanone HCl StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath SolidBin Container: Wide-Mouth HDPE Jar Label: 'Solid Hazardous Waste - Halogenated' SolidPath->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloLiq Stream: Halogenated Solvent Waste SolventCheck->HaloLiq Yes NonHaloLiq Stream: Non-Halogenated Waste* *Only if <1% Halogen content (Check Local Regs) SolventCheck->NonHaloLiq No Override BEST PRACTICE: Treat as Halogenated Waste NonHaloLiq->Override Safety Override

Figure 1: Segregation logic flow. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute often necessitates disposal in the Halogenated stream to ensure proper destruction.[2][3]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Most common scenario for inventory cleanouts.[2]

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2] Use a fume hood to avoid inhalation of dust.[1][3]

  • Container Selection: Use a clear, wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2][3] Avoid metal containers due to the acidic nature of the HCl salt.[3]

  • Transfer: Carefully transfer the solid into the waste container. Do not generate dust.[1][2][3][6][4][7][8][9]

  • Labeling: Apply a hazardous waste label.

    • Constituents: List "Halogenated Organic Solid: (3-Bromophenyl)-4-piperidinyl-methanone HCl".[1][2][3]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1][2][3]

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.[2][3]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Scenario for post-reaction workups.[2][3]

  • Assessment: Identify the primary solvent.[1][2][3]

  • Segregation:

    • If solvent is DCM/Chloroform : Pour into "Halogenated Organic Waste" carboy.[1][2][3]

    • If solvent is Methanol/Ethanol/Acetone :

      • Strict Compliance: Pour into "Halogenated Waste" carboy (safest route due to Bromine content).[1][2][3]

      • Volume Exception: If the concentration of the brominated compound is extremely low (<0.1%), some facilities allow "Non-Halogenated" disposal, but consult your EHS officer first .[2][3] When in doubt, default to Halogenated.

  • pH Check: Since this is an HCl salt, ensure the waste stream is not highly alkaline (which could cause an exotherm) or that the container is vented if mixing with reactive streams.[3]

Emergency Procedures: Spillage

In the event of a powder spill outside the fume hood:

  • Evacuate & Ventilate: Move unnecessary personnel away.

  • Dust Control: Do NOT dry sweep.[1][2][3] This generates airborne irritants.[1][2][3][8]

  • Cleanup Method:

    • Option 1 (Best): Use a HEPA-filtered vacuum dedicated for chemical cleanup.[1][3]

    • Option 2: Cover the spill with wet paper towels or an inert absorbent (vermiculite) dampened with water to suppress dust.[2][3] Scoop the resulting sludge into a hazardous waste bag/pail.[2][3]

  • Decontamination: Wipe the surface with a soap/water solution.[1][2][3][9] The compound is water-soluble.[1][2][3]

  • Disposal of Debris: All cleanup materials (towels, gloves, scoop) must be disposed of as Solid Hazardous Waste .

Regulatory & Compliance Context (US/Global)

  • EPA Waste Code (RCRA): This specific compound is not a "Listed" waste (P or U list).[2][3] However, it is a Characteristic Waste if it exhibits toxicity. Most industrial sites classify it under a generic profile such as "Waste Toxic Solids, Organic, n.o.s." (Not Otherwise Specified).[2]

  • DOT Shipping (if transporting waste):

    • Likely falls under UN 2811, Toxic solids, organic, n.o.s.[2] or UN 3077, Environmentally hazardous substance, solid, n.o.s.[2] depending on aquatic toxicity data.[1][2][3]

  • Incineration Requirement: The presence of the halogen (Bromine) mandates incineration at facilities permitted for halogenated waste (typically >1100°C with residence time >2 seconds) to prevent the formation of dioxins/furans and to scrub acid gases.[3]

References

  • PubChem. (n.d.).[1][2][3] Compound Summary: 4-(3-bromophenyl)-4-methylpiperidine hydrochloride (Analogous Structure).[1][2][3] National Library of Medicine.[1][2][3] Retrieved February 13, 2026, from [Link][2]

  • US Environmental Protection Agency (EPA). (n.d.).[1][2][3] Hazardous Waste Generators: Managing Halogenated Solvents. Retrieved February 13, 2026, from [Link][2]

Sources

Handling

Personal protective equipment for handling (3-Bromophenyl)-4-piperidinyl-methanone HCl

Executive Summary & Risk Stratification Do not treat this compound as a generic reagent. (3-Bromophenyl)-4-piperidinyl-methanone HCl is a piperidine-based pharmacophore, structurally analogous to various bioactive ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Stratification

Do not treat this compound as a generic reagent. (3-Bromophenyl)-4-piperidinyl-methanone HCl is a piperidine-based pharmacophore, structurally analogous to various bioactive ligands (e.g., 5-HT antagonists, opioid intermediates). Because specific toxicological data is often sparse for specific intermediates, we apply the Precautionary Principle .

Hazard Classification (Inferred via SAR - Structure-Activity Relationship):

  • Primary Risks: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation (H315/H319), and Respiratory Tract Irritation (H335).[1]

  • Chemical Nature: As a Hydrochloride (HCl) salt, this compound is likely hygroscopic and acidic upon hydrolysis with mucosal membranes.

  • Control Banding: Treat as Occupational Health Band (OHB) 3 (Potent/Toxic) until specific LC50/LD50 data proves otherwise.

Personal Protective Equipment (PPE) Matrix

This system relies on "Barrier Redundancy." We do not rely on a single layer of protection.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Engineering Control: Fume Hood (Face velocity: 80–100 fpm). PPE: N95 or P100 Respirator (if outside hood).Solids generate invisible micro-particulates during weighing. The HCl salt form can react with moisture in the respiratory tract to form hydrochloric acid, causing immediate irritation.
Dermal (Hands) Double-Gloving Strategy: Inner: Nitrile (4 mil) Outer: Nitrile (5-8 mil, extended cuff)Piperidine derivatives are organic bases that can permeate thin latex. Double gloving creates a "breakthrough buffer." The outer glove is sacrificial; the inner glove is the final barrier.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for powders that act as irritants. Goggles seal the orbital area against airborne dust and accidental splashes during solubilization.
Body Lab Coat (Tyvek/Poly-coated preferred) Cotton coats absorb liquids. For potential bioactive intermediates, a non-woven, fluid-resistant material prevents dermal absorption through clothing.

Operational Workflow: Weighing & Solubilization

The critical risk points are transfer (dust generation) and solubilization (exothermic potential/splash risk).

Step-by-Step Protocol
  • Preparation:

    • Verify Fume Hood certification.

    • Place an absorbent "chux" pad in the hood to capture minor spills.

    • Anti-Static Measure: Use an ionizing bar or anti-static gun if the powder appears "fly-away" (common with dry HCl salts).

  • Weighing (The "Closed Transfer" Method):

    • Do not weigh directly on the open balance pan.

    • Tare a sealable vial (scintillation vial).

    • Transfer solid into the vial inside the fume hood.

    • Cap the vial before moving it to the balance.

    • Why? This eliminates the risk of dust inhalation during the transition from hood to balance.

  • Solubilization:

    • Solvent Choice: Likely soluble in Water, DMSO, or Methanol.

    • Add solvent slowly. HCl salts may release heat (heat of solution).

    • Vortexing: Keep the vial capped tightly. Do not sonicate in an open vessel.[2]

Workflow Logic Diagram

SafetyWorkflow Start Start: Chemical Retrieval RiskAssess Risk Assessment (Check SDS/SAR) Start->RiskAssess EngControls Engineering Controls (Fume Hood Setup) RiskAssess->EngControls Band 3 Protocol PPE Don PPE (Double Nitrile, Goggles) EngControls->PPE Weighing Weighing (Closed Vial Method) PPE->Weighing Solubilization Solubilization (Vortex/Dissolve) Weighing->Solubilization Waste Disposal (Solid/Liquid Waste) Weighing->Waste Spills/Debris Solubilization->Waste Post-Exp

Figure 1: Operational safety workflow emphasizing the "Closed Vial" weighing technique to minimize dust exposure.

Emergency Response & Decontamination

Scenario A: Powder Spill (Inside Hood)

  • Do not blow the powder.

  • Cover with a wet paper towel (dampened with water) to prevent dust aerosolization.

  • Wipe inward from the perimeter to the center.

  • Dispose of towels as hazardous solid waste.

Scenario B: Skin Exposure

  • Immediate Action: Flush with water for 15 minutes.

  • Chemistry Note: As an HCl salt, it will lower the pH of the skin surface. Do not neutralize with vinegar or baking soda; use copious water to dilute.

Disposal Logistics

Disposal must comply with RCRA (Resource Conservation and Recovery Act) guidelines or local equivalents.

  • Solid Waste: Contaminated vials, weigh boats, and gloves go into "Hazardous Solid Waste - Toxic."

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: "Halogenated Organic Solvent Waste" (due to the Bromine atom).

    • If dissolved in Water: "Aqueous Toxic Waste."

    • Note: Do not pour down the drain.[1][3][4] The piperidine ring is stable and can persist in water systems.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54683466, (3-Bromophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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